molecular formula C12H12BrClO B1265698 (1-Bromocyclopentyl)(2-chlorophenyl)methanone CAS No. 6740-86-9

(1-Bromocyclopentyl)(2-chlorophenyl)methanone

Cat. No.: B1265698
CAS No.: 6740-86-9
M. Wt: 287.58 g/mol
InChI Key: DDVNLGGCSRULIL-UHFFFAOYSA-N
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Description

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C12H12BrClO and its molecular weight is 287.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Bromocyclopentyl)(2-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Bromocyclopentyl)(2-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-bromocyclopentyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12BrClO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVNLGGCSRULIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986677
Record name (1-Bromocyclopentyl)(2-chlorophenyl)methanone
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Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6740-86-9
Record name (1-Bromocyclopentyl)(2-chlorophenyl)methanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromocyclopentyl-o-chlorophenyl ketone
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Record name (1-Bromocyclopentyl)(2-chlorophenyl)methanone
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Record name 1-bromocyclopentyl-o-chlorophenyl ketone
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Foundational & Exploratory

An In-depth Technical Guide to (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS Number: 6740-86-9)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and utility as a precursor to valuable therapeutic agents.

Introduction: A Molecule of Significance

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, identified by the CAS number 6740-86-9, is a halogenated ketone that has garnered considerable interest within the scientific community.[1][2] Its molecular structure, featuring a brominated cyclopentyl ring and a chlorinated phenyl group attached to a central carbonyl moiety, makes it a versatile building block in organic synthesis.[2] The presence of two distinct halogen atoms, bromine and chlorine, imparts unique reactivity and lipophilicity to the molecule, influencing its interaction with biological targets and making it a valuable precursor in the synthesis of complex pharmaceutical compounds.[3] This guide will delve into the critical aspects of this compound, from its synthesis and characterization to its pivotal role in the development of novel therapeutics.

Table 1: Physicochemical Properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

PropertyValueReference(s)
CAS Number 6740-86-9[4][5]
Molecular Formula C₁₂H₁₂BrClO[1][4]
Molecular Weight 287.58 g/mol [1][4]
Boiling Point 111-114 °C at 0.1 Torr[5][6]
Density ~1.509 g/cm³ (Predicted)[6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[6]
Physical Form Pale-yellow to yellow-brown liquid or oil[6]
Storage Room temperature, under inert atmosphere[4][6]

Synthesis and Mechanistic Insights

The primary and most widely documented method for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the acyl group and the aromatic ring.

The Friedel-Crafts Acylation Approach

The reaction involves the acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The Lewis acid activates the acyl chloride, facilitating the generation of a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich 2-chlorobenzene ring to yield the desired product.

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 1-bromocyclopentanecarbonyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[7]

  • Electrophilic Attack: The acylium ion, a potent electrophile, is attacked by the π-electron system of the 2-chlorobenzene ring. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Chlorobenzene 2-Chlorobenzene Arenium_ion Arenium Ion (Sigma Complex) 2-Chlorobenzene->Arenium_ion + Acylium Ion 1-Bromocyclopentanecarbonyl_chloride 1-Bromocyclopentanecarbonyl_chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 1-Bromocyclopentanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Product (1-Bromocyclopentyl)(2-chlorophenyl)methanone Arenium_ion->Product - H⁺ HCl HCl Arenium_ion->HCl + AlCl₄⁻ AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Alternative Synthetic Routes

An alternative, multi-step synthesis involves the initial bromination of cyclopentanone to yield 1-bromocyclopentanone.[2] This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the final product.[2] While this method avoids the direct use of highly reactive acyl chlorides with aromatic substrates, it requires additional steps and purification of intermediates.

Another approach involves the synthesis of the intermediate (2-chlorophenyl)cyclopentylmethanone via a Grignard reaction between cyclopentylmagnesium bromide and 2-chlorobenzonitrile.[1] The resulting ketone is then brominated using elemental bromine in a suitable solvent like carbon tetrachloride to yield (1-Bromocyclopentyl)(2-chlorophenyl)methanone.[1]

Experimental Protocols and Characterization

For researchers aiming to synthesize (1-Bromocyclopentyl)(2-chlorophenyl)methanone, the following protocol for Friedel-Crafts acylation serves as a representative starting point.

Detailed Synthesis Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Chlorobenzene

  • 1-Bromocyclopentanecarbonyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add 2-chlorobenzene (1.0 equivalent).

  • Slowly add a solution of 1-bromocyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane via an addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow Start Start Reactants Combine 2-Chlorobenzene, 1-Bromocyclopentanecarbonyl chloride, and AlCl₃ in CH₂Cl₂ Start->Reactants Reaction Stir at 0°C to Room Temperature Reactants->Reaction Quench Quench with Ice and HCl Reaction->Quench Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Quench->Workup Drying Dry with MgSO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Vacuum Distillation or Column Chromatography Concentration->Purification Characterization Characterize by NMR, IR, MS Purification->Characterization Final_Product (1-Bromocyclopentyl)(2-chlorophenyl)methanone Characterization->Final_Product

Caption: Experimental workflow for synthesis and characterization.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

Table 2: Analytical Data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone

TechniqueExpected ResultsReference(s)
¹H NMR Aromatic protons (2-chlorophenyl group) appear as a multiplet in the range of δ 7.10–7.60 ppm. Cyclopentyl protons resonate as multiplets between δ 1.50–2.50 ppm.[1]
¹³C NMR The ketone carbonyl carbon signal is observed at approximately δ 200 ppm.[1]
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the ketone group is expected around 1680 cm⁻¹.[1]
Mass Spectrometry (EI-MS) The molecular ion peak [M⁺] should be observed at m/z 286 and 288, with an isotopic pattern characteristic of the presence of one bromine and one chlorine atom.[1]

Applications in Drug Development

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a crucial intermediate in the synthesis of various biologically active molecules, most notably in the development of anesthetic agents and their analogs.[2][9]

Precursor to Ketamine and its Analogs

This compound is a known precursor in the synthesis of ketamine, a widely used anesthetic and a promising therapeutic for depression.[10][11] It is also identified as an impurity in ketamine preparations.[6][10] The synthesis of ketamine from (1-Bromocyclopentyl)(2-chlorophenyl)methanone typically involves a reaction with methylamine, leading to the formation of an α-hydroxy imine intermediate, which then undergoes a thermal rearrangement to yield the final product.[11] Furthermore, it serves as a reactant in the dehydrohalogenation of axial 6-bromoketamine III and as an intermediate in the synthesis of S-(-)-Norketamine.[6]

The ability to synthesize ketamine and its derivatives is of significant interest to the pharmaceutical industry. Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its unique mechanism of action has led to its investigation for a range of neurological and psychiatric disorders beyond anesthesia.[12][13] The development of novel NMDA receptor antagonists is an active area of research, with the potential to address unmet medical needs in conditions such as treatment-resistant depression, chronic pain, and neurodegenerative diseases.[13][14]

The Role of Halogenation in Pharmacological Activity

The presence of both bromine and chlorine atoms in the structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is not merely incidental. Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.[1] The unique electronic and steric properties of the bromocyclopentyl and chlorophenyl moieties contribute to the overall pharmacological profile of the final drug substance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (1-Bromocyclopentyl)(2-chlorophenyl)methanone. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a valuable and versatile chemical intermediate with a critical role in the synthesis of important pharmaceutical compounds, particularly ketamine and its analogs. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and professionals in the field of drug development. The methodologies and insights presented in this guide are intended to support the scientific community in harnessing the potential of this key molecule for the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Evo-Biotech. Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Veeprho. 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9. [Link]

  • Lookchem. Cas 6740-86-9,1-bromocyclopentyl-o-chlorophenyl ketone. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • Chemistry LibreTexts. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. US20200299224A1 - Ketamine flow synthesis.
  • GSRS. 1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE. [Link]

  • IndiaMART. 1-BROMOCYCLOPENTYL)(2-CHLOROPHENYL KETONE CAS 6740-86-9 GUATEMALA DELIVERY. [Link]

  • Wikipedia. NMDA receptor antagonist. [Link]

  • Indian Academy of Sciences. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

  • PubMed Central. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • SciSpace. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

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An In-Depth Technical Guide to the Physical and Chemical Properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key intermediate in synthetic organic chemistry. The document delves into its molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical methodologies. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established data with practical insights to support research and development activities involving this compound. All presented data is supported by citations from relevant scientific literature and databases.

Introduction

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, with the CAS Registry Number 6740-86-9, is a halogenated ketone of significant interest in medicinal chemistry and the synthesis of complex organic molecules.[1] Its structure, featuring a brominated cyclopentyl ring and a chlorinated phenyl moiety, imparts unique reactivity that is leveraged in the development of novel compounds.[1][2] Notably, it serves as a crucial precursor in the synthesis of pharmacologically active molecules, including S-(-)-Norketamine.[3] This guide aims to provide a detailed repository of its known properties and handling procedures to facilitate its effective and safe use in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone are summarized in the table below. These properties are critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂BrClO[3][4]
Molecular Weight 287.58 g/mol [3][4]
CAS Number 6740-86-9[1][4]
Appearance Pale-yellow to yellow-brown or dark red to black oil/liquid[3]
Boiling Point 111-114 °C at 0.1 Torr[3]
Density (Predicted) 1.509 ± 0.06 g/cm³[3]
Solubility Slightly soluble in chloroform and ethyl acetate[3]

Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

The most prevalent and well-documented method for the synthesis of this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Friedel-Crafts Acylation: Reaction Mechanism and Workflow

The synthesis involves the reaction of 1-bromocyclopentanecarbonyl chloride with 2-chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich 2-chlorophenyl ring.

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up and Purification 1-bromocyclopentanecarbonyl_chloride 1-Bromocyclopentanecarbonyl Chloride Acylium_Ion Acylium Ion Intermediate 1-bromocyclopentanecarbonyl_chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product (1-Bromocyclopentyl)(2-chlorophenyl)methanone Acylium_Ion->Product + 2-Chlorobenzene 2-chlorobenzene 2-Chlorobenzene Quenching Quenching (ice-cold water) Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying (sodium sulfate) Extraction->Drying Chromatography Column Chromatography (hexane:ethyl acetate, 9:1) Drying->Chromatography

Caption: Workflow for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Materials:

  • 1-Bromocyclopentanecarbonyl chloride

  • 2-Chlorobenzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Sodium sulfate, anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-chlorobenzene (1.0 equivalent) and anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1-bromocyclopentanecarbonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent system to yield the final product.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons of the 2-chlorophenyl group in the range of δ 7.10–7.60 ppm. The cyclopentyl protons will appear as multiplets between δ 1.50–2.50 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the ketone carbonyl group around δ 200 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of (1-Bromocyclopentyl)(2-chlorophenyl)methanone will display a strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone functional group.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show molecular ion peaks [M⁺] with a characteristic isotopic pattern for bromine and chlorine atoms.[1]

Chemical Reactivity

The chemical reactivity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is largely dictated by the presence of the ketone functional group and the halogen substituents.

  • Nucleophilic Substitution: The tertiary bromine on the cyclopentyl ring is susceptible to nucleophilic substitution reactions, which can proceed via an S_N_1 mechanism due to the stability of the resulting tertiary carbocation.

  • Reduction: The ketone carbonyl group can be reduced to a secondary alcohol using various reducing agents.

  • Oxidation: The ketone can be oxidized under specific conditions.

  • Dehydrohalogenation: This compound is a reactant in the dehydrohalogenation of axial 6-bromoketamine III.[3]

Reactivity cluster_reactions Key Reactions Start (1-Bromocyclopentyl)(2-chlorophenyl)methanone Nucleophilic_Substitution Nucleophilic Substitution (S_N_1 at C-Br) Start->Nucleophilic_Substitution Reduction Reduction (Ketone to Alcohol) Start->Reduction Dehydrohalogenation Dehydrohalogenation Start->Dehydrohalogenation

Caption: Key chemical reactions of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Safety and Handling

(1-Bromocyclopentyl)(2-chlorophenyl)methanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] Avoid contact with skin and eyes. Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. The data presented herein, including its synthesis, characterization, and reactivity, provides a valuable resource for scientists and researchers. Adherence to the outlined synthetic protocols and safety precautions will ensure the effective and safe utilization of this important chemical intermediate.

References

  • Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9. (n.d.). Retrieved January 16, 2026, from [Link]

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone - CAS Common Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE - gsrs. (n.d.). Retrieved January 16, 2026, from [Link]

  • CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. (n.d.). Retrieved January 16, 2026, from [Link]

  • US3254124A - Aminoketones and methods for their production - Google Patents. (n.d.).
  • 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]

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An In-depth Technical Guide to (1-Bromocyclopentyl)(2-chlorophenyl)methanone: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a halogenated ketone of significant interest in pharmaceutical and organic synthesis. We will delve into its molecular architecture, explore its synthetic pathways with a focus on the underlying chemical principles, and detail the analytical techniques used for its structural elucidation and quality control. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound.

Molecular Structure and Physicochemical Properties

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound featuring a unique assembly of a brominated cyclopentyl ring and a chlorinated phenyl ring linked by a ketone functional group.[1][2][3] This distinct structure imparts specific chemical reactivity and biological activity.

The molecular formula for this compound is C₁₂H₁₂BrClO.[1][4][5][6][7] Its molecular weight is approximately 287.58 g/mol .[1][4][6][7] The presence of both bromine and chlorine atoms significantly influences its lipophilicity and potential for halogen bonding, which can be critical for its interaction with biological targets.[1][2]

Key identifiers for this compound are:

  • CAS Number: 6740-86-9[1][5][8]

  • IUPAC Name: (1-Bromocyclopentyl)(2-chlorophenyl)methanone[6][9][10]

  • Synonyms: 1-Bromocyclopentyl 2-chlorophenyl ketone, Ketone, 1-bromocyclopentyl o-chlorophenyl[2][8][11][12]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₂BrClO[1][4][5][6][7]
Molecular Weight287.58 g/mol [1][4][6][7]
CAS Number6740-86-9[1][5][8]
Boiling Point111-114 °C @ 0.1 Torr[5][11]
AppearancePale-yellow to Yellow-brown Liquid/Oil[11]
SolubilitySlightly soluble in Chloroform and Ethyl Acetate[11]

The structural arrangement of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is visually represented in the following diagram.

Caption: Molecular structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Synthesis and Mechanistic Insights

The primary and most documented method for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation.[1] This well-established electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.

The reaction involves the acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride.[1] A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is essential for this transformation.[1] The catalyst's role is to activate the acyl chloride, generating a highly electrophilic acylium ion intermediate, which then attacks the electron-rich 2-chlorobenzene ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Chlorobenzene

  • 1-Bromocyclopentanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzene.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 1-bromocyclopentanecarbonyl chloride in anhydrous DCM to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

The logical flow of this synthesis is depicted in the following workflow diagram.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Chlorobenzene 2-Chlorobenzene Reaction_Vessel Reaction_Vessel 2-Chlorobenzene->Reaction_Vessel 1-Bromocyclopentanecarbonyl_chloride 1-Bromocyclopentanecarbonyl chloride 1-Bromocyclopentanecarbonyl_chloride->Reaction_Vessel AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction_Vessel DCM Anhydrous DCM DCM->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Reaction_Vessel Temperature_Control 0°C to Room Temp. Temperature_Control->Reaction_Vessel Quenching Ice/HCl Quench Extraction DCM Extraction Quenching->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Purification Column Chromatography Drying->Purification Final_Product (1-Bromocyclopentyl) (2-chlorophenyl)methanone Purification->Final_Product Pure Compound Reaction_Vessel->Quenching Reaction Completion

Sources

Spectroscopic Profile of (1-Bromocyclopentyl)(2-chlorophenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a significant intermediate in pharmaceutical synthesis.[1][2] By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed elucidation of the molecule's structural features. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation and establishing a framework for quality control and structural verification.

Introduction and Molecular Overview

(1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS RN: 6740-86-9) is a halogenated ketone intermediate with the molecular formula C₁₂H₁₂BrClO.[1][2][3][4][5][6][7][8][9] Its molecular weight is approximately 287.58 g/mol .[1][2][4][6][7][8][9] The molecule's structure, featuring a 2-chlorophenyl ketone core and a unique α-brominated cyclopentyl moiety, makes it a valuable precursor in the synthesis of complex organic molecules, including potential therapeutics.[2] Accurate and unambiguous structural confirmation is paramount for its application in regulated development pipelines. Spectroscopic analysis provides the definitive fingerprint for such confirmation.

This guide explains the expected spectral outcomes from first principles, cross-referenced with available data, to provide a self-validating system for the compound's identification.

Figure 1: Molecular Structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1-Bromocyclopentyl)(2-chlorophenyl)methanone, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum is anticipated to show two distinct regions: the downfield aromatic region and the upfield aliphatic region.

  • Aromatic Region (δ 7.10 – 7.60 ppm): The four protons on the 2-chlorophenyl ring are expected to appear in this range as a complex multiplet.[1] The electron-withdrawing effects of both the carbonyl group (C=O) and the chlorine atom deshield these protons, shifting their resonance downfield. The ortho-substitution pattern prevents simple splitting patterns, leading to overlapping signals that require higher field strength for full resolution.

  • Aliphatic Region (δ 1.50 – 2.50 ppm): The eight protons of the cyclopentyl ring will resonate in this upfield region.[1] Due to the quaternary carbon bonded to the bromine, there are no protons on the Cα position. The four CH₂ groups (β and γ to the carbonyl) will exhibit complex splitting patterns due to diastereotopicity and mutual coupling, resulting in a series of overlapping multiplets.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
7.10 – 7.60 Multiplet (m) 4H Ar-H Protons on the 2-chlorophenyl ring, deshielded by Cl and C=O groups.

| 1.50 – 2.50 | Multiplet (m) | 8H | Cyclopentyl-H | Protons on the four CH₂ groups of the cyclopentyl ring. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear at a characteristic downfield shift around 200 ppm.[1]

  • Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine (C-Cl) and the carbon attached to the ketone (C-C=O) will have their chemical shifts significantly influenced by these substituents.

  • Quaternary Aliphatic Carbon (C-Br): The carbon atom bonded to the bromine is a key signature. Its chemical shift will be downfield relative to the other aliphatic carbons due to the electronegativity of the bromine atom.

  • Aliphatic Carbons (Cyclopentyl CH₂): The remaining four CH₂ carbons of the cyclopentyl ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment Rationale
~200 C =O Ketone carbonyl, highly deshielded.
125 – 140 Ar-C Six unique aromatic carbons.
~70-80 C -Br Quaternary carbon deshielded by bromine.

| 20 – 40 | Cyclopentyl-CH₂ | Four methylene carbons in the aliphatic ring. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Set a spectral width of 0-12 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Set a spectral width of 0-220 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The most prominent feature in the IR spectrum of this compound is the strong absorption band from the ketone's carbonyl group.

  • C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band is expected around 1680 cm⁻¹.[1] Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • Aromatic C=C Stretch (1450-1600 cm⁻¹): Several medium-intensity bands in this region correspond to the carbon-carbon stretching vibrations within the phenyl ring.

  • Aliphatic C-H Stretch (2850-3000 cm⁻¹): Absorption bands corresponding to the C-H stretching of the cyclopentyl methylene groups.

  • C-Cl Stretch (750-800 cm⁻¹): A moderate to strong band in the fingerprint region is indicative of the carbon-chlorine bond.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
~1680 Strong, Sharp C=O (Aryl Ketone) Stretch
2850-3000 Medium C-H (sp³) Stretch
1450-1600 Medium C=C (Aromatic) Stretch

| 750-800 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Ion Peak [M]⁺

The molecular formula C₁₂H₁₂BrClO contains two halogen atoms, bromine and chlorine, which have characteristic isotopic distributions.

  • Bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br (M and M+2 peaks of nearly equal intensity).

  • Chlorine: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (M and M+2 peaks in an approximate 3:1 ratio).

The combination of these two halogens results in a distinctive isotopic cluster for the molecular ion peak. The primary peak will be at m/z 286 (for ⁷⁹Br and ³⁵Cl). The full pattern will show peaks at M, M+2, and M+4. The expected molecular ion peak is often cited at m/z 283 for the nominal mass, but high-resolution MS will show the full isotopic pattern centered around m/z 286.[1]

cluster_workflow Spectroscopic Analysis Workflow Start Sample of (1-Bromocyclopentyl)(2-chlorophenyl)methanone NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (EI-MS) Start->MS Data_Analysis Correlative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Figure 2: General workflow for spectroscopic characterization.

Fragmentation Pattern

Under Electron Ionization (EI), the molecule will fragment in predictable ways. Key fragmentation pathways include:

  • Loss of Bromine: A significant fragment will correspond to the loss of a bromine radical (•Br), leading to a cation at m/z ~207/209 (depending on the Cl isotope). This is often a very stable carbocation.

  • Acylium Ion Formation: Cleavage of the bond between the ketone and the cyclopentyl ring can generate a 2-chlorobenzoyl acylium ion at m/z 139/141. This is a very common and diagnostically important fragment for aryl ketones.

  • Loss of Cyclopentyl Group: Formation of a fragment corresponding to the loss of the bromocyclopentyl group.

parent [M]⁺ m/z 286/288/290 frag1 [M - Br]⁺ m/z 207/209 parent->frag1 - •Br frag2 [2-ClPhCO]⁺ m/z 139/141 parent->frag2 - •C₅H₈Br

Figure 3: Simplified key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.

  • Acquisition Parameters: Use a standard electron energy of 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₁₂H₁₂BrClO species.

Conclusion

The spectroscopic data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone are highly characteristic and allow for its unambiguous identification. The combination of ¹H and ¹³C NMR defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aryl ketone functional group, and mass spectrometry validates the molecular weight while revealing the presence of both chlorine and bromine through its unique isotopic signature. The protocols and data presented in this guide serve as a benchmark for the analysis of this compound in any research or development setting.

References

  • CAS Common Chemistry. (n.d.). (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and discusses the practical implications of the compound's solubility profile. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the subject matter.

Introduction to (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, identified by the CAS number 6740-86-9, is an organic compound with the molecular formula C₁₂H₁₂BrClO and a molecular weight of 287.58 g/mol .[1] Its molecular structure features a cyclopentyl group substituted with a bromine atom and a 2-chlorophenyl group, both attached to a central ketone functional group.[2]

This compound serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1] It is recognized as an impurity and a precursor in the synthesis of ketamine and its analogs, which are essential anesthetic agents with expanding applications in the treatment of depression and pain syndromes.[3] The presence of halogen atoms (bromine and chlorine) and the ketone group makes it a reactive and versatile building block in organic chemistry.[2][4] Understanding its solubility in various organic solvents is paramount for its efficient use in synthesis, purification, and formulation processes.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the tendency of polar solutes to dissolve in polar solvents and non-polar solutes in non-polar solvents. This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

From a thermodynamic perspective, the dissolution process is governed by the Gibbs free energy change (ΔG):

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy (a negative value indicates a spontaneous process, i.e., dissolution).

  • ΔH is the change in enthalpy (heat of solution).

  • T is the absolute temperature.

  • ΔS is the change in entropy.

For (1-Bromocyclopentyl)(2-chlorophenyl)methanone, its relatively large, non-polar carbocyclic and aromatic rings, along with the halogen substituents, contribute to its hydrophobic character, suggesting limited solubility in water.[2] Conversely, the presence of the polar ketone group and the polar C-Br and C-Cl bonds allows for dipole-dipole interactions, indicating that it should be soluble in a range of organic solvents.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . This model decomposes the total cohesive energy of a substance into three components:

  • δd : Dispersion forces

  • δp : Polar forces

  • δh : Hydrogen bonding forces[5]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Materials and Equipment
  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone (purity >97%)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade.

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with known volume of solvent prep1->prep2 Step 1 equil1 Place vials in temperature- controlled shaker prep2->equil1 equil2 Shake for 24-48 hours to reach equilibrium equil1->equil2 Step 2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 Step 3 ana1 Prepare serial dilutions of the filtrate sep2->ana1 ana2 Analyze by validated HPLC method ana1->ana2 Step 4 ana3 Quantify concentration against a standard curve ana2->ana3

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (1-Bromocyclopentyl)(2-chlorophenyl)methanone to a series of vials. The excess should be sufficient to ensure a solid phase remains after equilibration.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to allow the solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant with the respective solvent.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A standard curve should be prepared using known concentrations of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in the same solvent.

    • Calculate the concentration of the dissolved compound in the original saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Predicted and Reported Solubility Profile

While comprehensive quantitative solubility data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone is not widely published, a qualitative and predicted solubility profile can be established based on its chemical structure and available information.

Solvent ClassExample SolventsPredicted SolubilityRationale / Reported Data
Halogenated Dichloromethane, ChloroformVery SolubleThe presence of C-Cl and C-Br bonds in the solute allows for favorable dipole-dipole interactions with chlorinated solvents. Reported to be soluble in dichloromethane and slightly soluble in chloroform.[2][10]
Ketones AcetoneSolubleThe ketone functional group in the solute can interact favorably with the ketone group in the solvent through dipole-dipole interactions.
Esters Ethyl AcetateSolubleEthyl acetate has a moderate polarity and can engage in dipole-dipole interactions with the solute.
Alcohols Methanol, EthanolModerately SolubleThe polar hydroxyl group of alcohols can interact with the ketone group of the solute. However, the non-polar regions of the solute may limit high solubility.
Aromatic Hydrocarbons TolueneSparingly SolubleThe aromatic ring of toluene can interact with the chlorophenyl ring of the solute via π-π stacking, but the overall polarity difference may limit solubility.
Aliphatic Hydrocarbons HexaneInsolubleThe large difference in polarity between the non-polar hexane and the moderately polar solute leads to poor miscibility.
Aqueous WaterInsolubleThe large hydrophobic regions of the molecule dominate, leading to very limited solubility in water.[2]

Significance in Drug Development and Synthesis

The solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in organic solvents is a critical parameter that influences several aspects of its application:

  • Reaction Medium Selection: Choosing an appropriate solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields in synthetic processes.

  • Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures would be ideal for recrystallization.

  • Formulation: In the context of its use as a pharmaceutical intermediate, understanding its solubility helps in the development of appropriate formulations for subsequent reaction steps or for the final active pharmaceutical ingredient (API) if it is carried through.

  • Analytical Method Development: The choice of solvent is a key consideration in developing analytical techniques such as HPLC, as the analyte must be fully dissolved in the mobile phase.

The following diagram illustrates the relationship between solubility and key processes in pharmaceutical development.

solubility_importance solubility Solubility Data synthesis Chemical Synthesis solubility->synthesis Solvent Selection purification Purification (Crystallization, Chromatography) solubility->purification Solvent System Design formulation Formulation Studies solubility->formulation Excipient Compatibility analysis Analytical Method Development solubility->analysis Mobile Phase Optimization

Caption: The central role of solubility data in pharmaceutical development.

Conclusion

This technical guide has provided a detailed examination of the solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals are equipped with the necessary knowledge to accurately determine and interpret the solubility of this important pharmaceutical intermediate. A thorough understanding of its solubility profile is indispensable for optimizing synthetic routes, purification processes, and analytical methods, ultimately contributing to the efficient and successful development of new therapeutic agents.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Bergström, C. A. S., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 1-12.
  • Wikipedia. (2023, October 27). Hansen solubility parameter. In Wikipedia.
  • PubChem. (n.d.). 1-Bromocyclopentyl-o-chlorophenyl ketone. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9. Retrieved from [Link]

  • International Council for Harmonisation. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency.
  • Sinko, P. J. (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
  • IndiaMART. (n.d.). 1-bromocyclopentyl)(2-chlorophenyl methanone cas 6740-86-9 usa delivery. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Quora. (n.d.). How can you determine the solubility of organic compounds?
  • Axios Research. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone - CAS - 6740-86-9.
  • Simson Pharma Limited. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS No- 6740-86-9.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5113.

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An In-Depth Technical Guide to the Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a valuable intermediate in pharmaceutical research.[1] The synthesis is achieved through a Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[2] This document delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing its efficiency, and presents a step-by-step experimental procedure. Furthermore, it addresses common challenges and offers troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction: The Significance of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a halogenated ketone that has garnered significant interest in medicinal chemistry.[1] Its structural motifs, a brominated cyclopentyl group and a chlorinated phenyl group, are crucial for its biological activity, which is believed to involve interactions with molecular targets like enzymes or receptors.[1] The bromine and chlorine atoms may participate in halogen bonding, which can influence the compound's binding affinity and specificity.[1] This makes it a key building block for the development of novel therapeutic agents.

The Friedel-Crafts acylation is the most common and effective method for synthesizing this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.[1]

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[3][4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction can be dissected into three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), interacts with the acylating agent, 1-bromocyclopentanecarbonyl chloride.[5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a highly electrophilic and resonance-stabilized acylium ion.[3][5]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[4] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[4] This restores the aromaticity of the ring, yielding the final product, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, and regenerating the Lewis acid catalyst.[3] However, the ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Strict adherence to anhydrous conditions is paramount for the success of this reaction.[7]

3.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Chlorobenzene112.56(To be calculated)(To be calculated)(Excess)
1-Bromocyclopentanecarbonyl Chloride211.48(To be calculated)(To be calculated)1.0
Anhydrous Aluminum Chloride (AlCl₃)133.34(To be calculated)(To be calculated)1.1 - 1.3
Dichloromethane (DCM), anhydrous84.93(Sufficient volume)--
Crushed Ice-(Sufficient quantity)--
Concentrated Hydrochloric Acid (HCl)36.46(Sufficient volume)--
Saturated Sodium Bicarbonate (NaHCO₃) Solution-(Sufficient volume)--
Brine (Saturated NaCl Solution)-(Sufficient volume)--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-(Sufficient quantity)--

3.2. Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Workflow

Sources

mechanism of action of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Abstract

(1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS No. 6740-86-9) is a halogenated ketone primarily recognized as a critical intermediate in the synthesis of the dissociative anesthetic Ketamine and its derivatives.[1][2] While not utilized as a therapeutic agent itself, its structural and synthetic relationship to Ketamine provides a strong basis for postulating its mechanism of action. This technical guide synthesizes available chemical data and the well-established pharmacology of its derivatives to propose that (1-Bromocyclopentyl)(2-chlorophenyl)methanone functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. We will detail its physicochemical properties, its pivotal role in pharmaceutical synthesis, the inferred neuropharmacological mechanism, and provide exemplary protocols for its analytical identification and hypothetical bioactivity assessment.

Physicochemical Profile and Synthetic Importance

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound whose structure is central to its reactivity and function as a synthetic precursor.[1][3] The molecule features a cyclopentyl ring, a 2-chlorophenyl group, and a central ketone moiety. The presence of a bromine atom on the cyclopentyl ring and a chlorine atom on the phenyl ring enhances its lipophilicity and provides key reactive sites for synthetic transformations.[1][4]

PropertyValueSource
CAS Number 6740-86-9[5]
Molecular Formula C₁₂H₁₂BrClO[5]
Molecular Weight 287.58 g/mol [5]
Boiling Point 111-114 °C (at 0.1 Torr)[6]
Synonyms 1-Bromocyclopentyl 2-chlorophenyl ketone, Ketamine Impurity 6[1][2]
Role in the Synthesis of Ketamine

The primary significance of this compound lies in its role as a direct precursor to Ketamine. In a well-documented synthetic route, (1-Bromocyclopentyl)(2-chlorophenyl)methanone undergoes a nucleophilic substitution reaction with methylamine.[6] The bromine atom, a good leaving group, is displaced by the methylamine nucleophile. This initial product then undergoes a thermal rearrangement to expand the five-membered cyclopentyl ring into the six-membered cyclohexanone ring characteristic of Ketamine, yielding 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.[6][7]

This synthetic pathway underscores the structural relationship between the precursor and the final active pharmaceutical ingredient. Because the core pharmacophore—the 2-chlorophenyl ketone structure—is largely conserved, it is scientifically logical to infer a shared biological target.

Postulated Mechanism of Action: NMDA Receptor Antagonism

Based on its identity as a direct precursor and known impurity of Ketamine, the core hypothesis is that (1-Bromocyclopentyl)(2-chlorophenyl)methanone acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9]

The Glutamatergic Synapse and NMDA Receptor Function

The NMDA receptor is a complex ion channel that requires the binding of two co-agonists, glutamate and glycine (or D-serine), to open.[8][10] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is only relieved when the neuron is depolarized, typically by activation of nearby AMPA receptors.[11][12] Upon depolarization and co-agonist binding, the Mg²⁺ block is expelled, allowing cations like Calcium (Ca²⁺) and Sodium (Na⁺) to flow into the neuron, triggering downstream signaling cascades.[8]

Uncompetitive Antagonism at the Phencyclidine (PCP) Site

Ketamine and other related antagonists are classified as uncompetitive, open-channel blockers.[13][14] This means they do not compete with glutamate or glycine for their binding sites. Instead, they bind to a site located within the ion channel pore itself—the phencyclidine (PCP) site.[11] For the antagonist to bind, the channel must first be opened by the agonists. Once bound, the antagonist physically occludes the pore, preventing ion flow and effectively shutting down receptor activity.[9][15] This "use-dependent" nature of inhibition is a hallmark of this class of antagonists.

Given its structural similarity to Ketamine, (1-Bromocyclopentyl)(2-chlorophenyl)methanone is postulated to act via this same mechanism, binding within the NMDA receptor's ion channel.

Patch_Clamp_Workflow A Prepare Cultured Neurons on Coverslip D Achieve Whole-Cell Configuration on Target Neuron A->D B Prepare External (aCSF) and Internal (Pipette) Solutions B->D C Pull Glass Micropipette (3-7 MΩ resistance) C->D E Voltage Clamp at -70 mV D->E F Record Baseline Current E->F G Apply NMDA Pulse (Control) Record Current 1 F->G H Perfuse with Test Compound (1-Bromocyclopentyl)(2-chlorophenyl)methanone G->H I Apply NMDA Pulse (Test) Record Current 2 H->I J Data Analysis: Compare Amplitude of Current 1 vs. Current 2 I->J K Result: Quantify Inhibition of NMDA Receptor J->K

Sources

An In-Depth Technical Guide on the Biological Activity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Enigmatic Potential of Halogenated Ketones

In the landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds is relentless. Among the myriad of functional groups, α-haloketones stand out for their inherent reactivity and synthetic versatility.[1][2] This guide delves into the core of this chemical class, focusing on a specific, intriguing molecule: (1-Bromocyclopentyl)(2-chlorophenyl)methanone. While this compound is recognized as a synthetic intermediate and an impurity in the anesthetic ketamine, its intrinsic biological activity remains a subject of significant interest.[3] This document aims to provide a comprehensive technical framework for researchers and drug development professionals to understand and explore the potential of this and similar halogenated ketones. We will dissect its chemical nature, postulate its biological targets based on structural analogy, and provide detailed, field-proven protocols for its empirical evaluation.

I. The Chemical and Structural Landscape of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, with the chemical formula C₁₂H₁₂BrClO, is a halogenated ketone characterized by a cyclopentyl ring bearing a bromine atom at the alpha position to a carbonyl group, which in turn is attached to a 2-chlorophenyl ring.[4][5] The presence of two halogen atoms, bromine and chlorine, significantly influences the molecule's electrophilicity and lipophilicity, properties that are pivotal for its biological interactions.[4]

Synthesis and Reactivity: A Double-Edged Sword

The synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone can be achieved through various organic reactions, with the bromination of a cyclopentanone derivative followed by a Friedel-Crafts acylation with 2-chlorobenzoyl chloride being a common route.[6] The α-bromo ketone moiety is a key reactive center, rendering the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.[7] This reactivity is the very basis for its utility as a synthetic intermediate in the construction of more complex molecules, but it also underpins its potential biological activity and, concurrently, its potential toxicity.[1][6]

II. Postulated Biological Activity: An NMDA Receptor Antagonist?

The structural relationship of (1-Bromocyclopentyl)(2-chlorophenyl)methanone to ketamine, a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, provides a strong rationale for investigating its own potential as a modulator of this critical neurotransmitter receptor.[8] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is also implicated in various neurological disorders when its function is dysregulated.[7]

It is hypothesized that (1-Bromocyclopentyl)(2-chlorophenyl)methanone may act as an antagonist at the NMDA receptor, potentially exhibiting neuroprotective or even antidepressant-like effects. The presence of halogen atoms could enhance its binding affinity and efficacy as an NMDA antagonist.[1]

III. The Electrophilic Nature and Potential for Off-Target Effects

The inherent electrophilicity of α-haloketones suggests a potential for covalent interactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[9][10] This reactivity can lead to a broad range of biological effects, including enzyme inhibition and the induction of cellular stress. While this can be harnessed for therapeutic benefit, for instance in the development of anticancer agents, it also raises concerns about potential cytotoxicity and off-target effects.[9] Therefore, a thorough evaluation of the compound's cytotoxic profile is paramount.

IV. Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a series of well-established in vitro assays are necessary. The following protocols are provided as a guide for researchers to quantitatively assess its potential biological effects.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][2][7][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][7]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[7]

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

B. Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][8][9][12][13]

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.[8][9][13]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve (1-Bromocyclopentyl)(2-chlorophenyl)methanone in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

C. NMDA Receptor Binding: Radioligand Binding Assay

A radioligand binding assay is used to determine the affinity of a compound for a specific receptor.[4][10][14][15]

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]MK-801, a known NMDA receptor channel blocker) for binding to the NMDA receptor in a preparation of brain tissue membranes.[16]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from a specific brain region rich in NMDA receptors (e.g., cortex or hippocampus) from a suitable animal model (e.g., rat).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound ((1-Bromocyclopentyl)(2-chlorophenyl)methanone).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

V. Data Presentation and Interpretation

While specific experimental data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone is not publicly available at the time of this writing, the following tables illustrate how the results from the proposed assays should be presented.

Table 1: Hypothetical Cytotoxicity Data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Cell LineIncubation Time (h)IC₅₀ (µM)
HEK29348> 100
SH-SY5Y4855.2
HeLa4878.9

Table 2: Hypothetical Antimicrobial Activity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli> 128
Pseudomonas aeruginosa> 128
Candida albicans64

Table 3: Hypothetical NMDA Receptor Binding Affinity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

RadioligandBrain RegionKi (nM)
[³H]MK-801Rat Cortex850

VI. Visualization of Concepts and Workflows

To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.

G cluster_0 Chemical Properties & Synthesis cluster_1 Postulated Biological Activity cluster_2 Potential Off-Target Effects Halogenated Ketone Halogenated Ketone Electrophilic Center Electrophilic Center Halogenated Ketone->Electrophilic Center Synthetic Intermediate Synthetic Intermediate Halogenated Ketone->Synthetic Intermediate NMDA Receptor NMDA Receptor Electrophilic Center->NMDA Receptor Interaction? Nucleophilic Attack Nucleophilic Attack Electrophilic Center->Nucleophilic Attack Neurotransmission Neurotransmission NMDA Receptor->Neurotransmission Potential Neuroprotection Potential Neuroprotection NMDA Receptor->Potential Neuroprotection Antagonism Protein Cysteine Residues Protein Cysteine Residues Nucleophilic Attack->Protein Cysteine Residues Cytotoxicity Cytotoxicity Protein Cysteine Residues->Cytotoxicity

Caption: Logical relationships of (1-Bromocyclopentyl)(2-chlorophenyl)methanone's properties.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

VII. Conclusion and Future Directions

(1-Bromocyclopentyl)(2-chlorophenyl)methanone represents a compelling starting point for the exploration of novel bioactive compounds. Its structural features strongly suggest a potential interaction with the NMDA receptor, warranting a thorough investigation of its neuropharmacological properties. Furthermore, its inherent electrophilicity necessitates a careful evaluation of its cytotoxic and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically unravel the biological activity of this and other related halogenated ketones. Future research should focus on obtaining empirical data for the assays described, exploring structure-activity relationships through the synthesis of analogs, and ultimately, elucidating the precise molecular mechanisms of action. This systematic approach will be instrumental in determining the therapeutic potential of this intriguing class of molecules.

VIII. References

  • Erian, A.W., Sherif, S.M., & Gaber, H.M. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. [Link]

  • De Kimpe, N., & Verhé, R. (1988). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. Wiley.

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • NMDA receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mesaik, M. A., et al. (2004). Synthesis and immunomodulatory properties of selected 4-thiazolidinone derivatives. Bioorganic & medicinal chemistry, 12(9), 2049–2057.

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Electrophilic Signaling: The Role of Reactive Carbonyl Compounds. (2019). PubMed. [Link]

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone. (n.d.). IndiaMART. Retrieved from [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. (1994). PubMed. [Link]

  • Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645). (n.d.). Evo-techeng. Retrieved from [Link]

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role of (1-Bromocyclopentyl)(2-chlorophenyl)methanone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of (1-Bromocyclopentyl)(2-chlorophenyl)methanone as a Chemical Intermediate

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Synthetic Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a halogenated ketone, has emerged as a pivotal intermediate, most notably in the synthesis of essential medicines. This guide provides an in-depth exploration of its synthesis, chemical properties, and critical role as a precursor, particularly in the production of the anesthetic agent Ketamine. We will delve into the causality behind synthetic choices, the mechanics of its reactivity, and the validated protocols that underpin its application in drug development.

Molecular Profile and Significance

(1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS No: 6740-86-9) is an organic compound with the molecular formula C₁₂H₁₂BrClO.[1][2] Its structure is characterized by a central ketone group linking a 2-chlorophenyl ring and a 1-bromocyclopentyl moiety.[3] This unique arrangement of functional groups—a reactive tertiary bromide, an electron-withdrawing ketone, and a halogenated aromatic ring—dictates its chemical behavior and renders it a valuable precursor in multi-step organic synthesis.[4]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Ketamine, a nonselective NMDA receptor antagonist widely used as an anesthetic and increasingly for the treatment of depression and pain syndromes.[5][6] Its structural features allow for the efficient introduction of the necessary amine functionality and subsequent rearrangement to form the final cyclohexanone ring of the Ketamine molecule.

Property Value
CAS Number 6740-86-9[1]
Molecular Formula C₁₂H₁₂BrClO[1]
Molecular Weight 287.58 g/mol [1]
IUPAC Name (1-Bromocyclopentyl)(2-chlorophenyl)methanone[5]
Synonyms 1-Bromocyclopentyl 2-chlorophenyl ketone, Ketamine Impurity 6[3][7]
Appearance Pale-yellow to Yellow-brown Liquid/Oil[7]
Solubility Soluble in organic solvents like Chloroform and Ethyl Acetate (Slightly).[1][7]
Storage 2-8°C Refrigerator, under an inert atmosphere.[7][8]

Synthesis of the Intermediate: A Tale of Two Pathways

The synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is typically approached via two principal routes. The choice of pathway often depends on the scale of the synthesis, availability of starting materials, and desired purity profile.

Pathway A: Friedel-Crafts Acylation

This classic method involves an electrophilic aromatic substitution reaction.[9]

  • Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with 1-bromocyclopentanecarbonyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 2-chlorobenzene ring to yield the final ketone product. The ortho-para directing effect of the chlorine atom on the benzene ring favors the formation of the desired ortho-substituted product.[9]

  • Expertise & Causality: This route is favored for its high regioselectivity. The use of anhydrous conditions is critical, as the AlCl₃ catalyst is highly moisture-sensitive and would otherwise be quenched, halting the reaction.[9] The reaction is initiated at a low temperature (0–5°C) to control the exothermic reaction and minimize the formation of side products.[9]

cluster_0 Friedel-Crafts Acylation Workflow 2-Chlorobenzene 2-Chlorobenzene Reaction_Vessel Reaction_Vessel 2-Chlorobenzene->Reaction_Vessel 1-Bromocyclopentanecarbonyl_chloride 1-Bromocyclopentanecarbonyl_chloride 1-Bromocyclopentanecarbonyl_chloride->Reaction_Vessel Product (1-Bromocyclopentyl) (2-chlorophenyl)methanone Reaction_Vessel->Product  1. AlCl3 (Lewis Acid)  2. Anhydrous CH2Cl2  3. 0-5°C, then RT  4. Aqueous Workup

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Pathway B: Grignard Reaction Followed by Bromination

This multi-step approach is prominently cited in the context of Ketamine synthesis.[10]

  • Step 1: Synthesis of (2-Chlorophenyl)(cyclopentyl)methanone: A Grignard reagent, cyclopentylmagnesium bromide, is prepared and reacted with 2-chlorobenzonitrile. The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile, and subsequent hydrolysis yields the precursor ketone, (2-chlorophenyl)(cyclopentyl)methanone.[10]

  • Step 2: α-Bromination: The ketone from Step 1 is then brominated at the α-position of the cyclopentyl ring. This is achieved by reacting it with bromine (Br₂) in a suitable solvent like carbon tetrachloride (CCl₄).[10]

Experimental Protocol: Grignard/Bromination Synthesis

Objective: To synthesize (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • 2-Chlorobenzonitrile

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous diethyl ether

  • Hydrochloric acid (dilute)

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.0 eq). Add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the formation of cyclopentylmagnesium bromide.

  • Ketone Synthesis: Once the Grignard reagent is formed, slowly add a solution of 2-chlorobenzonitrile (0.9 eq) in anhydrous ether. Stir the reaction mixture vigorously. The reaction is typically exothermic. After the addition is complete, continue stirring (e.g., for 3 days as per one cited method) to ensure completion.[10]

  • Hydrolysis: Carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (2-chlorophenyl)(cyclopentyl)methanone. Purify by vacuum distillation.[10]

  • α-Bromination: Dissolve the purified ketone (1.0 eq) in carbon tetrachloride. Slowly add a solution of bromine (1.0 eq) in CCl₄ dropwise.[10]

  • Isolation: After the reaction is complete (monitored by TLC), wash the reaction mixture with a sodium thiosulfate solution to remove excess bromine, followed by water and brine. Dry the organic layer and concentrate under reduced pressure to yield (1-Bromocyclopentyl)(2-chlorophenyl)methanone. The product is often used immediately in the subsequent step due to its instability.[10]

The Core Application: Intermediate in Ketamine Synthesis

The primary utility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is as the direct precursor to the α-hydroxy imine that rearranges to form Ketamine.[10]

  • Mechanism: The intermediate is reacted with methylamine. The amine acts as a nucleophile, attacking the carbonyl carbon. Concurrently, a Favorskii-like rearrangement is initiated. The bromine atom is displaced, leading to the formation of an α-hydroxy imine intermediate, specifically 1-hydroxy-cyclopentyl-(o-chlorophenyl)-ketone N-methylimine. This imine is then subjected to thermal rearrangement. Heating this intermediate in a high-boiling solvent like decalin causes a ring expansion of the cyclopentyl group to a cyclohexanone ring, yielding 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, which is Ketamine.[10]

  • Trustworthiness & Self-Validation: The success of this conversion is validated by the isolation and characterization of the final Ketamine product. The identity and purity can be confirmed by comparing its melting point and spectroscopic data (NMR, MS) with established reference standards.[10][11]

cluster_1 Conversion to Ketamine Intermediate (1-Bromocyclopentyl) (2-chlorophenyl)methanone Hydroxy_Imine α-Hydroxy Imine Intermediate Intermediate->Hydroxy_Imine  Liquid Methylamine Ketamine Ketamine Hydroxy_Imine->Ketamine  Thermal Rearrangement  (Decalin, Reflux)

Caption: Reaction pathway from the intermediate to Ketamine.

Experimental Protocol: Synthesis of Ketamine

Objective: To convert (1-Bromocyclopentyl)(2-chlorophenyl)methanone to Ketamine.

Materials:

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone

  • Liquid methylamine

  • Decalin

  • Pentane, Ether

  • Dilute hydrochloric acid

Procedure:

  • Imine Formation: Dissolve (1-Bromocyclopentyl)(2-chlorophenyl)methanone (1.0 eq) in an excess of liquid methylamine in a pressure-resistant vessel.[10] Allow the reaction to proceed (e.g., for 1 hour), then let the excess methylamine evaporate.[10]

  • Isolation of Imine: Dissolve the organic residue in pentane. Evaporation of the solvent yields the 1-hydroxy-cyclopentyl-(o-chlorophenyl)-ketone N-methylimine intermediate, which can be characterized (e.g., by melting point).[10]

  • Thermal Rearrangement: Dissolve the isolated imine intermediate (1.0 eq) in decalin and reflux the solution for approximately 2.5 hours.[10]

  • Purification: After cooling, remove the decalin by vacuum distillation. Extract the residue with dilute hydrochloric acid to protonate the Ketamine, transferring it to the aqueous phase. Treat the acidic solution with decolorizing charcoal and filter.

  • Final Product Isolation: Make the aqueous solution basic to precipitate the Ketamine free base. The product can then be extracted with a suitable organic solvent (e.g., ether) and recrystallized from a solvent system like pentane-ether to yield pure Ketamine.[10]

Reactivity and Mechanistic Insights

The synthetic utility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is rooted in the distinct reactivity of its functional groups.

  • Tertiary Bromine Center: The bromine atom is attached to a tertiary carbon, making it a good leaving group. This site is prone to SN1-type nucleophilic substitution due to the stability of the resulting tertiary carbocation, which is further stabilized by the adjacent carbonyl group.[1]

  • Ketone Moiety: The carbonyl group is a key electrophilic center, susceptible to nucleophilic attack by reagents like amines, as seen in the Ketamine synthesis.[1]

  • Halogen Participation: The bromine and chlorine atoms can engage in halogen bonding, which can influence the compound's binding affinity to biological targets or its interaction with catalysts and reagents in synthetic transformations.[1]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the intermediate.

Technique Key Spectral Features
¹H NMR Multiplets in the aromatic region (δ 7.10–7.60 ppm) corresponding to the 2-chlorophenyl protons. Multiplets in the aliphatic region (δ 1.50–2.50 ppm) for the cyclopentyl protons.
¹³C NMR A characteristic ketone carbonyl signal is expected around δ ~200 ppm.
Mass Spec (EI-MS) The molecular ion peak [M⁺] would show a distinct isotopic pattern characteristic of the presence of one bromine and one chlorine atom.
IR Spectroscopy A strong carbonyl (C=O) stretching vibration is expected around 1680 cm⁻¹.

Safety and Handling

As a reactive chemical intermediate, proper handling is crucial.

  • Handling: Work in a well-ventilated area, preferably a fume hood.[12][13] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Avoid contact with skin and eyes and prevent the formation of aerosols.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][13] It should be stored away from incompatible materials such as oxidizing agents.[14] Given its noted instability, for synthetic purposes, it is best used fresh.[10]

Conclusion

(1-Bromocyclopentyl)(2-chlorophenyl)methanone stands as a testament to the enabling power of well-designed chemical intermediates. Its specific combination of reactive sites provides a robust and efficient entry point for the synthesis of complex pharmaceutical molecules. The pathway from this intermediate to Ketamine highlights a classic and effective use of nucleophilic attack and thermal rearrangement—a powerful sequence in the synthetic chemist's toolkit. Understanding the nuances of its synthesis, reactivity, and handling is essential for any researcher or drug development professional working in this area of medicinal chemistry.

References

  • Benchchem. (n.d.). (1-Bromocyclopentyl)(2-chlorophenyl)methanone | 6740-86-9.
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  • Chem-Supply. (2019). (1-Bromocyclopentyl)(2-chlorophenyl)methanone SDS, 6740-86-9 Safety Data Sheets.
  • CymitQuimica. (n.d.). CAS 6740-86-9: (1-Bromocyclopentyl)(2-chlorophenyl)methanone.
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  • Pharmaffiliates. (n.d.). CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone.
  • IndiaMART. (n.d.). 1-bromocyclopentyl)(2-chlorophenyl ketone cas 6740-86-9 usa delivery.
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  • Axios Research. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone - CAS - 6740-86-9.
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An In-depth Technical Guide to the Safe Handling of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling precautions for (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS No. 6740-86-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data with established best practices for handling reactive intermediates. The guide covers hazard identification, personal protective equipment (PPE), engineering controls, emergency procedures, and proper storage and disposal, aiming to foster a culture of safety and mitigate risk in the laboratory environment.

Introduction and Chemical Context

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a specialized chemical intermediate primarily utilized in research and development settings.[1] Its most notable application is as a reactant in the synthesis of pharmaceutical compounds, such as S-(-)-Norketamine.[2][3][4] The molecule's structure, featuring an α-bromo ketone moiety, is key to its synthetic utility but also dictates its inherent reactivity and the necessary safety precautions.[5] α-Haloketones are a class of compounds known for their reactivity as alkylating agents and potential as lachrymators, necessitating a cautious and informed approach to handling.[6] This guide serves as a foundational resource for the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

A clear understanding of the compound's basic properties is the first step in safe handling.

PropertyValueSource(s)
CAS Number 6740-86-9[1][2][7]
Molecular Formula C₁₂H₁₂BrClO[1][2][8]
Molecular Weight 287.58 g/mol [1][9]
IUPAC Name (1-bromocyclopentyl)(2-chlorophenyl)methanone[7]
Appearance Oil or Pale-yellow to Yellow-brown Liquid[4]
Boiling Point 111-114 °C at 0.1 Torr[4]
Storage Temperature Refrigerator (2-8°C), under inert atmosphere[4][9]

Hazard Assessment and GHS Classification

There is some variance in the reported hazard classifications for this compound across different supplier safety data sheets. In such cases, a conservative approach that assumes the highest level of reported hazard is warranted. The structural class (α-bromo ketone) suggests inherent irritant and reactive properties.

GHS Hazard Classification (Composite):

  • Pictogram:

    • 
      (Exclamation Mark)
      
  • Signal Word: Warning [4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H332: Harmful if inhaled.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing mist, gas or vapours.[1][10]

    • P270: Do not eat, drink or smoke when using this product.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Causality of Hazards: The primary hazards are linked to the electrophilic nature of the carbon atom bearing the bromine. This makes the molecule reactive towards biological nucleophiles, such as proteins and DNA, leading to irritation and potential sensitization upon contact with skin, eyes, and the respiratory tract.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls

The primary engineering control is to minimize exposure.

  • Fume Hood: All handling of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[1][11] This is critical to prevent inhalation of vapors or aerosols.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[13]

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be worn if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use.[1] Dispose of contaminated gloves properly after use.

    • Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to protect street clothes and underlying skin.[1]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator with an appropriate cartridge should be used.[1]

The following diagram illustrates the mandatory workflow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Don Full PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Retrieve Compound from Storage B->C D Carefully Weigh/Transfer Using Non-Sparking Tools C->D E Perform Reaction/ Procedure D->E F Segregate Waste into Labeled Containers E->F G Decontaminate Work Surface F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of the Compound.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage in a refrigerator (2-8°C) under an inert atmosphere is recommended.[4][9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[14][15]

  • Container: Use the original container or a chemically resistant container suitable for corrosive materials.[15] Containers must be carefully resealed after opening and kept upright to prevent leakage.[12]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.[12]

Accidental Release Measures

In the event of a spill, follow a structured response protocol.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading vapor to other areas).

  • Control Ignition: Remove all sources of ignition and use non-sparking tools for cleanup.[1]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, closed, and labeled container for chemical waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.2.

G Start Spill Occurs Evacuate Evacuate Area Start->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Evacuate->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EH&S Protocols Decon->Dispose End Incident Reported & Area Safe Dispose->End

Caption: Spill Response Workflow.

Waste Disposal

Chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Containers: Collect waste material and contaminated items (e.g., gloves, absorbent material) in dedicated, clearly labeled, and sealed containers.[1]

  • Procedure: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with general trash.[11]

Toxicological Information

It is critical to note that the toxicological properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone have not been fully investigated.[14] Much of the hazard assessment is based on the chemical's structure and data from analogous compounds. The absence of comprehensive data necessitates that the compound be handled with the utmost care, assuming it is hazardous until proven otherwise.

References

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  • PubChem. 1-Bromocyclopentyl-o-chlorophenyl ketone. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note & Protocol: A Grignard-Based Approach to the Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a Key Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a halogenated ketone of significant interest in medicinal chemistry, primarily recognized as a crucial precursor in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring a brominated cyclopentyl ring and a chlorinated phenyl moiety, is critical to its utility as a synthetic intermediate.[1][2] While Friedel-Crafts acylation is a documented method for its direct synthesis, this application note details a robust and versatile alternative strategy employing the Grignard reaction.[1]

This guide provides a comprehensive protocol for the synthesis of the ketone backbone, (cyclopentyl)(2-chlorophenyl)methanone, via the nucleophilic addition of cyclopentylmagnesium bromide to 2-chlorobenzonitrile. This method is often preferred for its high chemoselectivity, mitigating the risk of over-addition that can occur when using more reactive electrophiles like acid chlorides.[3] The subsequent alpha-bromination of the ketone intermediate to yield the final target compound is also discussed. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality of experimental choices, rigorous safety protocols, and troubleshooting guidance.

Reaction Principle & Strategy

The Grignard reaction is a cornerstone of organic synthesis, celebrated for its efficacy in forming new carbon-carbon bonds.[4][5] The reaction involves an organomagnesium halide (the Grignard reagent), which acts as a potent carbon-based nucleophile.[6][7]

Our strategy is a two-stage process:

  • Grignard Synthesis of the Ketone Backbone: The process begins with the formation of cyclopentylmagnesium bromide from bromocyclopentane and magnesium metal in an anhydrous ethereal solvent.[8][9] This highly reactive Grignard reagent then attacks the electrophilic carbon of 2-chlorobenzonitrile. The resulting metalloimine intermediate is subsequently hydrolyzed during an acidic workup to yield (cyclopentyl)(2-chlorophenyl)methanone.[10]

  • Alpha-Bromination: The synthesized ketone is then selectively brominated at the alpha-carbon of the cyclopentyl ring to afford the final product, (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

This staged approach provides greater control over the reaction and allows for the purification of the intermediate ketone, ensuring a higher purity final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary Grignard reaction stage.

ParameterValueMolar Mass ( g/mol )Moles (mmol)Equivalents
Magnesium Turnings1.46 g24.3160.01.2
Bromocyclopentane7.45 g (5.44 mL)149.0350.01.0
2-Chlorobenzonitrile6.88 g137.5650.01.0
Anhydrous THF~150 mL72.11--
Saturated NH₄Cl (aq)~100 mL---
Expected Product (Cyclopentyl)(2-chlorophenyl)methanone 224.70 ~40.0 ~80% Yield

Experimental Workflow Diagram

The overall workflow, from initial setup to the final brominated product, is outlined below.

G cluster_0 Stage 1: Grignard Synthesis cluster_1 Stage 2: Bromination A Apparatus Assembly & Flame Drying B Mg Activation (Iodine Crystal) A->B C Grignard Reagent Formation (Cyclopentylmagnesium Bromide) B->C D Nucleophilic Addition (Reaction with 2-Chlorobenzonitrile) C->D E Aqueous Work-up (Quenching & Hydrolysis) D->E F Extraction & Purification (Isolation of Ketone Intermediate) E->F G Alpha-Bromination of Ketone F->G Proceed with Purified Ketone H Final Purification & Characterization G->H

Caption: High-level workflow for the synthesis of the target precursor.

Detailed Experimental Protocol

Materials and Reagents
  • Magnesium turnings

  • Bromocyclopentane (≥98%)

  • 2-Chlorobenzonitrile (≥99%)

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (reagent grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • For Stage 2: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) or Br₂ in a suitable solvent.

Critical Safety Precautions
  • Anhydrous Conditions: Grignard reagents react violently with water.[11] All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours or flame-dried under vacuum), and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[12][13]

  • Solvent Hazards: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides.[14] Always use freshly distilled or newly opened anhydrous THF and work in a certified chemical fume hood.[15]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction are exothermic and can become vigorous.[12][14] An ice-water bath must be readily available to control the reaction temperature and prevent a runaway scenario.[15]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[12][14] Nitrile gloves offer good dexterity but are combustible.[12]

Apparatus Setup
  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel with a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under a slow stream of inert gas to remove all adsorbed moisture.

  • Allow the apparatus to cool to room temperature under the inert atmosphere before proceeding.

Step-by-Step Procedure

Part A: Formation of Cyclopentylmagnesium Bromide

  • Place magnesium turnings (1.2 eq.) into the dried three-neck flask.

  • Add a single small crystal of iodine. The iodine serves as an activator and a visual indicator of anhydrous conditions (the purple vapor will disappear upon reaction initiation).[15][16]

  • In the dropping funnel, prepare a solution of bromocyclopentane (1.0 eq.) in approximately one-third of the total anhydrous THF.

  • Add a small portion (~10%) of the bromocyclopentane solution to the stirring magnesium turnings.

  • Initiation is indicated by the fading of the iodine color, gentle bubbling on the magnesium surface, and a slight exotherm causing the solvent to warm. If the reaction does not start, gentle warming with a heat gun may be necessary. Caution: Be prepared to cool the flask with the ice bath if the reaction becomes too vigorous.[17]

  • Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux. This controlled addition is crucial to prevent side reactions and manage the exotherm.[12]

  • After the addition is complete, stir the resulting cloudy, grey-to-brown mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Part B: Reaction with 2-Chlorobenzonitrile

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve 2-chlorobenzonitrile (1.0 eq.) in the remaining two-thirds of the anhydrous THF and add this solution to the dropping funnel.

  • Add the 2-chlorobenzonitrile solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. Slow addition is critical to prevent dimerization or other side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the nitrile.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution dropwise via the dropping funnel. This hydrolyzes the intermediate and neutralizes any unreacted Grignard reagent. Using a weak acid like NH₄Cl is a gentle method to minimize potential side reactions with the product.

  • Transfer the resulting biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.[16]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (cyclopentyl)(2-chlorophenyl)methanone, typically as an oil or low-melting solid.

  • Purify the crude product via flash column chromatography or vacuum distillation as required.

Part D: Alpha-Bromination to Final Product

The purified ketone intermediate can be brominated using standard methods, such as reaction with N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, or with Br₂ in acetic acid, to yield (1-Bromocyclopentyl)(2-chlorophenyl)methanone. This step should be developed based on standard literature procedures for alpha-bromination of ketones.

Reaction Mechanism Diagram

The mechanism for the core Grignard reaction is depicted below.

G r1 Cyclopentyl-MgBr inter Metalloimine Intermediate r1->inter Nucleophilic Attack r2 2-Chlorobenzonitrile r2->inter p1 (Cyclopentyl)(2-chlorophenyl)methanone inter->p1 Hydrolysis p2 H₃O⁺ (Work-up) p2->p1

Caption: Mechanism of nucleophilic addition and subsequent hydrolysis.

Product Characterization

The final product, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, should be characterized to confirm its identity and purity.

  • ¹H/¹³C NMR: Aromatic protons of the 2-chlorophenyl group are expected as a multiplet around δ 7.10–7.60 ppm, with cyclopentyl protons appearing as multiplets between δ 1.50–2.50 ppm.[1] The ketone carbonyl carbon signal should be observed near δ 200 ppm in the ¹³C NMR spectrum.[1]

  • Mass Spectrometry (MS): The molecular ion peak [M⁺] should show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[1]

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching absorption is expected around 1680 cm⁻¹.[1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.[13] 2. Passivated magnesium surface (oxide layer).[7]1. Ensure all glassware is rigorously flame-dried under vacuum/inert gas. Use freshly opened anhydrous solvent.[15] 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[16] Gently crush a few turnings with a dry glass rod.
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction (R-X + R-MgX → R-R).[18] 2. Reaction quenched by atmospheric moisture.1. Add the alkyl halide slowly to a slight excess of Mg to maintain a low concentration of R-X.[12] Avoid excessive heating. 2. Maintain a positive pressure of inert gas throughout the reaction.
Low Yield of Ketone Product 1. Incomplete reaction with the nitrile. 2. Grignard reagent degraded before nitrile addition.1. Allow for a longer reaction time or gentle warming after nitrile addition. Monitor via TLC. 2. Use the Grignard reagent immediately after its preparation.[19]
Persistent Emulsion During Work-up Formation of fine magnesium salt precipitates that stabilize the aqueous/organic interface.[16]1. Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer.[16] 2. Filter the entire mixture through a pad of Celite before attempting separation in the funnel.[16]

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of a key ketone precursor to (1-Bromocyclopentyl)(2-chlorophenyl)methanone using a Grignard reaction with a nitrile electrophile. By explaining the rationale behind critical steps, emphasizing stringent safety measures, and offering practical troubleshooting advice, this guide equips researchers with the necessary tools to successfully perform this important transformation. The described methodology offers excellent control and is a valuable alternative to other synthetic routes, suitable for applications in pharmaceutical research and development.

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Application Notes and Protocols for the Purification of (1-Bromocyclopentyl)(2-chlorophenyl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a halogenated aromatic ketone with significant applications as an intermediate in organic and pharmaceutical synthesis.[1][2] Its molecular structure, featuring a brominated cyclopentyl group and a chlorinated phenyl ring attached to a central carbonyl moiety, provides a scaffold for the development of novel therapeutic agents.[1] The compound is commonly synthesized via a Friedel-Crafts acylation reaction, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3][4] However, this synthesis route can lead to a crude product containing unreacted starting materials and isomeric side-products, necessitating a highly efficient purification step to ensure the integrity and quality of the final compound for downstream applications.

This document provides a comprehensive guide to the purification of (1-Bromocyclopentyl)(2-chlorophenyl)methanone using column chromatography, a fundamental and versatile technique for the separation of organic compounds.[5] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of chromatographic separation.

Scientific Principles and Rationale

The successful purification of (1-Bromocyclopentyl)(2-chlorophenyl)methanone by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.[5] This protocol employs normal-phase chromatography, which utilizes a polar stationary phase and a relatively non-polar mobile phase.

Stationary Phase Selection: Silica gel (SiO₂) is the chosen stationary phase due to its high polarity and versatility in separating a wide range of organic compounds. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

Mobile Phase Selection: A solvent system of hexane and ethyl acetate is employed as the mobile phase. Hexane is a non-polar solvent, while ethyl acetate possesses moderate polarity. By using a mixture with a high proportion of hexane (9:1), a relatively non-polar mobile phase is created. This allows for the effective elution and separation of compounds based on their polarity.

Separation Mechanism: The crude reaction mixture is loaded onto the silica gel column. The components of the mixture will adsorb to the silica gel to varying degrees based on their polarity.

  • Non-polar Impurities: Less polar compounds, such as unreacted 2-chlorobenzene, will have a weaker affinity for the polar silica gel and will be readily eluted by the non-polar mobile phase, traveling down the column quickly.

  • Target Compound: (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a ketone, is more polar than the starting materials due to the presence of the carbonyl group. It will therefore have a stronger interaction with the silica gel and elute more slowly.

  • Polar Impurities: Highly polar impurities, if present, will be strongly adsorbed to the silica gel and will require a more polar mobile phase to elute.

By carefully collecting fractions of the eluent, the desired compound can be isolated in a high state of purity. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Potential Impurities from Synthesis

The primary method for synthesizing (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3][4] The likely impurities in the crude product include:

  • Unreacted 2-chlorobenzene: A non-polar aromatic hydrocarbon.

  • Unreacted 1-bromocyclopentanecarbonyl chloride: An acyl halide with moderate polarity.

  • (1-Bromocyclopentyl)(4-chlorophenyl)methanone: The para-substituted isomer, which may form as a minor side-product due to the ortho-, para-directing nature of the chlorine substituent on the benzene ring. This isomer will have a different polarity and thus a different retention factor (Rf) on TLC.

Experimental Protocol

Materials and Equipment
Material/Equipment Specification
Crude (1-Bromocyclopentyl)(2-chlorophenyl)methanoneFrom synthesis reaction
Silica Gel60 Å, 230-400 mesh
n-HexaneHPLC grade
Ethyl AcetateHPLC grade
DichloromethaneACS grade
Chromatography ColumnGlass, appropriate size for the scale
TLC PlatesSilica gel 60 F₂₅₄
UV Lamp254 nm
Rotary Evaporator
Collection Tubes/Flasks
Glass Wool/Cotton
SandWashed and dried
Procedure

1. TLC Analysis of Crude Mixture:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a 9:1 hexane:ethyl acetate solvent system.

  • Visualize the spots under a UV lamp (254 nm).

  • Identify the spot corresponding to the product and any impurities. The product, being more polar than the starting materials, should have a lower Rf value. An ideal Rf for column chromatography is between 0.3 and 0.4.

2. Column Preparation (Slurry Packing Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase (9:1 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.

  • Continuously add the mobile phase, ensuring the solvent level never drops below the top of the sand.

3. Sample Loading:

  • Dissolve the crude (1-Bromocyclopentyl)(2-chlorophenyl)methanone in a minimal amount of dichloromethane.

  • Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the dry-loaded sample onto the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the 9:1 hexane:ethyl acetate mobile phase.

  • Collect the eluent in small, numbered fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same mobile phase.

5. Identification and Pooling of Pure Fractions:

  • Visualize the TLC plates under a UV lamp.

  • Identify the fractions containing the pure product (single spot with the correct Rf value).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

6. Solvent Removal and Product Isolation:

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • The purified (1-Bromocyclopentyl)(2-chlorophenyl)methanone should be obtained as a pale-yellow solid or oil.[5]

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation

Parameter Value/Description Rationale
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent for effective separation of compounds with varying polarities.
Mobile Phase 9:1 Hexane:Ethyl AcetateRelatively non-polar eluent allows for good separation with an optimal elution time for the target compound.
Typical Rf of Product ~0.3-0.4 in 9:1 Hexane:Ethyl AcetateIndicates appropriate polarity for good separation from less polar and more polar impurities.
Sample Loading Ratio 1 g crude product per 30-50 g silica gelPrevents column overloading, ensuring optimal resolution.
Expected Purity >98% (by HPLC/GC)High purity suitable for subsequent synthetic steps in drug development.
Expected Yield 80-90%High recovery of the purified product.

Visual Workflow

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC_Crude TLC Analysis of Crude Product Pack_Column Pack Chromatography Column with Silica Gel TLC_Crude->Pack_Column Load_Sample Dry Load Crude Product onto Column Pack_Column->Load_Sample Elute Elute with 9:1 Hexane:Ethyl Acetate Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Monitor Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Evaporate Solvent Pool->Evaporate Product Isolated Pure Product Evaporate->Product

Caption: Workflow for the purification of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

References

  • Evo-Tech. Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9. Available at: [Link]

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  • PubChem. 1-Bromocyclopentyl-o-chlorophenyl ketone | C12H12BrClO | CID 81224. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Available at: [Link]

  • Veeprho. 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9. Available at: [Link]

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  • PASL. CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Available at: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [https://www.phenomenex.com/ पूरी जानकारी/column-chromatography-principles-procedure-and-applications/]([Link] पूरी जानकारी/column-chromatography-principles-procedure-and-applications/)

  • Global Substance Registration System. 1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE. Available at: [Link]

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The Strategic Role of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. It serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as a precursor to norketamine, a key player in the development of novel antidepressant therapies. This guide will detail its synthesis, characterization, and pivotal role in medicinal chemistry, providing field-proven insights and actionable protocols.

Introduction: A Versatile Building Block

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, with the CAS number 6740-86-9, is a halogenated ketone that has garnered significant interest in pharmaceutical research.[1][2] Its molecular structure, featuring a brominated cyclopentyl ring and a chlorinated phenyl group, presents a unique combination of reactive sites, making it a versatile scaffold for constructing complex molecular architectures.[3][4] The presence of two different halogen atoms influences its reactivity and potential interactions with biological targets.[3] This guide will primarily focus on its well-documented application in the synthesis of ketamine analogs and explore its potential in the development of other therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is crucial for its effective use in synthesis and for the characterization of its reaction products.

PropertyValueReference
Molecular Formula C₁₂H₁₂BrClO[5][6]
Molecular Weight 287.58 g/mol [5][6]
Appearance Dark Red to Black Oil[2][5]
Boiling Point 111-114 °C at 0.1 Torr[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Storage Refrigerator, under inert atmosphere[2]

Spectroscopic Data:

  • ¹H NMR: Aromatic protons of the 2-chlorophenyl group typically appear as a multiplet in the range of δ 7.10–7.60 ppm. The cyclopentyl protons resonate as multiplets between δ 1.50–2.50 ppm.[3]

  • ¹³C NMR: The ketone carbonyl carbon signal is characteristically observed around δ 200 ppm.[3]

  • Mass Spectrometry (EI-MS): The molecular ion peak [M⁺] is observed at m/z 283, showing a characteristic isotopic pattern for the presence of bromine and chlorine.[3]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone group is observed at approximately 1680 cm⁻¹.[3]

Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone: Protocols and Mechanisms

The synthesis of this key intermediate can be achieved through multiple routes. Below are detailed protocols for two common and effective methods.

Protocol 1: Multi-Step Synthesis from Cyclopentyl Magnesium Bromide and 2-Chlorobenzonitrile

This method involves the formation of a Grignard reagent, followed by its reaction with a nitrile to form a ketone, which is then brominated.

Workflow Diagram:

G cluster_0 Step 1: Grignard Reaction & Ketone Formation cluster_1 Step 2: α-Bromination A Cyclopentyl Bromide + Mg B Cyclopentyl Magnesium Bromide A->B in dry Ether/THF D (2-Chlorophenyl)(cyclopentyl)methanone B->D 1. React with C 2. Acidic Work-up C 2-Chlorobenzonitrile E (2-Chlorophenyl)(cyclopentyl)methanone F (1-Bromocyclopentyl)(2-chlorophenyl)methanone E->F NBS, p-TsOH, in CH2Cl2 G A 1-Bromocyclopentanecarbonyl Chloride C Acylium Ion Intermediate A->C Reacts with B B AlCl3 (Lewis Acid) D 2-Chlorobenzene E (1-Bromocyclopentyl)(2-chlorophenyl)methanone D->E Electrophilic attack by C

Caption: Friedel-Crafts acylation synthesis pathway.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add a solution of 1-bromocyclopentanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane to the AlCl₃ suspension via the dropping funnel.

  • Acylation Reaction: After the formation of the acylium ion complex, add 2-chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Application in the Synthesis of Norketamine

The most prominent application of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is as a direct precursor to norketamine, a major metabolite of ketamine and a promising antidepressant candidate in its own right. [7][8][9] Synthetic Pathway to Norketamine:

G cluster_0 Step 1: Imination cluster_1 Step 2: Thermal Rearrangement A (1-Bromocyclopentyl)(2-chlorophenyl)methanone C α-Hydroxy Imine Intermediate A->C Reacts with B B Liquid Ammonia or Methylamine D α-Hydroxy Imine Intermediate E Norketamine D->E Heating (e.g., in isopropanol or Dowtherm A)

Caption: Two-step conversion to Norketamine.

Step-by-Step Protocol:

  • Imination: [10][9]Dissolve (1-Bromocyclopentyl)(2-chlorophenyl)methanone (1.0 eq) in a suitable solvent such as benzene or use neat. Add an excess of liquid ammonia or a solution of methylamine. The reaction can be carried out at room temperature over several hours to days to form the intermediate α-hydroxy imine. [10][9]The progress of the reaction should be monitored by TLC.

  • Thermal Rearrangement: [11][7][9]The crude α-hydroxy imine intermediate is then subjected to thermal rearrangement. This can be achieved by refluxing in a high-boiling solvent such as isopropanol for several days or more rapidly by heating in Dowtherm A at high temperatures (e.g., 200-278°C) for a shorter duration. [11][9]3. Work-up and Purification: After the rearrangement is complete, the reaction mixture is cooled and worked up by extraction with an organic solvent and washing with water. The crude norketamine is then purified, often by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol, followed by recrystallization. [11] Modern Approaches: Continuous-Flow Synthesis

Recent advancements have led to the development of continuous-flow processes for the synthesis of norketamine from its precursors. [7][8]This approach offers significant advantages in terms of safety, particularly when handling hazardous reagents like bromine and liquid ammonia, and allows for better control over reaction parameters, often leading to higher yields and purity. [7]The process typically involves the telescoped multi-stage continuous-flow platform for the α-bromination, imination/rearrangement, and the final α-iminol rearrangement. [7][8]

Broader Applications in Medicinal Chemistry

While the synthesis of ketamine analogs is the most cited application, the reactivity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone makes it a valuable starting material for other classes of bioactive molecules.

  • Neuroleptic Analogs: The core structure of this compound has been utilized in the design of semi-rigid analogs of haloperidol, a widely used antipsychotic medication. This allows for the study of the conformational requirements for binding to dopamine receptors. [4]* Anti-inflammatory and Antineoplastic Agents: The presence of the halogenated ketone moiety suggests its potential as a precursor for compounds with anti-inflammatory and antineoplastic properties. [3]The strategic placement of halogens can enhance binding affinity to biological targets through halogen bonding. [3]While specific examples with detailed synthetic routes starting directly from (1-Bromocyclopentyl)(2-chlorophenyl)methanone are not abundant in the readily available literature, the general principle of using functionalized ketones as building blocks for such agents is well-established. [12][13][14][15]

Conclusion

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a strategically important intermediate in medicinal chemistry, providing a gateway to the synthesis of norketamine and other promising therapeutic agents. Its synthesis, while requiring careful handling of reagents, is well-documented and can be optimized for both batch and continuous-flow processes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.

References

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  • CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. (URL: [Link])

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Application Note & Protocols: Strategic Derivatization of (1-Bromocyclopentyl)(2-chlorophenyl)methanone for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, CAS RN 6740-86-9, is a pivotal α-halo ketone intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a reactive α-bromo substituent on a cyclopentyl ring adjacent to a carbonyl group, makes it a versatile precursor for a variety of molecular scaffolds.[3] The presence of the electrophilic carbon attached to the bromine is significantly enhanced by the inductive effect of the carbonyl group, rendering it highly susceptible to nucleophilic attack.[4] This compound is notably recognized as a key intermediate in the synthesis of Ketamine, a widely used anesthetic and antidepressant, highlighting its importance in pharmaceutical development.[5][6][7]

This guide provides a comprehensive overview of the key reactive sites of (1-bromocyclopentyl)(2-chlorophenyl)methanone and details robust protocols for its derivatization through several strategic pathways: nucleophilic substitution, base-induced rearrangement, and elimination reactions. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational reactions.

Core Reactivity Profile

The chemical behavior of (1-bromocyclopentyl)(2-chlorophenyl)methanone is dominated by the interplay between three key structural features:

  • The α-Carbon: The carbon atom bonded to the bromine is the primary electrophilic site. It is highly activated towards bimolecular nucleophilic substitution (SN2) reactions due to the strong electron-withdrawing effect of the adjacent carbonyl group.[8] This activation facilitates the displacement of the bromide leaving group by a wide range of nucleophiles.

  • The Carbonyl Group: The carbonyl carbon is another electrophilic center, susceptible to attack by strong nucleophiles. Furthermore, the adjacent α'-hydrogens on the cyclopentyl ring are acidic and can be abstracted by a base to form an enolate. This enolate formation is the crucial first step in several key reactions, including the Favorskii rearrangement.[9][10]

  • The Halogen Atoms: The bromine atom is an excellent leaving group in substitution and elimination reactions. The chlorine atom on the phenyl ring is generally unreactive under the conditions used to modify the α-bromo ketone moiety, allowing for selective transformations.[11]

Derivatization Pathways and Experimental Protocols

The strategic derivatization of (1-bromocyclopentyl)(2-chlorophenyl)methanone can be categorized into three primary pathways. The choice of pathway is dictated by the desired molecular outcome and is controlled by the selection of reagents and reaction conditions.

G start (1-Bromocyclopentyl)(2-chlorophenyl)methanone sub Nucleophilic Substitution (SN2) start->sub Nucleophile (e.g., R-NH2, R-O⁻) favorskii Favorskii Rearrangement start->favorskii Strong, Non-nucleophilic Base (e.g., NaH, NaOMe) elim Dehydrobromination (E2) start->elim Sterically Hindered Base (e.g., Pyridine) prod_sub α-Substituted Products (e.g., α-Amino Ketones, α-Alkoxy Ketones) sub->prod_sub prod_favorskii Ring-Contraction Products (e.g., Cyclobutane Carboxylic Acid Derivatives) favorskii->prod_favorskii prod_elim α,β-Unsaturated Ketone elim->prod_elim

Caption: Key derivatization pathways for the title compound.

Pathway 1: Nucleophilic Substitution (SN2)

This is the most direct derivatization method, involving the displacement of the bromide ion by a nucleophile. The reaction proceeds via a classic SN2 mechanism, which is highly favorable at the activated α-carbon.[12] This pathway is fundamental for introducing a wide array of functional groups.

Caption: SN2 mechanism for the amination of the title compound.

Protocol 3.1.1: Synthesis of 1-Hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine (Ketamine Precursor)

This protocol is adapted from the established synthesis of a key precursor to Ketamine and demonstrates the reaction with an amine nucleophile.[5] The initial SN2 product undergoes a subsequent intramolecular rearrangement.

  • Materials:

    • (1-Bromocyclopentyl)(2-chlorophenyl)methanone: 1.0 eq

    • Liquid Methylamine (anhydrous): ~20-30 eq (serves as reagent and solvent)

    • Pentane

    • Pressure-resistant reaction vessel with a magnetic stirrer, cooled to -78 °C (dry ice/acetone bath).

  • Procedure:

    • Caution: Work in a well-ventilated fume hood. Liquid methylamine is volatile and flammable.

    • Cool the pressure-resistant vessel to -78 °C in a dry ice/acetone bath.

    • Carefully condense liquid methylamine into the cooled vessel.

    • Slowly add (1-Bromocyclopentyl)(2-chlorophenyl)methanone to the stirred liquid methylamine. The bromoketone is often used immediately after its preparation as it can be unstable.[5]

    • Seal the vessel and allow the reaction mixture to slowly warm to room temperature while stirring. Maintain stirring for 1-2 hours after reaching room temperature.

    • After the reaction is complete, cool the vessel again and carefully vent the excess methylamine in a safe manner, allowing it to evaporate in the fume hood.

    • Dissolve the resulting organic residue in pentane.

    • Filter the solution to remove any precipitated methylamine hydrobromide.

    • Evaporate the pentane under reduced pressure to yield the crude 1-hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine.

    • The product can be further purified by recrystallization if necessary. The reported melting point is 62 °C.[5]

Nucleophile (Nu:)Reagent ExampleProduct TypeExpected Yield (Qualitative)
Amine (R-NH₂)Methylamine, Anilineα-Amino KetoneHigh
Alkoxide (R-O⁻)Sodium Methoxideα-Alkoxy KetoneGood to High
Thiolate (R-S⁻)Sodium Thiophenoxideα-Thioether KetoneHigh
Cyanide (CN⁻)Sodium Cyanideα-Cyano KetoneModerate to Good
Pathway 2: Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative via a cyclopropanone intermediate.[9] For cyclic α-halo ketones like the title compound, this results in a ring contraction.[13] The reaction is initiated by the formation of an enolate at the α'-position, which then displaces the bromide intramolecularly.

G sub (1-Bromocyclopentyl) (2-chlorophenyl)methanone enolate Enolate Formation sub->enolate Base (MeO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack on Carbonyl cyclopropanone->attack MeO⁻ rearranged Ring Opening to Stable Carbanion attack->rearranged product Ring-Contracted Ester (Final Product) rearranged->product Protonation

Caption: Workflow for the Favorskii Rearrangement.

Protocol 3.2.1: Synthesis of Methyl 1-(2-chlorobenzoyl)cyclobutane-1-carboxylate

  • Materials:

    • (1-Bromocyclopentyl)(2-chlorophenyl)methanone: 1.0 eq

    • Sodium Methoxide (NaOMe): 1.2 - 1.5 eq

    • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) as solvent

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Dissolve (1-Bromocyclopentyl)(2-chlorophenyl)methanone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of sodium methoxide in methanol or add it as a solid portion-wise to the reaction mixture if using THF as the primary solvent.

    • Add the sodium methoxide solution dropwise to the stirred ketone solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude ester product.

    • Purify the product using silica gel column chromatography.

Pathway 3: Dehydrobromination (Elimination)

Treatment with a sterically hindered, non-nucleophilic base can promote an E2 elimination reaction to yield an α,β-unsaturated ketone.[14] This reaction introduces a valuable carbon-carbon double bond conjugated with the carbonyl group, which can serve as a Michael acceptor for further derivatization.

Protocol 3.3.1: Synthesis of (2-Chlorophenyl)(cyclopent-1-en-1-yl)methanone

  • Materials:

    • (1-Bromocyclopentyl)(2-chlorophenyl)methanone: 1.0 eq

    • Pyridine (or other hindered base like DBU): 2.0-3.0 eq

    • Solvent (e.g., Toluene or DMF)

    • Dilute hydrochloric acid (e.g., 1M HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve (1-Bromocyclopentyl)(2-chlorophenyl)methanone in the chosen solvent in a round-bottom flask.

    • Add pyridine to the solution.

    • Heat the reaction mixture to reflux (the exact temperature depends on the solvent) and maintain for 2-6 hours.[14][15] Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude α,β-unsaturated ketone by silica gel column chromatography.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone: This compound is an α-halo ketone and should be treated as a potent lachrymator and alkylating agent. Avoid inhalation of vapors and contact with skin and eyes.

  • Reagents: Handle all reagents, especially liquid methylamine, bromine (if preparing the starting material), and strong bases, with extreme care according to their specific Safety Data Sheet (SDS) guidelines.

References

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of Ketamine. Retrieved from [Link]

  • Hunt, I. (n.d.). Organic Chemistry: A Tenth Edition - 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Evo-Biotech. (n.d.). Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • ACS Publications. (n.d.). Atom transfer cyclization reactions of .alpha.-iodo esters, ketones, and malonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • Google Patents. (n.d.). Ketamine flow synthesis.
  • YouTube. (2022, March 23). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems | One Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Retrieved from [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • gsrs. (n.d.). 1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9. Retrieved from [Link]

Sources

scale-up synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Abstract

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a key intermediate in organic and pharmaceutical synthesis, notably in the development of novel therapeutics.[1][2][3] This application note provides a comprehensive, in-depth guide for its scale-up synthesis, designed for researchers, chemists, and drug development professionals. We present a robust, two-step synthetic strategy, beginning with the Friedel-Crafts acylation of chlorobenzene to form the ketone intermediate, followed by a regioselective α-bromination. This guide emphasizes the rationale behind procedural choices, safety protocols for hazardous reagents, and detailed, step-by-step instructions to ensure reproducibility and high yield on a larger scale.

Introduction: Strategic Importance and Synthetic Overview

Aryl ketones are a cornerstone class of compounds, serving as pivotal intermediates in medicinal chemistry and materials science.[4][5] The target molecule, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, possesses a unique combination of functional groups: a reactive α-bromo ketone moiety and a substituted aromatic ring. This structure makes it a versatile precursor for constructing more complex molecular architectures, as the bromine atom can be readily displaced in nucleophilic substitution reactions, while the ketone offers a site for further chemical modification.[2][6]

The synthesis is strategically divided into two distinct, high-yielding stages:

  • Friedel-Crafts Acylation: Formation of the parent ketone, (2-chlorophenyl)(cyclopentyl)methanone, by reacting chlorobenzene with cyclopentanecarbonyl chloride.

  • Regioselective α-Bromination: Introduction of a bromine atom at the tertiary α-carbon of the cyclopentyl ring.

This staged approach allows for the isolation and purification of the ketone intermediate, which is critical for ensuring the purity of the final product and optimizing the efficiency of the subsequent bromination step.

Part 1: Synthesis of (2-Chlorophenyl)(cyclopentyl)methanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and highly effective method for forming C-C bonds to an aromatic ring.[7][8] In this step, we introduce the cyclopentanecarbonyl group to the chlorobenzene ring using aluminum chloride as a Lewis acid catalyst.

Reaction Scheme: Step 1
Reaction scheme for Friedel-Crafts acylation (Image depicting the reaction of Chlorobenzene with Cyclopentanecarbonyl chloride in the presence of AlCl₃ to yield a mixture of ortho and para (2-Chlorophenyl)(cyclopentyl)methanone isomers.)
Mechanism and Regioselectivity Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of chlorobenzene.

The chloro-substituent on the benzene ring is deactivating yet directs incoming electrophiles to the ortho and para positions.[8][9] Consequently, this reaction yields a mixture of 2-chloro and 4-chloro isomers. Due to the steric hindrance imposed by the chloro group, the para isomer is typically the major product.[8][10] The separation of the desired ortho isomer from the more abundant para isomer is the primary challenge in this step and is typically achieved via fractional distillation under reduced pressure or column chromatography.

Caption: Mechanism of Friedel-Crafts Acylation.

Scale-Up Protocol: Friedel-Crafts Acylation

Safety First: Aluminum chloride (AlCl₃) is a water-reactive and corrosive solid. Chlorobenzene is a flammable liquid. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The reaction apparatus must be thoroughly dried to prevent vigorous, exothermic reactions with water.

ReagentMolar Mass ( g/mol )MolesQuantityPurity
Chlorobenzene112.565.0563 g (495 mL)>99%
Cyclopentanecarbonyl chloride132.591.0132.6 g>98%
Aluminum Chloride (anhydrous)133.341.1146.7 g>99%
Dichloromethane (DCM, anhydrous)--1.0 LAnhydrous
Crushed Ice--1.5 kg-
Hydrochloric Acid (conc.)--150 mL37%

Procedure:

  • Reactor Setup: Assemble a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a gas bubbler or scrubbing system. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (146.7 g) and anhydrous dichloromethane (1.0 L). Begin stirring to create a slurry.

  • Initial Cooling: Cool the slurry to 0-5 °C using an ice-water bath.

  • Slow Addition: Add the cyclopentanecarbonyl chloride (132.6 g) to the dropping funnel. Add it dropwise to the stirred AlCl₃ slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Chlorobenzene Addition: Following the acyl chloride addition, add the chlorobenzene (563 g) dropwise from the same funnel over 60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at ambient temperature for 4-6 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Reaction Quench: Prepare a 5 L beaker with 1.5 kg of crushed ice and 150 mL of concentrated HCl. While stirring vigorously, very slowly and carefully pour the reaction mixture onto the ice-acid mixture. This quench is highly exothermic and will release HCl gas.

  • Work-up and Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 250 mL portions of DCM.

  • Washing: Combine all organic layers and wash sequentially with 500 mL of 1 M NaOH solution, 500 mL of water, and finally 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho and para isomers, is purified by vacuum distillation to separate the desired (2-chlorophenyl)(cyclopentyl)methanone.

Part 2: Regioselective α-Bromination of the Ketone Intermediate

The second stage involves the selective bromination of the ketone at the α-position on the cyclopentyl ring.[6] This reaction is catalyzed by acid, which promotes the formation of an enol intermediate that acts as the nucleophile.[11][12][13]

Reaction Scheme: Step 2
Reaction scheme for alpha-bromination (Image depicting the reaction of (2-Chlorophenyl)(cyclopentyl)methanone with Br₂ in the presence of acetic acid to yield (1-Bromocyclopentyl)(2-chlorophenyl)methanone.)
Mechanism and Regioselectivity Insights

Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens.[11] Deprotonation at the more substituted α-carbon of the cyclopentyl ring is favored, leading to the formation of the more stable (thermodynamic) enol.[12][13] This enol then acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂) to form the α-bromo ketone.[6][11] This regioselectivity is crucial for obtaining the desired product.

Sources

Application Notes and Protocols for (1-Bromocyclopentyl)(2-chlorophenyl)methanone in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, with CAS number 6740-86-9, is a halogenated ketone primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, notably ketamine and its analogs.[1][2] While its applications in medicinal chemistry are well-documented, its potential within materials science remains a nascent field of exploration. This guide delineates the established and prospective applications of this compound in materials research, with a focus on its utility as a functional additive in polymer systems and as a putative photoinitiator for radical polymerization. Detailed protocols for its synthesis, characterization, and application in a proposed photopolymerization process are provided, underpinned by mechanistic insights and comparative data analysis.

Introduction: A Molecule of Duality

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a synthetic organic compound characterized by a molecular formula of C₁₂H₁₂BrClO and a molecular weight of 287.58 g/mol .[3][4] Its structure features a central ketone with a 2-chlorophenyl group on one side and a 1-bromocyclopentyl group on the other.[5] This unique arrangement of functional groups, particularly the presence of two different halogens and a carbonyl group, imparts a versatile reactivity profile, making it a valuable building block in complex organic syntheses.[3][5]

While its primary utility has been in the pharmaceutical sector as a precursor for anesthetic drugs, there is an emerging interest in its materials science applications.[1] One source suggests its incorporation into polymer matrices can enhance thermal stability, with decomposition temperatures reportedly exceeding 300°C, and improve mechanical strength.[1] However, it is also noted in the literature that brominated polymers can exhibit poor thermal stability due to the inherent weakness of the C-Br bond.[6] This document aims to explore these contrasting observations and propose a novel, mechanistically sound application for (1-Bromocyclopentyl)(2-chlorophenyl)methanone in the realm of photopolymerization.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's properties is essential for its effective application. The following table summarizes key physicochemical and spectroscopic data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

PropertyValueSource(s)
CAS Number 6740-86-9[4][5]
Molecular Formula C₁₂H₁₂BrClO[3][4]
Molecular Weight 287.58 g/mol [3][4]
Appearance Pale-yellow to Yellow-brown Liquid / Dark Red to Black Oil[2]
Boiling Point 111-114 °C @ 0.1 Torr[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
¹H NMR Aromatic protons (2-chlorophenyl): multiplet at δ 7.10–7.60 ppm; Cyclopentyl protons: multiplets between δ 1.50–2.50 ppm.[1]
¹³C NMR Ketone carbonyl signal: ~δ 200 ppm.[1]
IR Spectroscopy Strong C=O stretch at ~1680 cm⁻¹.[1]
Mass Spectrometry (EI-MS) Molecular ion peaks [M⁺] at m/z 283 (with Br/Cl isotopic pattern).[1]

Synthesis Protocol

The synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is typically achieved through a Friedel-Crafts acylation reaction.[1] An alternative multi-step process involving the bromination of cyclopentanone followed by reaction with 2-chlorobenzoyl chloride has also been described.[5] Below is a detailed protocol for the Friedel-Crafts acylation method.

Materials and Equipment
  • 2-chlorobenzene

  • 1-bromocyclopentanecarbonyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous chlorinated solvent (e.g., dichloromethane, CHCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1–1.2 equivalents) in the anhydrous chlorinated solvent.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a solution of 1-bromocyclopentanecarbonyl chloride (1 equivalent) and 2-chlorobenzene (1 equivalent) in the same anhydrous solvent.

  • Slow Addition: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chlorinated solvent (2-3 times).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Application in Materials Science: A Tale of Two Properties

Enhancing Thermal Stability: A Critical View

As previously mentioned, there are claims that incorporating (1-Bromocyclopentyl)(2-chlorophenyl)methanone into polymer matrices can lead to improved thermal stability.[1] The proposed mechanism for this enhancement could be related to the halogen atoms acting as radical scavengers at elevated temperatures, thus inhibiting thermo-oxidative degradation pathways. However, this is contradicted by studies on other brominated polymers which suggest that the weak C-Br bond can actually be a point of thermal instability.[6] Therefore, researchers investigating this application should conduct thorough thermal analysis (e.g., TGA, DSC) of the resulting polymer composites to validate these claims and understand the true impact of this additive on thermal properties.

Proposed Application: A Novel Photoinitiator for Radical Polymerization

The presence of an α-bromo ketone moiety in (1-Bromocyclopentyl)(2-chlorophenyl)methanone suggests its potential as a Norrish Type I photoinitiator.[1][7] Upon exposure to UV radiation, the relatively weak carbon-bromine bond is expected to undergo homolytic cleavage, generating a bromine radical and a carbon-centered radical.[1] Both of these radical species can initiate the polymerization of vinyl monomers.

The proposed mechanism for the photoinitiation of radical polymerization using (1-Bromocyclopentyl)(2-chlorophenyl)methanone is illustrated in the following diagram.

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination Initiator (1-Bromocyclopentyl)(2-chlorophenyl)methanone Radicals Bromine Radical (Br•) + Carbon-centered Radical (R•) Initiator->Radicals UV Light (hν) Monomer Vinyl Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (RM• or BrM•) Monomer->Growing_Chain Addition of Monomers Polymer Final Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: Proposed mechanism of photoinitiation using (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Protocol for Photopolymerization of Methyl Methacrylate (MMA)

This section provides a detailed protocol for a hypothetical experiment to evaluate the efficacy of (1-Bromocyclopentyl)(2-chlorophenyl)methanone as a photoinitiator for the bulk polymerization of methyl methacrylate (MMA).

Materials and Equipment
  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone (Initiator)

  • Methyl methacrylate (MMA), inhibitor removed

  • UV light source (e.g., mercury lamp with appropriate filters)

  • Schlenk tube or similar reaction vessel suitable for photochemistry

  • Nitrogen or argon source for inert atmosphere

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Methanol (for precipitation)

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

  • Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) determination

  • Thermogravimetric Analysis (TGA) for thermal stability assessment

Step-by-Step Polymerization Procedure
  • Monomer Purification: Remove the inhibitor from MMA by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying over anhydrous MgSO₄ and distillation under reduced pressure.

  • Reaction Setup: Place a magnetic stir bar in a Schlenk tube. Add the desired amount of (1-Bromocyclopentyl)(2-chlorophenyl)methanone (e.g., 0.1-1 mol% relative to the monomer).

  • Addition of Monomer: Add the purified MMA to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with nitrogen or argon.

  • Photoreaction: Place the Schlenk tube in a constant temperature bath (e.g., 25°C) and position it at a fixed distance from the UV light source. Turn on the magnetic stirrer and the UV lamp to initiate the polymerization.

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction time will depend on the initiator concentration and the intensity of the UV light.

  • Termination and Precipitation: After the desired time, turn off the UV lamp to terminate the polymerization. Dissolve the viscous polymer solution in a suitable solvent (e.g., dichloromethane) and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Polymer Characterization Workflow

The following workflow outlines the key characterization steps for the synthesized polymer.

G Start Synthesized Polymer GPC Gel Permeation Chromatography (GPC) - Molecular Weight (Mn, Mw) - Polydispersity Index (PDI) Start->GPC DSC Differential Scanning Calorimetry (DSC) - Glass Transition Temperature (Tg) Start->DSC TGA Thermogravimetric Analysis (TGA) - Onset of Decomposition - Thermal Stability Start->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Confirmation of Polymer Structure Start->FTIR

Caption: Workflow for the characterization of the synthesized polymer.

Concluding Remarks

(1-Bromocyclopentyl)(2-chlorophenyl)methanone presents an intriguing profile for materials science research. While its role as a thermal stabilizer requires further rigorous investigation to resolve conflicting reports, its structural features strongly suggest its potential as a novel photoinitiator for radical polymerization. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers seeking to explore and expand the applications of this versatile molecule beyond its traditional use in pharmaceutical synthesis. The exploration of such dual-use compounds is a promising avenue for the development of new functional materials with tailored properties.

References

  • ResearchGate. (2025). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Pharmaffiliates. CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. [Link]

  • ResearchGate. Reactions via Cleavage of Carbon-Carbon Bonds of Ketones and Nitriles. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS 6740-86-9). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. We will delve into the mechanistic principles, provide detailed troubleshooting for common issues, and offer optimized protocols based on established chemical literature.

The primary and most documented method for synthesizing this ketone is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution involves reacting 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] Understanding the nuances of this reaction is critical to overcoming yield limitations and purity challenges.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is the most common issue and can stem from several sources. A systematic approach is essential for diagnosis.

  • Cause 1: Inactive or Insufficient Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Furthermore, the ketone product forms a stable complex with AlCl₃, which means the catalyst is not truly catalytic and is consumed during the reaction.[2]

    • Solution:

      • Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch.

      • Ensure all glassware is oven- or flame-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).

      • Use a stoichiometric excess of AlCl₃ (1.1 to 1.2 equivalents) to ensure complete activation of the acyl chloride and to drive the reaction to completion.[1]

  • Cause 2: Poor Regioselectivity: The chloro- group on 2-chlorobenzene is an ortho, para-directing deactivator. The Friedel-Crafts acylation will produce both the desired ortho-acylated product and the isomeric para-acylated byproduct. The para isomer is often the major product due to reduced steric hindrance.

    • Solution:

      • Temperature Control: Maintain a low initial reaction temperature (0°C) during the addition of reagents.[1] Lower temperatures can sometimes enhance selectivity by favoring the kinetic product.

      • Solvent Choice: The choice of solvent can influence isomer ratios. While non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common, experimenting with nitrobenzene (though highly toxic and a strong deactivator) can sometimes alter isomer distributions in Friedel-Crafts reactions. A solvent study may be necessary for full optimization.

  • Cause 3: Impure Starting Materials: The purity of both 2-chlorobenzene and the 1-bromocyclopentanecarbonyl chloride is paramount. The acyl chloride is particularly susceptible to hydrolysis back to the carboxylic acid, which will not participate in the reaction.

    • Solution:

      • Use freshly prepared or distilled 1-bromocyclopentanecarbonyl chloride for the best results.

      • Ensure the 2-chlorobenzene is anhydrous and free of other nucleophilic contaminants.

Q2: I am observing a significant amount of an isomeric byproduct during analysis (e.g., by GC-MS or NMR). How can I improve regioselectivity?

As mentioned in Q1, the formation of the (1-Bromocyclopentyl)(4-chlorophenyl)methanone isomer is a primary challenge. The electronic directing effect of the chlorine atom competes with steric hindrance.

  • Explanation: The chlorine atom deactivates the aromatic ring but directs incoming electrophiles to the ortho and para positions. The bulky (1-bromocyclopentyl)carbonyl electrophile will face significant steric clash at the ortho position, which is adjacent to the chlorine atom. This often makes the para position the thermodynamically favored site of attack.

  • Strategies for Improvement:

    • Lewis Acid Choice: While AlCl₃ is standard, other Lewis acids can offer different selectivity profiles. Consider screening milder Lewis acids like FeCl₃ or stronger ones like SbF₅ in catalytic amounts with a co-acid, although this can be complex.

    • Reaction Time and Temperature: Do not let the reaction run for an excessively long time or at high temperatures, as this may allow for isomerization or favor the formation of the more stable para product. Monitor the reaction closely and quench it once the formation of the desired ortho product has maximized.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What could be the cause?

A stalled reaction typically points to an issue with the core reagents or conditions.

  • Cause 1: Deactivated Aromatic Ring: While 2-chlorobenzene is reactive enough, the presence of any additional deactivating impurities can halt the reaction.[3] The product itself is a deactivated ketone, which prevents polyacylation but also contributes to the overall slowing of the reaction as product concentration increases.[4]

    • Solution: Confirm the purity of your 2-chlorobenzene starting material.

  • Cause 2: Insufficient Activation of the Electrophile: The formation of the acylium ion is the rate-determining step. If the Lewis acid is weak, wet, or used in insufficient quantity, the concentration of the active electrophile will be too low to sustain the reaction.

    • Solution: Revisit the quality and quantity of the AlCl₃ catalyst as detailed in Q1. Ensure it is added portion-wise to control the initial exotherm and allow for proper complexation.

Q4: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and how can I improve the workup?

Dark coloration or tar formation is indicative of side reactions and decomposition.

  • Source of Impurities:

    • Charring: The strong Lewis acid can cause polymerization or decomposition of starting materials or products, especially at elevated temperatures.[5]

    • Aluminum Salts: Residual aluminum salts from the workup can contaminate the product.

    • Isomeric Byproducts: As discussed, the para isomer is a major process-related impurity.

  • Optimized Workup and Purification Protocol:

    • Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum-ketone complex and dissolve the inorganic salts in the aqueous layer.

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude oil should be purified. Column chromatography on silica gel is the most effective method for separating the ortho and para isomers. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality parameters for the starting materials?

1-Bromocyclopentanecarbonyl Chloride: Must be anhydrous and have high purity. It is often prepared in situ or used immediately after synthesis from 1-bromocyclopentane-1-carboxylic acid[6] using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. 2-Chlorobenzene: Must be anhydrous. Aluminum Chloride (AlCl₃): Must be anhydrous with a particle size that allows for controlled addition.

Q2: How much AlCl₃ should I use and why is a stoichiometric amount necessary?

A slight excess (1.1–1.2 equivalents relative to the acyl chloride) is recommended.[1] Unlike a true catalyst, the AlCl₃ forms a strong Lewis acid-base complex with the carbonyl oxygen of the ketone product. This complex is generally stable under the reaction conditions and must be broken during the aqueous workup.[2] Therefore, at least one full equivalent is consumed for every equivalent of product formed.

Q3: What is the optimal temperature profile for this reaction?

The reaction should be initiated at a low temperature (0°C) to control the initial exothermic reaction between the acyl chloride and AlCl₃ and to potentially improve regioselectivity. After the initial addition, the reaction is typically allowed to warm to room temperature and stirred until completion.[1]

Q4: Which solvent system is recommended?

Dichloromethane (DCM) is a common and effective solvent as it is aprotic and can dissolve the reactants and intermediates. In some cases, using an excess of 2-chlorobenzene as the solvent can also be effective, though this can complicate product purification.

Q5: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective methods. A small aliquot of the reaction mixture can be carefully quenched in an acidic aqueous solution, extracted, and spotted on a TLC plate or injected into a GC to monitor the disappearance of the starting material and the appearance of the product spots.

Section 3: Optimized Experimental Protocols

Protocol 3.1: Synthesis of 1-Bromocyclopentanecarbonyl Chloride

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (for HCl and SO₂), add 1-bromocyclopentane-1-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature.

  • Once the addition is complete, heat the mixture to reflux (approx. 75-80°C) and maintain for 2-3 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 1-bromocyclopentanecarbonyl chloride is a yellow to brown oil and should be used immediately in the next step without further purification.

Protocol 3.2: Friedel-Crafts Acylation
  • Set up a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Dissolve the freshly prepared 1-bromocyclopentanecarbonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C over 30-45 minutes. An exothermic reaction and color change should be observed.

  • After the acyl chloride addition is complete, add 2-chlorobenzene (1.0-1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Once all reagents are added, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture back to 0°C and perform the aqueous workup and purification as described in Troubleshooting Guide Q4 .

Section 4: Data & Visualizations

Table 1: Recommended Reagent Stoichiometry and Conditions
ParameterValueRationale
1-Bromocyclopentanecarbonyl Chloride 1.0 eqLimiting Reagent
2-Chlorobenzene 1.0 - 1.2 eqSlight excess to ensure complete reaction of acyl chloride.
Aluminum Chloride (AlCl₃) 1.1 - 1.2 eqStoichiometric amount needed to activate acyl chloride and complex with the product ketone.[1][2]
Solvent Anhydrous DCMAprotic solvent, good solubility for reactants.
Initial Temperature 0 °CControls initial exotherm, may improve selectivity.[1]
Reaction Temperature Room TemperatureAllows reaction to proceed to completion.
Reaction Time 4 - 12 hoursMonitor by TLC/GC for completion.
Diagrams

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium_Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acylium_Complex->Acylium_Ion Benzene 2-Chlorobenzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion + [R-C≡O]⁺ Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Final_Product (1-Bromocyclopentyl) (2-chlorophenyl)methanone Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check AlCl₃ Quality & Stoichiometry (Anhydrous? 1.1-1.2 eq?) Start->Check_Catalyst Check_Conditions Verify Anhydrous Conditions (Dry glassware/solvent?) Check_Catalyst->Check_Conditions Yes Fix_Catalyst Use fresh, excess AlCl₃ under inert atmosphere. Check_Catalyst->Fix_Catalyst No Check_Purity Analyze Starting Material Purity (Fresh Acyl Chloride?) Check_Conditions->Check_Purity Yes Fix_Conditions Flame-dry glassware, use anhydrous solvents. Check_Conditions->Fix_Conditions No Analyze_Byproducts Analyze Byproducts by GC/NMR (Isomer formation?) Check_Purity->Analyze_Byproducts Yes Fix_Purity Prepare acyl chloride fresh, distill 2-chlorobenzene. Check_Purity->Fix_Purity No Optimize_Selectivity Optimize Temp (start at 0°C). Purify via chromatography. Analyze_Byproducts->Optimize_Selectivity Yes

Caption: Troubleshooting Workflow for Low Yield.

References

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone | 6740-86-9 | Benchchem. (URL: )
  • 2-Chlorobenzoyl chloride synthesis - ChemicalBook. (URL: )
  • Application Notes and Protocols: Synthesis of 2-Chlorobenzoyl Chloride from o-Chlorobenzotrichloride - Benchchem. (URL: )
  • Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. (URL: )
  • What is the synthesis route of 2-Chlorobenzoyl chloride? - FAQ - Guidechem. (URL: )
  • Friedel–Crafts Acyl
  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube. (URL: [Link])

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

  • Application Notes and Protocols: 1-Bromocyclopentane-1-carboxylic Acid in the Synthesis of Cyclopentane Deriv
  • 1-Bromocyclopentane-1-carbonyl chloride | C6H8BrClO | CID 12769265 - PubChem. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

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Technical Support Center: Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The primary route to this molecule is the Friedel-Crafts acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride, a powerful but nuanced C-C bond-forming reaction.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles to help you navigate the challenges and side reactions inherent in this process.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: My reaction yield is significantly lower than expected, or the reaction fails to initiate. What are the common culprits?

A1: Low or no yield in this Friedel-Crafts acylation is a frequent issue, typically stemming from three primary sources: catalyst deactivation, substrate reactivity, and reagent stoichiometry.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

    • Underlying Cause: AlCl₃ reacts vigorously with water to form aluminum hydroxides, rendering it incapable of activating the acyl chloride to the necessary acylium ion electrophile.[4]

    • Troubleshooting Protocol:

      • Glassware: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Reagents: Use freshly opened, anhydrous grade AlCl₃. If the bottle is old, it has likely been compromised by atmospheric moisture. Use anhydrous grade 2-chlorobenzene and solvent (e.g., dichloromethane).

      • Atmosphere: Assemble the reaction under an inert atmosphere (nitrogen or argon). Use syringes and septa for reagent transfers.

  • Substrate Deactivation: The 2-chlorobenzene starting material contains a chlorine atom, which is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution compared to benzene or toluene.[3][5]

    • Underlying Cause: The inductive effect of the chlorine atom withdraws electron density from the ring, making it less willing to attack the electrophilic acylium ion.[6]

    • Optimization: While you cannot change the starting material, you can overcome this sluggishness by ensuring the catalyst is fully active and by adjusting reaction conditions. Sometimes, a modest increase in temperature after the initial addition phase can help drive the reaction to completion. However, proceed with caution, as higher temperatures can promote side reactions (see Q3).

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[3][7]

    • Underlying Cause: The product, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, is a ketone. The ketone's carbonyl oxygen is a Lewis base and forms a stable complex with the AlCl₃ Lewis acid.[3][8] This complexation effectively removes the catalyst from the reaction cycle.

    • Optimization: Use 1.1 to 1.2 molar equivalents of AlCl₃ relative to the 1-bromocyclopentanecarbonyl chloride to ensure enough free catalyst is available to drive the reaction to completion.[1]

Q2: My NMR and LC-MS analyses show a mixture of isomers. How can I identify them and improve regioselectivity?

A2: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution on a substituted benzene ring.

  • Underlying Cause: The chloro-substituent on 2-chlorobenzene is an ortho, para-directing group. This means it directs incoming electrophiles (the acylium ion) to the positions ortho (C6) and para (C4) to itself. The C2 position is already blocked. Acylation at C3 and C5 (meta positions) is electronically disfavored.

    • Product 1 (Major): (1-Bromocyclopentyl)(2-chloro-5 -phenyl)methanone. Acylation occurs para to the chlorine atom. This is often the major product due to reduced steric hindrance.[9]

    • Product 2 (Minor): (1-Bromocyclopentyl)(2-chloro-3 -phenyl)methanone or (1-Bromocyclopentyl)(2-chloro-6 -phenyl)methanone. Acylation occurs ortho to the chlorine atom. This is sterically more hindered due to the proximity of the bulky acyl group to the existing chloro group.

  • Troubleshooting and Optimization:

    • Identification: The isomers can be distinguished using ¹H NMR by analyzing the splitting patterns of the aromatic protons. The substitution pattern dictates the coupling constants (J-values) between the remaining protons on the ring. 2D NMR techniques (COSY, HMBC) can definitively establish the structure.

    • Improving Selectivity: While completely eliminating the minor isomers is difficult, you can often improve the ratio.

      • Temperature Control: Running the reaction at a lower temperature (e.g., maintaining 0°C for a longer period) can enhance selectivity by favoring the thermodynamically more stable para product.[1]

      • Catalyst Choice: While AlCl₃ is standard, exploring milder or bulkier Lewis acids (e.g., FeCl₃, TiCl₄) can sometimes alter the ortho/para ratio by changing the steric profile of the electrophilic species.[9]

    • Purification: The most practical solution is often an efficient purification step. Column chromatography on silica gel is typically effective for separating these isomers.[10]

Q3: I'm observing an unexpected byproduct with a mass corresponding to the loss of HBr. What is happening?

A3: This is a strong indication of a side reaction involving the labile α-bromo group on the cyclopentyl ring. The strongly acidic Lewis acid environment can promote an elimination reaction.

  • Underlying Cause: The Lewis acid (AlCl₃) can coordinate to the bromine atom on the cyclopentyl ring, weakening the C-Br bond. A base (such as the AlCl₄⁻ counter-ion or another molecule) can then abstract a proton from an adjacent carbon (C2 or C5 of the cyclopentyl ring), leading to the elimination of HBr and the formation of a double bond. The likely byproduct is (2-chlorophenyl)(cyclopent-1-en-1-yl)methanone .

  • Mitigation Strategy:

    • Strict Temperature Control: This side reaction is highly temperature-dependent. Higher temperatures provide the activation energy needed for elimination. Initiate the reaction at 0°C and allow it to warm to room temperature slowly.[1] Avoid active heating unless absolutely necessary to drive the primary reaction.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction by TLC or LC-MS and quench it promptly once the starting material is consumed.

    • Quenching: A rapid and efficient quench on ice/acid will quickly destroy the Lewis acid and halt further side reactions.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing precursors to primary alkyl-substituted aromatics?

A1: Friedel-Crafts acylation has two major advantages over its alkylation counterpart. First, the acylium ion electrophile is resonance-stabilized and does not undergo carbocation rearrangements, leading to a single, predictable product structure.[5][11] Second, the product of acylation is a ketone. The carbonyl group is deactivating, which prevents the product from reacting further (poly-acylation).[3][6][7] In contrast, the alkyl group added during alkylation activates the ring, making the product more reactive than the starting material and often leading to hard-to-control polyalkylation.[5][12] The resulting ketone can then be easily reduced to the desired primary alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[7][13]

Q2: What is the purpose of the ice and concentrated HCl in the work-up procedure?

A2: The work-up serves two critical functions. First, the reaction is quenched by carefully adding the mixture to crushed ice. This is a highly exothermic process, and the ice absorbs the heat of reaction between the excess AlCl₃ and water. Second, the addition of concentrated HCl is necessary to hydrolyze the aluminum-ketone complex formed during the reaction.[10][14] The acidic water protonates the oxygen of the carbonyl, breaking its coordination to the aluminum species and liberating the final ketone product, which can then be extracted into an organic solvent.

Q3: Can I use a carboxylic acid directly instead of an acyl chloride?

A3: While classic Friedel-Crafts acylation uses acyl chlorides or anhydrides, modern methods have been developed that allow for the use of carboxylic acids.[7] These methods often require different activating agents, such as methanesulfonic anhydride, or specific catalysts that can facilitate the reaction without needing to pre-form the highly reactive acyl chloride.[15] This approach can be "greener" as it avoids the use of halogenating agents like thionyl chloride.[15] However, conditions must be carefully optimized for your specific substrates.

Section 3: Data, Protocols & Visualizations

Table 1: Impact of Reaction Parameters on Product & Byproduct Formation
ParameterCondition A (Standard)Condition B (Sub-optimal)Expected OutcomeRationale
Temperature 0°C to RTHeated to 50°CA: Higher yield of desired product. B: Increased formation of elimination byproduct (loss of HBr).Higher temperatures provide the activation energy for the elimination side reaction.[1]
AlCl₃ (equiv.) 1.2 eq0.8 eqA: Good conversion. B: Low conversion, unreacted starting material.Stoichiometric amounts are required to overcome product-catalyst complexation.[3][8]
Reaction Time Monitored by TLC (e.g., 3h)Fixed time (e.g., 24h)A: Clean reaction. B: Potential for increased side products/degradation.Prolonged exposure to strong Lewis acids can promote unwanted side reactions.
Atmosphere Anhydrous, under N₂Open to airA: Reaction proceeds. B: Reaction fails or gives very low yield.AlCl₃ is rapidly deactivated by atmospheric moisture.[4]
Experimental Protocol: Synthesis and Purification
  • Setup: Under a nitrogen atmosphere, add anhydrous 2-chlorobenzene (1.0 eq) and anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel. Cool the mixture to 0°C in an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution, ensuring the internal temperature does not exceed 5°C.

  • Acyl Chloride Addition: Dissolve 1-bromocyclopentanecarbonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chlorobenzene starting material is consumed.[10]

  • Work-up: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[10][14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate isomers and impurities.[10]

Visualization: Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve the common problem of low product yield in the synthesis.

G Troubleshooting Workflow: Low Yield start Low Yield Observed check_reagents Check Reagents & Conditions start->check_reagents reagent_quality Reagents old or low grade? check_reagents->reagent_quality anhydrous_cond Were anhydrous conditions maintained? reagent_quality->anhydrous_cond No rerun_fresh Action: Rerun with fresh, anhydrous reagents. reagent_quality->rerun_fresh Yes catalyst_check Check Catalyst Stoichiometry anhydrous_cond->catalyst_check Yes rerun_dry Action: Rerun with oven-dried glassware under N₂. anhydrous_cond->rerun_dry No catalyst_amount Was AlCl₃ > 1.1 equivalents? catalyst_check->catalyst_amount temp_check Check Reaction Parameters catalyst_amount->temp_check Yes rerun_catalyst Action: Rerun with 1.2 eq AlCl₃. catalyst_amount->rerun_catalyst No temp_profile Was temperature kept low during addition? temp_check->temp_profile success Problem Resolved temp_profile->success Yes rerun_temp Action: Rerun with strict temperature control (0°C). temp_profile->rerun_temp No

Caption: A step-by-step decision diagram for troubleshooting low yield.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Benchchem. Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.
  • Benchchem. (1-Bromocyclopentyl)(2-chlorophenyl)methanone | 6740-86-9.
  • Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available at: [Link]

  • YouTube. Friedel-Crafts Acylation; Reductions of Aryl Ketones. Available at: [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

Sources

Technical Support Center: Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS 6740-86-9). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. As an important pharmaceutical intermediate and a known impurity in ketamine synthesis, achieving a high-yield, high-purity synthesis is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

Troubleshooting Guide: Common Synthesis Failures

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Friedel-Crafts acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride resulted in extremely low or no product yield. What went wrong?

This is a common issue often rooted in the deactivation of the catalyst or the substrate. The Friedel-Crafts acylation is highly sensitive to several factors.[3]

Potential Cause 1: Lewis Acid Catalyst (AlCl₃) Inactivation The most frequent culprit is the deactivation of the aluminum chloride (AlCl₃) catalyst. AlCl₃ is extremely hygroscopic and reacts violently with water.[4] Any moisture in your glassware, solvent, or reagents will hydrolyze the catalyst to aluminum hydroxide, rendering it inactive for generating the necessary acylium ion electrophile.[5]

  • Solution:

    • Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Ar).

    • Reagent Quality: Use a freshly opened bottle of anhydrous AlCl₃. If the catalyst appears clumpy or discolored, it may be hydrated. Use high-purity, anhydrous solvents.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.

Potential Cause 2: Insufficient Catalyst Loading The product ketone, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, contains a carbonyl oxygen that acts as a Lewis base. It will form a stable complex with the AlCl₃ catalyst, effectively removing it from the catalytic cycle.[3][6] Therefore, a catalytic amount is insufficient.

  • Solution:

    • Stoichiometric Catalyst: Use at least a stoichiometric amount of AlCl₃ relative to the 1-bromocyclopentanecarbonyl chloride. Often, a slight excess (1.1–1.2 equivalents) is recommended to drive the reaction to completion.[7]

Potential Cause 3: Deactivated Aromatic Ring The starting material, 2-chlorobenzene, has a chlorine atom on the aromatic ring. Halogens are electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution compared to benzene.[3][5] This makes the reaction inherently more sluggish.

  • Solution:

    • Optimize Reaction Temperature: While the reaction is typically initiated at 0°C to control the initial exotherm, gentle warming to room temperature or slightly above (e.g., 40-50°C) may be necessary to overcome the activation energy.[7] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

    • Increase Reaction Time: A deactivated ring requires a longer reaction time. Allow the reaction to stir for several hours or even overnight, monitoring its progress periodically.

Q2: I'm attempting the synthesis via alpha-bromination of (2-chlorophenyl)cyclopentylmethanone and observing multiple brominated products. How can I achieve selective mono-bromination?

Polyhalogenation is a known side reaction during the bromination of ketones, especially under basic conditions.[8]

Root Cause: Reaction Conditions The mechanism of alpha-halogenation dictates the product distribution.

  • Under Basic Conditions: The reaction proceeds through an enolate intermediate. The introduction of the first electron-withdrawing bromine atom makes the remaining alpha-proton even more acidic. This accelerates the formation of a second enolate, leading to rapid di- and tri-bromination.[8]

  • Under Acidic Conditions: The reaction proceeds through an enol intermediate. The rate-limiting step is the formation of the enol.[9] Once the first bromine is added, the electron-withdrawing effect destabilizes the protonated carbonyl of the transition state, slowing down further enol formation and thus disfavoring polyhalogenation.[8]

  • Solution: Employ Acid-Catalyzed Bromination

    • Protocol: Perform the bromination using elemental bromine (Br₂) in an acidic solvent like glacial acetic acid.[9] The acid catalyzes the formation of the enol, which is the nucleophile that attacks Br₂.[10]

    • Stoichiometry: Use a precise stoichiometry of bromine (1.0 to 1.05 equivalents) to minimize over-bromination. Add the bromine dropwise to the ketone solution to maintain a low instantaneous concentration.

Below is a workflow diagram to troubleshoot common issues leading to low product yield.

G start Low Yield or No Reaction check_reagents Verify Starting Material Purity & Integrity start->check_reagents check_catalyst Assess Lewis Acid Catalyst Activity check_reagents->check_catalyst Reagents OK solution_reagents Purify starting materials (distillation/recrystallization). Use fresh acyl chloride. check_reagents->solution_reagents Impurities Found check_conditions Review Reaction Conditions solution_conditions Ensure strict anhydrous conditions. Optimize temperature (gentle heating). Increase reaction time. check_conditions->solution_conditions Sub-optimal end_state Problem Likely Resolved. If issues persist, consider alternative route. check_conditions->end_state Conditions OK check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh, anhydrous AlCl₃. Ensure >1.0 equivalent is used. Handle under inert atmosphere. check_catalyst->solution_catalyst Suspect Inactivity

Caption: Troubleshooting workflow for low yield synthesis.

Q3: My final product appears as a dark, oily liquid and seems to decompose during silica gel chromatography. How can I purify it effectively?

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an α-bromo ketone. These compounds can be unstable, particularly in the presence of nucleophiles or bases, and may be sensitive to prolonged exposure to silica gel, which is weakly acidic.[11][12]

  • Potential Cause 1: Thermal Instability: The compound may be thermally labile. Prolonged heating during solvent evaporation can cause decomposition.

    • Solution: Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath (≤ 40°C).

  • Potential Cause 2: Dehydrohalogenation on Silica Gel: The slightly acidic nature of standard silica gel can promote the elimination of HBr, leading to the formation of α,β-unsaturated ketone impurities and product degradation.[9]

    • Solution 1: Minimize Contact Time: Use flash chromatography rather than gravity chromatography. A faster elution means less time on the stationary phase.

    • Solution 2: Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface.

    • Solution 3: Alternative Purification: If chromatography proves too harsh, consider alternative methods like distillation under high vacuum, if the boiling point is suitable, or recrystallization from a non-polar solvent system at low temperature.[12]

Frequently Asked Questions (FAQs)
What is the most reliable synthetic route?

Both the direct Friedel-Crafts acylation and the two-step ketone bromination route are viable.

  • Friedel-Crafts Acylation: This is a more convergent route but requires careful preparation of 1-bromocyclopentanecarbonyl chloride and strict management of the reaction conditions due to the deactivated substrate.

  • Alpha-Bromination: This route is often more reliable for scale-up. The precursor ketone, (2-chlorophenyl)cyclopentylmethanone, can be synthesized in high yield, and the subsequent acid-catalyzed bromination is typically a clean and controllable reaction.[7]

The choice depends on the availability of starting materials and the robustness of your experimental setup for handling anhydrous reactions.

How should I prepare 1-bromocyclopentanecarbonyl chloride?

This acyl chloride is not commonly available and typically must be prepared immediately before use. It can be synthesized from 1-bromocyclopentanecarboxylic acid using standard reagents for converting carboxylic acids to acyl chlorides, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is common and should be performed in an inert solvent under anhydrous conditions. The resulting acyl chloride is often used directly in the subsequent Friedel-Crafts reaction without purification.

What are the key safety considerations for this synthesis?
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acyl Chlorides (e.g., 1-bromocyclopentanecarbonyl chloride): Corrosive and moisture-sensitive. They are lachrymators. Handle exclusively in a fume hood.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact. Work in a well-ventilated fume hood and have a sodium thiosulfate solution available to neutralize spills.

  • Quenching: The quenching of the Friedel-Crafts reaction mixture (containing excess AlCl₃) by pouring it onto ice/HCl is highly exothermic and releases large amounts of HCl gas.[13] Perform this step slowly and carefully in a large beaker within a fume hood.

Detailed Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation

This protocol details the acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride.

Reagent Table

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Aluminum Chloride133.3455.01.17.33 g
2-Chlorobenzene112.56150.03.016.88 g (15.3 mL)
1-Bromocyclopentanecarbonyl Chloride211.4950.01.010.57 g
Dichloromethane (DCM)84.93--100 mL

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a positive N₂ atmosphere, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM (50 mL).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 2-chlorobenzene (3.0 eq) to the flask.

  • Acyl Chloride Addition: In a separate dry flask, prepare a solution of 1-bromocyclopentanecarbonyl chloride (1.0 eq) in anhydrous DCM (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC.

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously for 20 minutes until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash chromatography on neutralized silica gel.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Aromaticity Restoration AcylCl 1-Bromocyclopentanecarbonyl Chloride Complex1 Lewis Acid-Base Complex AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex1->Acylium Ionization SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Chlorobenzene 2-Chlorobenzene Chlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (to AlCl₄⁻) FinalProduct (1-Bromocyclopentyl) (2-chlorophenyl)methanone ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol B: Synthesis via Alpha-Bromination

This protocol details the acid-catalyzed bromination of (2-chlorophenyl)cyclopentylmethanone.

Reagent Table

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
(2-chlorophenyl)cyclopentylmethanone208.6850.01.010.43 g
Bromine (Br₂)159.8152.51.058.39 g (2.69 mL)
Glacial Acetic Acid60.05--100 mL

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (2-chlorophenyl)cyclopentylmethanone (1.0 eq) in glacial acetic acid (100 mL).

  • Bromine Addition: In the dropping funnel, place a solution of bromine (1.05 eq) in a small amount of glacial acetic acid (10 mL). Add the bromine solution dropwise to the stirred ketone solution at room temperature. The red color of the bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture into a large volume of cold water (400 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash carefully with saturated NaHCO₃ solution until effervescence ceases, followed by washes with 10% sodium thiosulfate solution (to remove any unreacted bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified as described in Protocol A.

G Ketone Ketone Starting Material ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ (from AcOH) Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ (Keto-Enol Tautomerism) Oxonium Brominated Oxonium Ion Enol->Oxonium + Br₂ Bromine Br₂ (Electrophile) Product α-Bromo Ketone + HBr Oxonium->Product - H⁺

Caption: Mechanism of Acid-Catalyzed Alpha-Bromination.

References
  • Evo-Biotech. (n.d.). Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Retrieved from [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines. Journal of Organic Chemistry, 28(2), 331-333. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Val C. J. et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5538. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6740-86-9, 1-bromocyclopentyl-o-chlorophenyl ketone. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

Sources

Friedel-Crafts Acylation Technical Support Center: A Guide to Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamentals of Friedel-Crafts acylation, providing concise and accurate answers grounded in established chemical principles.

Q1: Why is a stoichiometric amount of Lewis acid catalyst, like AlCl₃, often required?

A stoichiometric amount of the Lewis acid catalyst is typically necessary because both the acylating agent (acyl chloride or anhydride) and the resulting aryl ketone product form stable complexes with the catalyst.[1][2] This complexation effectively sequesters the catalyst, removing it from the catalytic cycle.[3] The formation of the product-catalyst complex is often irreversible under the reaction conditions, thus necessitating at least a 1:1 molar ratio of catalyst to the limiting reagent to drive the reaction to completion.[2]

Q2: What is the primary advantage of Friedel-Crafts acylation over alkylation?

Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart:

  • No Carbocation Rearrangement: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4] This allows for the synthesis of straight-chain alkylbenzenes (after subsequent reduction of the ketone), a feat often impossible with Friedel-Crafts alkylation due to hydride and methyl shifts.[5][6]

  • Prevention of Polysubstitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[5][7] This deactivation effectively prevents the multiple additions that often plague Friedel-Crafts alkylation, where the introduced alkyl group activates the ring.[8][9]

Q3: Can I perform a Friedel-Crafts acylation on a deactivated aromatic ring?

Generally, no. Aromatic rings bearing strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups, are too electron-poor to undergo Friedel-Crafts acylation under standard conditions.[3][9] The reaction is an electrophilic aromatic substitution, and these deactivating groups reduce the nucleophilicity of the aromatic ring to a point where the reaction is no longer feasible.[10]

Q4: Are there "greener" or more environmentally friendly alternatives to traditional Lewis acid catalysts?

Yes, significant research has focused on developing more sustainable catalytic systems for Friedel-Crafts acylation. These include:

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites offer advantages such as easy separation from the reaction mixture via filtration and potential for reuse.[11][12]

  • Metal Triflates: Lanthanide triflates are known for their water tolerance and can often be recovered and reused.[13]

  • Ionic Liquids: Imidazolium-based ionic liquids have been shown to catalyze the reaction effectively.

  • Metal- and Halogen-Free Methodologies: The use of reagents like methanesulfonic anhydride provides a route to aryl ketones with minimal metallic or halogenated waste.[14]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues you may encounter during your Friedel-Crafts acylation experiments.

Issue 1: Low or No Product Yield

A low yield is one of the most common problems. The following workflow can help identify the root cause:

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst 1. Catalyst Issues? start->check_catalyst check_substrate 2. Substrate Reactivity? check_catalyst->check_substrate No catalyst_moisture Moisture present? Deactivated catalyst. check_catalyst->catalyst_moisture Yes catalyst_loading Insufficient catalyst? (Stoichiometric required) check_catalyst->catalyst_loading Yes catalyst_quality Poor quality/old catalyst? check_catalyst->catalyst_quality Yes check_conditions 3. Reaction Conditions? check_substrate->check_conditions No substrate_deactivated Strongly deactivated ring? (e.g., -NO2, -CN) check_substrate->substrate_deactivated Yes substrate_amine_phenol Amine or unprotected phenol present? check_substrate->substrate_amine_phenol Yes check_workup 4. Work-up/Purification? check_conditions->check_workup No conditions_temp Sub-optimal temperature? check_conditions->conditions_temp Yes conditions_time Insufficient reaction time? check_conditions->conditions_time Yes conditions_solvent Incorrect solvent? check_conditions->conditions_solvent Yes workup_quench Incomplete quenching of catalyst? check_workup->workup_quench Yes workup_extraction Poor extraction efficiency? check_workup->workup_extraction Yes solution_catalyst Solution: - Use anhydrous conditions. - Ensure stoichiometric loading. - Use fresh, high-purity catalyst. catalyst_moisture->solution_catalyst catalyst_loading->solution_catalyst catalyst_quality->solution_catalyst solution_substrate Solution: - Reaction may not be feasible. - Protect amine/hydroxyl group. substrate_deactivated->solution_substrate substrate_amine_phenol->solution_substrate solution_conditions Solution: - Optimize temperature. - Monitor reaction by TLC. - Select appropriate solvent. conditions_temp->solution_conditions conditions_time->solution_conditions conditions_solvent->solution_conditions solution_workup Solution: - Ensure complete decomposition of AlCl3 complex. - Optimize extraction protocol. workup_quench->solution_workup workup_extraction->solution_workup

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

In-depth Causality:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[3] Any water present in the glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[15] Furthermore, basic functional groups on the aromatic substrate, such as amines (-NH₂) or unprotected hydroxyls (-OH), will readily complex with the Lewis acid, effectively poisoning the catalyst.[15]

  • Substrate Reactivity: As an electrophilic aromatic substitution, the reaction rate is highly dependent on the electron density of the aromatic ring. Electron-withdrawing groups slow the reaction, and strongly deactivating groups can halt it entirely.[3]

  • Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[3] However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[3]

Issue 2: Formation of Multiple Products (Isomers or Polysubstitution)

Q: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?

A: The regioselectivity of Friedel-Crafts acylation is primarily dictated by the directing effects of the substituents already present on the aromatic ring.[3]

  • Ortho/Para Directors: Activating groups (e.g., -CH₃, -OCH₃) and halogens direct the incoming acyl group to the ortho and para positions. The para product is often favored due to reduced steric hindrance.

  • Meta Directors: Deactivating groups (that are not strongly deactivating enough to prevent the reaction) direct the acyl group to the meta position.

Strategies to enhance regioselectivity:

  • Solvent Choice: The choice of solvent can influence the ortho/para product ratio. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene favor the thermodynamically more stable beta-substitution.[16]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[17]

Q: I'm observing di-acylation products. I thought this was unlikely?

A: While the acyl group is deactivating, making a second acylation less favorable, polyacylation can occur under certain conditions, especially with highly activated aromatic rings (e.g., phenols, anisole).[3][17] To minimize this:

  • Use a moderate reaction temperature.[17]

  • Avoid a large excess of the acylating agent and catalyst.[17]

  • Carefully control the reaction time.

Issue 3: Challenges with Specific Substrates

Q: I am trying to acylate a phenol, but the reaction is not working well.

A: Phenols are challenging substrates. The hydroxyl group is strongly activating, which can lead to multiple acylations.[3] Additionally, the Lewis acid catalyst can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the catalyst.[3][15]

  • Recommended Solution: Protect the hydroxyl group as an ester (e.g., acetate) before performing the acylation. The ester group can be cleaved post-reaction to regenerate the phenol.[3]

Q: Can I use an amine-substituted aromatic compound (e.g., aniline) in a Friedel-Crafts acylation?

A: No, this is generally not feasible. The basic amino group (-NH₂, -NHR, -NR₂) will react with the Lewis acid catalyst to form a complex.[5][7] This not only deactivates the catalyst but also places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack.[5]

  • Recommended Solution: The amine group must be protected, for instance, by converting it to an amide. The amide is less basic and its electron-withdrawing nature can be overcome, allowing acylation to proceed (often directing para). The protecting group can be removed after the reaction.

Section 3: Experimental Protocols and Data

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol is a representative example for the acylation of an activated aromatic ring.[3]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice, concentrated HCl, saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.[3]

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes.[3]

  • Substrate Addition: Dissolve anisole (0.9 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3][18]

    • Stir vigorously until the two layers are distinct.[3]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[3]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[3]

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-methoxyacetophenone.[3]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.[3][19]

  • Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[3][20]

  • Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.[3]

Data Summary: Solvent Effects on Regioselectivity

The choice of solvent can be a powerful tool to control the regiochemical outcome of the reaction, as illustrated by the acylation of naphthalene.

SolventDielectric Constant (approx.)Major ProductProduct Type
Carbon Disulfide (CS₂)2.61-AcetylnaphthaleneKinetic
Dichloromethane (CH₂Cl₂)9.11-AcetylnaphthaleneKinetic
Nitrobenzene (C₆H₅NO₂)34.82-AcetylnaphthaleneThermodynamic

Data compiled from P. H. Gore, Chem. Rev. 1955, 55(2), 229-281.[16]

Causality: In non-polar solvents, the kinetically favored 1-acetylnaphthalene-AlCl₃ complex precipitates out of solution, preventing equilibration to the more stable 2-isomer.[16] In polar solvents like nitrobenzene, the complex remains soluble, allowing for a reversible reaction that leads to the thermodynamically more stable 2-acetylnaphthalene.[16]

Section 4: Mechanistic Overview

Understanding the reaction mechanism is key to rational optimization. The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcylCl R-CO-Cl AcyliumComplex R-C≡O⁺ AlCl₄⁻ (Acylium Ion Complex) AcylCl->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ Arene Arene (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + R-C≡O⁺ ProductComplex Product-Catalyst Complex (Ar-CO-R • AlCl₃) SigmaComplex->ProductComplex + AlCl₄⁻ - HCl FinalProduct Aryl Ketone (Ar-CO-R) ProductComplex->FinalProduct Aqueous Work-up

Sources

Technical Support Center: Purification of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (1-Bromocyclopentyl)(2-chlorophenyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, ensuring the integrity and success of your experiments.

I. Understanding the Impurity Profile

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is typically synthesized in a two-step process: a Friedel-Crafts acylation of chlorobenzene with cyclopentanecarbonyl chloride, followed by an alpha-bromination of the resulting ketone.[1] This synthetic route can introduce several types of impurities that may compromise the purity of the final product.

Common Impurities Include:

  • Unreacted Starting Materials: Residual chlorobenzene, cyclopentanecarbonyl chloride, and (2-chlorophenyl)cyclopentylmethanone.

  • Isomeric Byproducts: The Friedel-Crafts acylation can yield ortho-, meta-, and para-substituted isomers of the ketone intermediate. While the ortho-isomer is the desired precursor, the para-isomer is often a significant byproduct due to steric hindrance at the ortho position.[2][3]

  • Over-brominated Species: The alpha-bromination step may not be perfectly selective, leading to the formation of di-brominated or other poly-brominated byproducts.[4]

  • Side-Reaction Products: Impurities from the synthesis of the precursor, such as o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene, may be carried over.[5]

The following diagram illustrates the synthetic pathway and the potential points of impurity introduction:

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Chlorobenzene Chlorobenzene Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl_Chloride Friedel_Crafts Friedel-Crafts Acylation Cyclopentanecarbonyl_Chloride->Friedel_Crafts Ketone_Intermediate (2-chlorophenyl)cyclopentylmethanone (Desired Precursor) Friedel_Crafts->Ketone_Intermediate Isomeric_Byproducts Isomeric Byproducts (p- and m-isomers) Friedel_Crafts->Isomeric_Byproducts Lack of Regioselectivity Alpha_Bromination Alpha-Bromination Ketone_Intermediate->Alpha_Bromination Precursor_Impurities Precursor Impurities Ketone_Intermediate->Precursor_Impurities Carried Over Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Alpha_Bromination Final_Product (1-Bromocyclopentyl)(2-chlorophenyl)methanone (Target Compound) Alpha_Bromination->Final_Product Over_brominated_Species Over-brominated Species Alpha_Bromination->Over_brominated_Species Lack of Selectivity Unreacted_Starting_Materials Unreacted Starting Materials

Caption: Synthetic pathway and potential impurity sources.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Low Purity After Initial Work-up Presence of unreacted starting materials, isomeric byproducts, and/or over-brominated species.1. Liquid-Liquid Extraction: Perform a thorough aqueous work-up. Washing with a saturated sodium bicarbonate solution can help remove acidic impurities. A brine wash will aid in removing water from the organic layer. 2. Column Chromatography: This is the most effective method for separating compounds with different polarities. See the detailed protocol below.
Multiple Spots on TLC Close to the Product Spot Isomeric byproducts (ortho, meta, para) have similar polarities, making separation challenging. The para-isomer is a common and often difficult-to-remove impurity.1. Optimize TLC Mobile Phase: Systematically screen different solvent systems. A good starting point is a hexane/ethyl acetate mixture.[1] Vary the ratio to maximize the separation between your product and the impurity spots. 2. Gradient Elution in Column Chromatography: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This can improve the resolution between closely eluting compounds.
Product Appears as an Oil and Won't Crystallize Presence of impurities that inhibit crystal lattice formation. The product itself is reported to be an oil or a low-melting solid.[6]1. High-Purity is Key: Ensure the product is of high purity (>95%) by column chromatography before attempting recrystallization. 2. Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization. 3. Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. 4. Two-Solvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes cloudy.[7][8] Gently warm to redissolve and then cool slowly.
Low Recovery from Column Chromatography The compound may be highly retained on the silica gel, or the fractions were not collected effectively.1. Increase Eluent Polarity: If the product is not eluting, gradually increase the polarity of the mobile phase. 2. Check for Streaking on TLC: If the spot streaks, it may indicate interaction with the silica. Adding a small amount of a slightly more polar solvent (like a few drops of methanol) to your eluent can sometimes resolve this. 3. Dry Loading: For less soluble compounds, adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column can improve resolution and recovery.
Product Discoloration (Yellow or Brown Tint) Presence of colored impurities, which could be degradation products or byproducts from the synthesis.1. Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the carbon and adsorbed impurities. 2. Column Chromatography: This is generally effective at removing colored impurities.

III. Detailed Experimental Protocols

A. Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude (1-Bromocyclopentyl)(2-chlorophenyl)methanone

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with stopcock

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a hexane:ethyl acetate (9:1) mobile phase.[1]

    • Visualize the spots under UV light. The product should be one of the major spots. Note the retention factor (Rf) of the product and any impurities.

  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top.

    • Drain the excess hexane until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the solution to the top of the silica gel bed.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Gently add a small amount of the initial mobile phase (hexane) to wash the sides of the column and settle the sample.

  • Elution:

    • Begin eluting the column with hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A gradient from 100% hexane to 9:1 hexane:ethyl acetate is a good starting point.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

The following diagram illustrates the column chromatography workflow:

Column_Chromatography_Workflow cluster_workflow Column Chromatography Workflow TLC_Analysis 1. TLC Analysis (Determine optimal mobile phase) Column_Packing 2. Column Packing (Slurry of silica gel in hexane) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Crude product in minimal solvent) Column_Packing->Sample_Loading Elution 4. Elution (Gradient of hexane to hexane:ethyl acetate) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC of collected fractions) Fraction_Collection->Fraction_Analysis Combine_Pure_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Pure_Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product

Caption: A step-by-step workflow for column chromatography.

B. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For (1-Bromocyclopentyl)(2-chlorophenyl)methanone, which may be an oil at room temperature, a two-solvent system is often necessary.

Recommended Solvent Systems:

  • Ethanol/Water

  • Acetone/Hexane[7]

  • Ethyl Acetate/Hexane[7]

  • Dichloromethane/Hexane

Procedure (Two-Solvent System):

  • Dissolve the purified oil in a minimal amount of the "good" solvent (e.g., acetone) with gentle heating.

  • While the solution is warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[8]

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure (1-Bromocyclopentyl)(2-chlorophenyl)methanone?

A1: Pure (1-Bromocyclopentyl)(2-chlorophenyl)methanone is often described as a pale-yellow to yellow-brown liquid or a low-melting solid.[1][6]

Q2: How should I store this compound to prevent degradation?

A2: It is recommended to store (1-Bromocyclopentyl)(2-chlorophenyl)methanone in a refrigerator under an inert atmosphere.[6] The compound is generally stable under standard laboratory conditions but should be protected from moisture and excessive heat.

Q3: What are the main safety precautions to take when handling this compound?

A3: (1-Bromocyclopentyl)(2-chlorophenyl)methanone should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.[1]

Q4: Can I use other purification techniques besides column chromatography and recrystallization?

A4: For some ketone impurities, a bisulfite extraction can be effective.[2][9] This method selectively removes unhindered ketones from a mixture. However, the steric bulk of (1-Bromocyclopentyl)(2-chlorophenyl)methanone may limit the effectiveness of this technique. Distillation is generally not recommended due to the high boiling point of the compound and the potential for degradation at elevated temperatures.

Q5: My NMR spectrum shows complex multiplets in the aromatic region. What could be the cause?

A5: This is likely due to the presence of isomeric impurities (ortho, meta, and para). The different substitution patterns on the aromatic ring will result in distinct and overlapping signals in the NMR spectrum. Careful column chromatography is required to separate these isomers.

V. References

  • Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9. (n.d.). Retrieved January 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018). Retrieved January 15, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved January 15, 2026, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 15, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023). Retrieved January 15, 2026, from [Link]

  • 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE - gsrs. (n.d.). Retrieved January 15, 2026, from [Link]

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone - CAS Common Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed. (2018). Retrieved January 15, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]

  • US4067886A - Process for the preparation of selectively and symmetrically di-halogenated ketals - Google Patents. (n.d.). Retrieved January 15, 2026, from

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]

  • Solvents and Polarity. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9 - Veeprho. (n.d.). Retrieved January 15, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]

  • Properties of Common Organic Solvents. (2022). Retrieved January 15, 2026, from [Link]

  • Polarity Index. (n.d.). Retrieved January 15, 2026, from [Link]

  • Separation of some chlorophenols - Merck Millipore. (n.d.). Retrieved January 15, 2026, from [Link]

  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed. (2018). Retrieved January 15, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

preventing degradation of (1-Bromocyclopentyl)(2-chlorophenyl)methanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS 6740-86-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its degradation during storage.

Introduction to (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a halogenated ketone with the molecular formula C₁₂H₁₂BrClO.[1][2] It serves as a key intermediate in organic synthesis and pharmaceutical research.[1][2] The molecule's structure includes a brominated cyclopentyl group and a chlorinated phenyl group attached to a carbonyl moiety, which contributes to its reactivity.[1][2] Understanding the inherent reactivity of its functional groups is crucial for ensuring its stability during storage.

Core Principles of Stability and Degradation

The stability of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is influenced by the presence of three key functional groups: an α-bromo ketone, a chlorophenyl ring, and a ketone carbonyl group. Degradation can occur through several pathways, primarily driven by hydrolysis, photochemical reactions, and thermal stress.

Diagram: Potential Degradation Pathways

cluster_compound (1-Bromocyclopentyl)(2-chlorophenyl)methanone cluster_stressors Stressors cluster_degradation Degradation Pathways Compound (1-Bromocyclopentyl)(2-chlorophenyl)methanone Hydrolysis Hydrolysis Compound->Hydrolysis Photodecomposition Photodecomposition Compound->Photodecomposition ThermalDecomposition Thermal Decomposition Compound->ThermalDecomposition Dehalogenation Dehalogenation Compound->Dehalogenation Moisture Moisture/Humidity Moisture->Hydrolysis Light UV/Light Exposure Light->Photodecomposition Heat Elevated Temperature Heat->ThermalDecomposition Base Basic Conditions Base->Dehalogenation

Caption: Key environmental stressors and resulting degradation pathways for (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound at room temperature?

A1: The most probable cause of degradation under ambient conditions is hydrolysis due to atmospheric moisture. The α-bromo ketone moiety is susceptible to nucleophilic attack by water, which can lead to the formation of byproducts and a decrease in purity.

Q2: How does light exposure affect the stability of (1-Bromocyclopentyl)(2-chlorophenyl)methanone?

A2: Aromatic ketones are known to be sensitive to light, particularly UV radiation.[3][4] Exposure can lead to photochemical decomposition, potentially causing cleavage of the bonds within the molecule and the formation of radical species.[3] This can result in discoloration and the generation of impurities.

Q3: Is this compound sensitive to temperature fluctuations?

A3: Yes, like many halogenated organic compounds, elevated temperatures can promote thermal decomposition.[5][6] While some supplier information suggests room temperature storage is acceptable, for long-term stability, temperature control is crucial to minimize the risk of degradation.[7]

Q4: Can the presence of basic or acidic contaminants affect stability?

A4: Absolutely. The α-hydrogen is acidic due to the electron-withdrawing effects of the carbonyl and bromine.[8] Basic conditions can facilitate elimination reactions or the Favorskii rearrangement.[8] Acidic conditions can catalyze hydrolysis. Therefore, storage in neutral, inert containers is essential.

Q5: What are the visible signs of degradation?

A5: Visual indicators of degradation can include a change in color (e.g., yellowing or darkening), the development of an odor, or a change in the physical state of the material. However, significant degradation can occur without any visible signs. Therefore, analytical monitoring is recommended for long-term storage.

Troubleshooting Guide: Preventing Degradation

This section provides a structured approach to identifying and mitigating potential degradation issues during the storage of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Workflow: Storage Protocol and Troubleshooting

Caption: A decision-making workflow for the proper storage and handling of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Decreased Purity Over Time Hydrolysis: Exposure to atmospheric moisture.- Store in a desiccator or under an inert gas (e.g., argon or nitrogen).[9] - Ensure containers are tightly sealed with high-quality caps (e.g., PTFE-lined).[10]
Discoloration (Yellowing/Browning) Photodecomposition: Exposure to light, especially UV.- Store in an amber glass vial or a container wrapped in aluminum foil to block light.[10][11] - Keep storage areas dark when not in use.
Formation of Unknown Impurities Thermal Degradation: Storage at elevated or fluctuating temperatures.- Store at a consistent, refrigerated temperature (2-8 °C).[10] - Avoid storing near heat sources such as ovens or other lab equipment.
Inconsistent Experimental Results Dehalogenation: Reaction with contaminants or inappropriate solvent residues.- Use high-purity, anhydrous solvents when preparing solutions.[12] - Avoid strong bases, as they can promote dehalogenation.[9][12]
Experimental Protocol: Recommended Storage Conditions

For optimal long-term stability of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, the following storage protocol is recommended:

  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas, such as argon or nitrogen, to displace air and moisture.

  • Temperature: Store the sealed vial in a refrigerator at a stable temperature between 2°C and 8°C.[10]

  • Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions.

  • Inventory Management: Implement a "first-in, first-out" (FIFO) system to ensure that older stock is used first.

  • Purity Verification: For critical applications or after prolonged storage, it is advisable to re-analyze the compound's purity via techniques such as HPLC, GC-MS, or NMR before use.

References

  • Vertex AI Search. (n.d.). Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9.
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed), 589. DOI: 10.1039/JR9390000589.
  • Taylor & Francis Online. (2010). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6).
  • Loganathan, B. G., et al. (2023). Perspective on halogenated organic compounds. PubMed Central, NIH.
  • Charlier, M., et al. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology, 15(6), 527-36.
  • Semantic Scholar. (1997).
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • DTIC. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • University of Wollongong. (2005).

Sources

alternative catalysts for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on selecting and troubleshooting alternative catalytic systems for the crucial α-bromination step. As a key intermediate in the synthesis of various pharmaceutical compounds, including Esketamine and related Norketamine derivatives, robust and efficient production of this molecule is paramount.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions.

Section 1: Overview of Alternative Catalytic Systems for α-Bromination

The synthesis of the target molecule typically involves the α-bromination of a precursor, (2-chlorophenyl)(cyclopentyl)methanone. While classical methods using elemental bromine (Br₂) in acidic media are well-established, they present challenges related to safety, atom economy, and the generation of corrosive HBr byproduct.[2] Modern synthetic chemistry offers several catalytic alternatives, each with distinct advantages and operational windows.

Catalyst SystemTypical CatalystsCommon Bromine Source(s)Key AdvantagesPotential Challenges & Considerations
Acid-Catalyzed Acetic Acid, HBr, HCl[3][4][5]N-Bromosuccinimide (NBS), Br₂Cost-effective, simple setup, well-understood mechanism.[6][7]Can require harsh conditions; potential for acid-sensitive substrate degradation; HBr byproduct generation.[2]
Lewis Acid-Catalyzed Cu(OTf)₂, SiCl₄, ZnBr₂[2]N-Bromosuccinimide (NBS)Can offer higher reactivity and milder conditions compared to Brønsted acids.Catalyst cost, moisture sensitivity, potential for dibromination side products.[2]
Ammonium Salt-Catalyzed Ammonium Acetate (NH₄OAc)[8][9]N-Bromosuccinimide (NBS)Very mild, efficient, and often provides high yields with good selectivity for monobromination.[8][9]May require elevated temperatures for less reactive ketones.
Organocatalysis Chiral Pyrrolidines or Imidazolidines[10][11][12]NBS, specialized agents (e.g., KBAs)[13][14]Enables asymmetric synthesis for enantioselective outcomes; operates under mild, metal-free conditions.[10][15]Higher catalyst cost; potential for catalyst bromination/deactivation with NBS.[14][16]
Heterogeneous Catalysis TiO₂ Nanoparticles, Silica-Supported Acids[2][9]N-Bromosuccinimide (NBS)Easy catalyst removal and recycling.Potential for lower reaction rates compared to homogeneous systems.
Metal-Free Aerobic 2-methylpyridinium nitrate (ionic liquid)[17]Hydrobromic acid (HBr) with O₂High atom economy, uses O₂ as the terminal oxidant, environmentally benign solvent (water).[17]Requires careful control of aeration; may have limited substrate scope.

Section 2: Troubleshooting Guide for α-Bromination

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction shows low conversion to the desired α-bromo ketone. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue stemming from several factors related to the activation of the ketone. The core of the reaction relies on the formation of a nucleophilic enol or enamine intermediate which then attacks the electrophilic bromine source.[4][6]

  • Cause 1: Insufficient Enol/Enolate Formation. In acid-catalyzed systems, the concentration and strength of the acid are critical for catalyzing the keto-enol tautomerism, which is often the rate-determining step.[5][6]

    • Solution:

      • Ensure your acid catalyst (e.g., acetic acid, HBr) is not too dilute.

      • For very slow reactions, consider a stronger acid catalyst, but be mindful of potential side reactions.

      • In ammonium acetate-catalyzed systems with NBS, ensure the temperature is adequate. Acyclic ketones often require higher temperatures (e.g., 80 °C in CCl₄) than cyclic ketones.[8]

  • Cause 2: Catalyst Deactivation. This is particularly relevant in organocatalytic systems. Amine catalysts can be brominated by highly reactive sources like NBS, rendering them inactive.[16]

    • Solution:

      • Switch to a milder or more sterically hindered bromine source, such as a ketone-based brominating agent (KBA).[13]

      • Employ a slow-addition or dosing strategy for NBS to keep its instantaneous concentration low, which minimizes catalyst decomposition.[14]

  • Cause 3: Ineffective Bromine Source. The reactivity of the brominating agent is crucial.

    • Solution:

      • If using a system like HBr/O₂, ensure efficient oxygen bubbling and that the catalyst (e.g., ionic liquid) is active.[17]

      • Confirm the quality of your NBS. Impure or decomposed NBS can lead to unreliable results. It can be purified by recrystallization from hot water if necessary.[18]

Q2: I'm observing a significant amount of a dibrominated side product. How can I improve selectivity for monobromination?

A2: The formation of α,α-dibromoketones is a common side reaction, especially under basic conditions, because the first bromine atom's electron-withdrawing effect makes the remaining α-proton more acidic.[19] However, it can also occur in acid-catalyzed reactions.

  • Cause 1: High Local Concentration of Brominating Agent. Adding the entire portion of Br₂ or NBS at the beginning of the reaction can lead to over-bromination at the reaction interface.

    • Solution: Add the brominating agent (NBS or a solution of Br₂) dropwise over a period of time. This keeps the concentration of the electrophile low and favors the reaction with the more abundant starting material over the newly formed monobromo product.[14]

  • Cause 2: Reaction Conditions Favoring Polyhalogenation.

    • Solution:

      • Use a strict 1.0 to 1.05 molar equivalent of the brominating agent relative to the ketone.

      • Monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed.

      • Acidic conditions generally favor monobromination more than basic conditions because the introduction of a bromine atom deactivates the carbonyl oxygen towards further protonation, slowing down the second halogenation step.[19] Stick to acidic or neutral (e.g., NH₄OAc) catalytic systems for better control.

Q3: My purification is difficult due to residual catalyst. What are some strategies for a cleaner workup?

A3: Catalyst removal is a critical consideration for process efficiency.

  • Solution 1: Use a Heterogeneous Catalyst. Systems using silica-supported acids or TiO₂ nanoparticles allow for simple filtration to remove the catalyst post-reaction, significantly simplifying the workup.[2][9]

  • Solution 2: Acid/Base Extraction for Homogeneous Catalysts.

    • If using an acidic catalyst (e.g., acetic acid), a simple workup involving dilution with an organic solvent (like ethyl acetate) followed by washing with water and a mild base (e.g., aqueous NaHCO₃ solution) will remove the acid.

    • For basic amine organocatalysts, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine and pull it into the aqueous phase.

  • Solution 3: Choose a Volatile Catalyst. Ammonium acetate is advantageous because any excess can often be removed under vacuum or during aqueous workup.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of acid-catalyzed α-bromination? A: The reaction proceeds via an enol intermediate. First, the carbonyl oxygen is protonated by the acid catalyst. This enhances the acidity of the α-protons. A weak base (like water or the conjugate base of the acid) removes an α-proton to form a nucleophilic enol. This enol then attacks the electrophilic bromine (Br₂ or NBS), forming a new C-Br bond. Finally, the protonated carbonyl is deprotonated to yield the α-bromo ketone and regenerate the acid catalyst.[4][6][7]

dot

Acid_Catalyzed_Bromination Mechanism of Acid-Catalyzed α-Bromination cluster_catalysis Catalytic Cycle Ketone Ketone (Precursor) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone 1. Protonation Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol 2. Deprotonation (rate-limiting) Oxonium Brominated Oxonium Ion Enol->Oxonium 3. Nucleophilic Attack Br2_in Br-Br Product α-Bromo Ketone (Target Molecule) Oxonium->Product 4. Deprotonation H_plus_out H+ H_plus_in H+ Br_minus_out Br-

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Q: What safety precautions are essential when handling brominating agents? A: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are hazardous and require careful handling.

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin and is extremely dangerous if inhaled. Always handle Br₂ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. While it is a solid and easier to handle than Br₂, it should still be weighed and dispensed in a fume hood. Avoid creating dust. NBS can be a source of bromine radicals, especially with light or radical initiators.[18][20]

Q: Can I use a base to catalyze this reaction? A: While base-catalyzed α-halogenation is a known reaction, it is generally not recommended for producing monobrominated products like (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Under basic conditions, the initial α-bromination makes the remaining α-proton even more acidic, leading to rapid subsequent halogenations. This often results in a mixture of polyhalogenated products and can lead to the haloform reaction if a methyl ketone is present.[19]

Section 4: Recommended Experimental Protocol

This protocol details a mild and efficient method for the α-bromination of (2-chlorophenyl)(cyclopentyl)methanone using NBS and ammonium acetate as a catalyst, adapted from established procedures for cyclic ketones.[8][9]

Materials:

  • (2-chlorophenyl)(cyclopentyl)methanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Ammonium Acetate (NH₄OAc) (0.1 eq)

  • Diethyl ether (Et₂O) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-chlorophenyl)(cyclopentyl)methanone (1.0 eq) and the chosen solvent (e.g., Et₂O).

  • Catalyst Addition: Add ammonium acetate (0.1 eq) to the solution and stir until it is well-dispersed.

  • Brominating Agent Addition: Add N-Bromosuccinimide (1.05 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours. If the reaction is sluggish, gentle heating (up to 40 °C) can be applied.

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with more solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, can be purified by column chromatography on silica gel if necessary.

Section 5: Troubleshooting Workflow

If you encounter issues, a systematic approach is key. The following diagram outlines a decision-making process for troubleshooting a low-yield reaction.

dot

Troubleshooting_Workflow Troubleshooting Workflow: Low Reaction Yield Start Low Yield Observed Check_SM Is Starting Material (SM) Present? Start->Check_SM Check_Purity Check Reagent Purity (NBS, Catalyst, Solvent) Check_SM->Check_Purity Yes Complex_Mixture Complex Mixture of Products? Check_SM->Complex_Mixture No Increase_Temp Increase Temperature or Reaction Time Check_Purity->Increase_Temp Change_Catalyst Consider Stronger/Alternative Catalyst System Increase_Temp->Change_Catalyst No Improvement Success Yield Improved Change_Catalyst->Success Side_Reactions Identify Side Products (e.g., Dibromination) Complex_Mixture->Side_Reactions Yes Workup_Loss Product Lost During Workup/Purification? Complex_Mixture->Workup_Loss No, Clean but low mass Modify_Addition Use Slow Addition of Brominating Agent Side_Reactions->Modify_Addition Modify_Addition->Success Workup_Loss->Start No, Re-evaluate reaction Optimize_Workup Optimize Extraction/Washing & Chromatography Workup_Loss->Optimize_Workup Yes Optimize_Workup->Success

Caption: A decision tree for troubleshooting low yield experiments.

References

  • Brogan, J. C., Zercher, C. K., & Andreko, S. K. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Chemical Communications, (41), 5185-5187. [Link]

  • Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471. [Link]

  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2005). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. PubMed, 14;41(41):5185-7. [Link]

  • Jørgensen, K. A., Halland, N., Braunton, A., & Bachmann, S. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Chemical Communications, (41), 5185-5187. [Link]

  • ResearchGate. (n.d.). Previous examples of enantioselective aminocatalytic α-brominations of... ResearchGate. [Link]

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managing moisture sensitivity in (1-Bromocyclopentyl)(2-chlorophenyl)methanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing reactions involving (1-Bromocyclopentyl)(2-chlorophenyl)methanone. This resource is designed for researchers, chemists, and drug development professionals to address a critical variable in the successful application of this versatile intermediate: moisture sensitivity. The presence of water, even in trace amounts, can lead to reaction failure, low yields, and the formation of complex impurities. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your experiments are reproducible and successful.

Part 1: The Core Problem — Why Moisture is Detrimental

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an α-bromo ketone. This structural motif, combined with its common applications in moisture-sensitive reaction classes, creates two primary failure points when water is present:

  • Direct Degradation of the Substrate: The α-bromo ketone functionality is susceptible to hydrolysis. Water can act as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, which can lead to the formation of the corresponding α-hydroxy ketone and other undesired byproducts.[1]

  • Inhibition of Key Synthetic Transformations: This compound is frequently used in reactions that require strictly anhydrous conditions.

    • Grignard Reagent Formation: Attempts to form a Grignard reagent from this substrate will fail in the presence of water. Grignard reagents are powerful bases and will be instantly quenched by any available protic source, including water, leading to the formation of an inert hydrocarbon.[2][3][4][5][6]

    • Friedel-Crafts Acylation: The synthesis of the title compound itself often involves a Friedel-Crafts acylation, which employs a Lewis acid catalyst (e.g., AlCl₃). These catalysts are extremely hygroscopic and are deactivated by water, halting the reaction.[7][8]

The following diagram illustrates the primary pathways by which moisture can compromise your reaction.

cluster_grignard Grignard Pathway Failure cluster_hydrolysis Direct Substrate Degradation sub (1-Bromocyclopentyl)(2-chlorophenyl)methanone h2o H₂O (Moisture) sub->h2o mg Mg(0) sub->mg Reaction with Mg quenched Protonated Byproduct (Inactive Hydrocarbon) h2o->quenched Protonolysis (Reaction Failure) mg_salts Mg(OH)Br h2o->mg_salts hydrolysis_product α-Hydroxy Ketone (Impurity) h2o:e->hydrolysis_product:w SN2 Hydrolysis grignard Grignard Reagent (Highly Reactive Intermediate) mg->grignard grignard->h2o hbr HBr hydrolysis_product->hbr

Caption: Moisture-induced degradation pathways.

Part 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, linking symptoms directly to moisture-related causes and solutions.

Question 1: My reaction yield is significantly lower than expected, or the reaction failed completely. What happened?

Answer: This is the most common symptom of moisture contamination. A systematic check of your reagents and setup is necessary.[9][10][11][12]

  • Likely Cause A: Contaminated Solvent. Commercial "anhydrous" solvents can absorb atmospheric moisture over time once the seal is broken. A solvent with even 50-100 ppm of water can be enough to kill a sensitive reaction.

    • Solution: Do not trust previously opened bottles of anhydrous solvent without verification or re-drying. Implement a rigorous solvent drying protocol. For common ethereal solvents like THF or diethyl ether, distillation from sodium/benzophenone ketyl is a classic method, while dichloromethane can be distilled from calcium hydride.[13] Alternatively, storing the solvent over activated 3Å or 4Å molecular sieves for 48-72 hours can achieve very low water content.[14][15]

  • Likely Cause B: Inadequately Dried Glassware. Glass surfaces are hydrophilic and readily adsorb a thin film of water from the atmosphere.

    • Solution: All glassware (reaction flask, stir bar, addition funnel, condenser) must be rigorously dried immediately before use. Oven-drying at >120°C for several hours is effective, but flame-drying the assembled apparatus under a flow of inert gas is the preferred method for maximum moisture removal as it removes adsorbed water just before the reaction begins.[10][16][17][18]

  • Likely Cause C: Atmospheric Moisture. An open flask or a poorly sealed system will continuously introduce moisture from the air.

    • Solution: The reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon. This can be achieved using a balloon affixed with a needle or, for more rigorous control, a Schlenk line.[16][19][20][21] Ensure all joints are well-sealed and use rubber septa for reagent addition via syringe.

Question 2: My TLC/LC-MS analysis shows the consumption of starting material, but instead of my desired product, I see a new, more polar spot/peak. What is this impurity?

Answer: This strongly suggests the formation of a hydrolysis byproduct.

  • Likely Cause: Direct hydrolysis of the α-bromo ketone starting material. Water has acted as a nucleophile, displacing the bromide to form an α-hydroxy ketone. This new compound is significantly more polar due to the hydroxyl group, explaining its different behavior on TLC or LC.

    • Solution: The preventative measures are the same as for low yield: you must eliminate all sources of water. Re-evaluate your solvent drying, glassware preparation, and inert atmosphere techniques. If the reaction involves a basic reagent, the hydrolysis of the α-bromo ketone can be accelerated. Ensure the base is added to a strictly anhydrous solution of the ketone.

Question 3: I am trying to form a Grignard reagent from (1-Bromocyclopentyl)(2-chlorophenyl)methanone, but the reaction won't initiate, or it starts and then stops. Why?

Answer: This is a classic sign of moisture quenching your highly basic Grignard reagent as it forms.[3][6]

  • Likely Cause: Grignard reagents are among the most moisture-sensitive reagents in organic chemistry.[2] Any trace of water in your solvent (typically THF or diethyl ether) or on your glassware will protonate the Grignard, converting it back to an inactive hydrocarbon and forming magnesium hydroxide salts.[2][4]

    • Solution: Absolute rigor is required.

      • Glassware: Flame-dry the flask containing your magnesium turnings under high vacuum and backfill with argon or nitrogen.

      • Solvent: Use freshly distilled THF from sodium/benzophenone. The deep blue/purple color of the benzophenone ketyl radical anion is a reliable indicator that the solvent is truly anhydrous.[13]

      • Reagent Transfer: Add the (1-Bromocyclopentyl)(2-chlorophenyl)methanone solution to the magnesium suspension via a dry, gas-tight syringe under a positive pressure of inert gas.

The following workflow provides a systematic approach to diagnosing these issues.

start Problem: Low Yield / Reaction Failure q1 Was solvent freshly dried (e.g., distilled, over sieves)? start->q1 q2 Was all glassware flame-dried under inert gas? q1->q2 Yes a1_no Cause: Wet Solvent Solution: Implement rigorous solvent drying protocol. q1->a1_no No q3 Was reaction run under a positive pressure of N2/Ar? q2->q3 Yes a2_no Cause: Adsorbed H₂O on Glass Solution: Flame-dry apparatus immediately before use. q2->a2_no No a3_no Cause: Atmospheric Leak Solution: Use Schlenk line or N2 balloon; check all seals. q3->a3_no No end_node Re-run experiment with all precautions implemented. q3->end_node Yes (Consider other non-moisture issues) a1_no->end_node a2_no->end_node a3_no->end_node

Caption: Troubleshooting workflow for moisture issues.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How should I store (1-Bromocyclopentyl)(2-chlorophenyl)methanone?

    • A: Store it in a tightly sealed container in a cool, dry place. For long-term storage, placing the container inside a desiccator or a nitrogen-filled glovebox is recommended to protect it from atmospheric moisture.[22][23]

  • Q: Is a drying tube filled with CaCl₂ or Drierite sufficient to protect my reaction?

    • A: For highly sensitive reactions like Grignard formations, a drying tube is generally insufficient.[20] While it prevents gross moisture ingress, it does not provide the positive inert gas pressure needed to exclude all atmospheric moisture and oxygen, nor does it address moisture already present in the flask or solvent. A balloon or Schlenk line setup is far more reliable.

  • Q: How do I know if my molecular sieves are active?

    • A: Molecular sieves become saturated with water over time. To reactivate them, heat them in a laboratory oven at a high temperature (e.g., 300-350°C) under vacuum or a flow of dry gas for several hours.[13] Cool them in a desiccator to prevent re-adsorption of atmospheric water.

  • Q: Can I use a heat gun instead of a flame torch to dry my glassware?

    • A: A heat gun can be used, but it is generally less efficient than a flame torch for removing tightly adsorbed water.[18] If using a heat gun, you must heat the glass thoroughly and for a longer period while actively flushing with a strong flow of inert gas.

Part 4: Essential Experimental Protocols

Protocol 1: Drying Organic Solvents

The choice of drying agent and method depends on the solvent. The following table summarizes effective methods for common solvents used in these reactions.

SolventRecommended Drying AgentProcedureAchievable H₂O Content (ppm)Reference
Tetrahydrofuran (THF) Sodium / BenzophenoneReflux under N₂ until a persistent deep blue/purple color appears, then distill directly into the reaction flask.< 10[13]
3Å Molecular SievesLet stand over activated sieves (20% m/v) for 48-72 hours under N₂.< 10[14][15]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux under N₂ for several hours, then distill.~13[15]
3Å Molecular SievesStore over activated sieves.< 10[14]
Diethyl Ether (Et₂O) Sodium / BenzophenoneSame procedure as for THF.< 10[13]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

This protocol provides a reliable method for excluding atmospheric moisture in a standard laboratory setting.[16][17][19][21]

  • Glassware Preparation: Assemble all necessary glassware (round-bottom flask, stir bar, condenser, etc.).

  • Flame-Drying: While wearing thick, heat-resistant gloves, clamp the assembled glassware to a retort stand. Gently heat all glass surfaces with a blue flame from a Bunsen burner or propane torch until any visible fog (condensed water) disappears, and continue heating for another 1-2 minutes. Heat under a gentle flow of nitrogen if possible.[16]

  • Cooling and Flushing: Immediately cap the apparatus with a rubber septum. Insert one needle attached to a nitrogen-filled balloon and a second "exit" needle. Allow the apparatus to flush with nitrogen for 5-10 minutes as it cools to room temperature. The positive pressure from the balloon will displace all the air with dry nitrogen.[17]

  • Reagent Addition: Once the flask is cool, remove the exit needle. All liquid reagents should now be added via dry, gas-tight syringes through the rubber septum. To transfer a liquid, first draw some nitrogen from the flask's headspace into the syringe, then insert the needle into the reagent bottle and draw the required volume. Before adding to the reaction flask, draw another small "buffer" of nitrogen into the syringe. This prevents any reagent from dripping from the needle tip and ensures no air is introduced.[16][21]

  • Maintaining Atmosphere: Keep the nitrogen balloon attached throughout the entire reaction and workup until the moisture-sensitive reagents have been quenched.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Filo. (2023). How does water affect Grignard reagents? Filo Q&A. [Link]

  • Chemistry Stack Exchange. (n.d.). Moisture killing a Friedel-Crafts Acylation? Stack Exchange. [Link]

  • Rubin, Y. Research Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry & Biochemistry. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]

  • Evetech. (n.d.). (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Evetech. [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]

  • Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • ResearchGate. (2021). How to create inert atmosphere? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]

  • Quora. (2019). What happens when a Grignard reagent is treated with water? Quora. [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox? r/Chempros. [Link]

  • Wikipedia. (n.d.). Grignard reaction. Wikipedia. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Pharmaffiliates. [Link]

  • Reddit. (2023). Alpha halogenation. r/Chempros. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions? YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

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  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the structural elucidation of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. This document is designed for researchers, medicinal chemists, and analytical scientists who may encounter challenges in interpreting the nuanced NMR data of this molecule. The inherent complexity arises from the combination of a substituted aromatic system and a stereochemically rich aliphatic ring, leading to significant signal overlap and higher-order coupling effects in standard 1D NMR spectra.

This guide is structured as a series of frequently asked questions (FAQs) that address common troubleshooting scenarios. Our approach emphasizes not just the solution, but the underlying spectroscopic principles and the logical workflow required to assign the structure with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial ¹H NMR spectrum is difficult to interpret, with significant signal overlap in both the aliphatic and aromatic regions. Where should I begin my analysis?

A1: Initial Assessment and Strategy

This is the most common challenge with this molecule. The complexity stems from two primary sources:

  • The Cyclopentyl Ring: The presence of a quaternary stereocenter (C-Br) renders the methylene protons on the cyclopentyl ring diastereotopic. This means that even protons on the same carbon are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling). This, combined with vicinal coupling to adjacent protons, creates a series of complex, overlapping multiplets.

  • The 2-Chlorophenyl Ring: The ortho-chloro substituent and the electron-withdrawing ketone group break the symmetry of the aromatic ring, resulting in four distinct aromatic proton signals, often with complex splitting patterns due to both ortho and meta couplings.

Your starting point should be a systematic prediction of the chemical shifts followed by a suite of 2D NMR experiments to resolve the overlaps.[1]

Step 1: Predict Chemical Shift Regions

Before diving into 2D NMR, it's crucial to have a hypothesis. Use your knowledge of substituent effects to predict the approximate chemical shifts for each proton and carbon.

Structural Fragment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Aromatic Protons (H-Ar) 7.10 – 7.80[2]125.0 – 140.0Protons are in the typical aromatic region. The proton ortho to the carbonyl will be the most deshielded due to the ketone's anisotropic effect.
Cyclopentyl Protons (H-aliphatic) 1.50 – 2.50[2]25.0 – 45.0The protons are on an aliphatic ring. Protons on carbons adjacent to the C-Br and C=O groups will be further downfield.
Quaternary Carbon (C-Br) -~70.0This carbon is attached to an electronegative bromine atom.
Carbonyl Carbon (C=O) -~195.0 - 200.0[2][3]The chemical shift is characteristic of an aromatic ketone.

Step 2: Employ 2D NMR for Deconvolution

Since 1D spectra are convoluted, 2D NMR is not just helpful; it is essential.[4] The primary experiments you should run are:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks. This will be key to tracing the connectivity within the cyclopentyl ring.[1][5]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (¹J-coupling). This experiment is invaluable for assigning carbon signals based on their known proton assignments.[1][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). This is the critical experiment for piecing the entire molecule together, connecting the cyclopentyl ring to the carbonyl and the carbonyl to the aromatic ring.[6][7]

Q2: The aliphatic region (1.50-2.50 ppm) is a single block of overlapping multiplets. How can I use COSY to assign the cyclopentyl protons?

A2: Tracing Connectivity with COSY

The COSY spectrum is the ideal tool for this task. It reveals which protons are "talking" to each other through bonds (typically up to 3 bonds away). For the cyclopentyl ring, you will be able to trace the entire spin system.

Workflow for Cyclopentyl Proton Assignment:

G cluster_0 COSY Analysis Workflow Start Identify a unique, well-resolved proton signal in the aliphatic region. (Often the most downfield one) Step2 Find its cross-peak(s) on the COSY spectrum. Step3 These cross-peaks identify its direct coupling partners (neighbors). Step4 Move to the neighbor's diagonal peak and find its other cross-peaks. Step5 Repeat this process, walking around the ring until all 8 protons are identified. End Full cyclopentyl spin system is mapped.

Protocol: Acquiring a Standard ¹H-¹H COSY Spectrum

  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solution is homogeneous.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution on your sample.

  • Pulse Program: Select a standard COSY pulse sequence (e.g., cosygpppqf on Bruker systems). The gradient-selected sequences are preferred as they provide better artifact suppression.

  • Acquisition Parameters:

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals (~10-12 ppm).

    • Acquire at least 256 increments in the F1 dimension for adequate resolution.

    • Use 2-4 scans per increment.

  • Processing: Apply a sine-bell or similar window function in both dimensions and perform the 2D Fourier transform. Symmetrize the spectrum if necessary.

Interpreting the Couplings (The Karplus Relationship)

The magnitude of the ³J (vicinal) coupling constants, which can be measured from a high-resolution 1D spectrum once signals are identified, provides conformational information. The Karplus equation describes the relationship between the dihedral angle (φ) between two vicinal protons and their coupling constant (J).[8][9]

  • Large J-values (8-13 Hz): Typically indicate an anti-periplanar relationship (dihedral angle ~180°), often seen between two axial protons in a fixed ring.

  • Small J-values (0-5 Hz): Suggest a syn-clinal or gauche relationship (dihedral angle ~60-90°).

While cyclopentane undergoes pseudorotation, the substituents lock it into a preferred envelope or twist conformation, making Karplus analysis a powerful tool for stereochemical assignment.[10][11]

Q3: The four aromatic protons are distinct. What is the best strategy for assigning them and connecting them to the rest of the molecule?

A3: Using HMBC to Bridge the Aromatic and Aliphatic Fragments

Assigning the aromatic protons requires a combination of predicting their chemical shifts and, most importantly, using HMBC to establish long-range connectivity to the carbonyl carbon.

Step 1: Aromatic Proton Chemical Shift Prediction

  • The proton ortho to the carbonyl group (likely H6') will be the most deshielded (furthest downfield) due to the magnetic anisotropy of the C=O bond.

  • The proton ortho to the chlorine (H3') will also be downfield.

  • The remaining protons (H4', H5') will be further upfield.

Step 2: Confirmation with HMBC

The HMBC experiment is the definitive tool here. It shows correlations between protons and carbons that are 2 or 3 bonds away.

G cluster_0 HMBC Connectivity Map mol Cyclopentyl-H | C=O | Aromatic-H

Key Correlations to Look For:

  • Cyclopentyl Protons → Carbonyl Carbon: Protons on the carbons adjacent to the quaternary center should show a ³J correlation to the carbonyl carbon. This confirms the cyclopentyl-ketone connection.

  • Aromatic Proton (H6') → Carbonyl Carbon: The aromatic proton ortho to the ketone will show a strong ³J correlation to the carbonyl carbon. This is the most crucial link to unambiguously connect the aromatic ring to the carbonyl and confirms the identity of that specific proton.

Protocol: Acquiring a Standard ¹H-¹³C HMBC Spectrum

  • Spectrometer Setup: Use the same sample as for the COSY. A higher concentration may be beneficial as HMBC is less sensitive.

  • Pulse Program: Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Acquisition Parameters:

    • Set the ¹H dimension (F2) as before.

    • Set the ¹³C dimension (F1) to cover all carbon signals (~0-220 ppm).

    • The long-range coupling delay (d6 on Bruker) is critical. It is typically optimized for a J-coupling of 8-10 Hz, which is standard for detecting ²J and ³J correlations.[7]

    • Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve good signal-to-noise.

  • Processing: Process the 2D data using appropriate window functions. The resulting spectrum will show ¹H shifts on one axis and ¹³C shifts on the other.

Q4: I cannot directly observe the quaternary carbons for the carbonyl (C=O) and the bromine-bearing carbon (C-Br). How do I assign them?

A4: HMBC is the Solution

This is an expected observation. Quaternary carbons have no attached protons, so they will not appear in an HSQC spectrum and are often weak in a standard ¹³C spectrum due to long relaxation times. The HMBC experiment is specifically designed to solve this problem.[6]

Quaternary Carbon Expected HMBC Correlations (Proton → Carbon) Assignment Logic
Carbonyl (C=O) From adjacent cyclopentyl protons (³J). From the H6' aromatic proton (³J).The carbon signal around 195-200 ppm that shows cross-peaks to both the aliphatic and aromatic protons must be the carbonyl carbon.
C-Br From multiple cyclopentyl protons (²J and ³J).The carbon signal around 70 ppm that shows multiple cross-peaks only to the cyclopentyl protons is the C-Br carbon.

By analyzing these cross-peaks in the HMBC spectrum, you can confidently assign the chemical shifts of these "invisible" but structurally critical carbons.

Q5: My observed chemical shifts are slightly different from predictions or literature values for similar compounds. What other factors could be influencing my spectrum?

A5: Secondary Effects on Chemical Shifts

While predictions provide a good starting point, several factors can influence the precise chemical shifts in your specific sample.

  • Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts, especially for protons near polar functional groups. Aromatic solvents like C₆D₆ can induce significant shifts (Aromatic Solvent Induced Shifts, or ASIS) compared to CDCl₃ or DMSO-d₆ due to intermolecular interactions.[12] If your spectrum looks particularly crowded, re-acquiring it in a different solvent can sometimes resolve overlapping signals.[13][14]

  • Concentration and Temperature: Sample concentration and temperature can affect chemical shifts through changes in molecular aggregation and conformational dynamics. Ensure you are consistent with these parameters if comparing spectra.

  • Through-Space Effects (NOE): While COSY, HSQC, and HMBC reveal through-bond connectivity, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space proximity. For example, a NOESY correlation between one of the cyclopentyl protons and an aromatic proton would provide powerful evidence for the molecule's 3D conformation.

By systematically applying this workflow—from initial 1D analysis and prediction to definitive 2D correlation experiments—you can overcome the challenges presented by the complex NMR spectrum of (1-Bromocyclopentyl)(2-chlorophenyl)methanone and achieve a complete and confident structural assignment.

References

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of chemical integrity, regulatory compliance, and successful downstream applications. (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS No: 6740-86-9) is a key intermediate in the synthesis of various complex organic molecules and pharmaceuticals, including its role as a known impurity and precursor in the synthesis of Ketamine.[1][2][3][4] This guide provides an in-depth comparison of standard analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural elucidation of this compound.

The Imperative of Structural Verification

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a halogenated ketone with the molecular formula C₁₂H₁₂BrClO and a molecular weight of 287.58 g/mol .[1][5] Its structure features a 1-bromocyclopentyl group and a 2-chlorophenyl group attached to a central carbonyl moiety.[3][6] The precise arrangement of these groups, including the substitution pattern on the aromatic ring and the position of the bromine atom, is critical to its reactivity and its utility as a precursor.[3] The most common synthesis route, a Friedel-Crafts acylation, can potentially lead to isomeric byproducts, making robust analytical confirmation essential.[1]

This guide moves beyond simple data reporting, focusing on the causality behind experimental choices and creating a self-validating analytical workflow.

Core Analytical Workflow: A Triad of Spectroscopic Methods

The confirmation of the structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone relies on a synergistic approach where each technique provides complementary pieces of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition, and Infrared Spectroscopy verifies the presence of key functional groups.

G cluster_0 Analytical Workflow Sample Sample NMR NMR Sample->NMR Aliquoting MS MS Sample->MS Aliquoting IR IR Sample->IR Aliquoting Data_Analysis Integrated Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: High-level workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are required for a full structural assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds and provides a deuterium signal for the spectrometer's lock system.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a single, sharp resonance at a defined 0 ppm, serving as a universal reference point for all chemical shifts.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H (16 scans) and ¹³C (1024 scans) are typically sufficient.

Interpreting the Data: Expected Spectral Features

The structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone predicts a specific set of signals. Aromatic protons are expected in the δ 7.10–7.60 ppm range, while the aliphatic cyclopentyl protons should appear further upfield between δ 1.50–2.50 ppm.[1] The carbonyl carbon in the ¹³C NMR spectrum is a key indicator, expected at a characteristic downfield shift of approximately 200 ppm.[1]

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
Aromatic C-H 7.30 - 7.60 Multiplet (m) 4H 127 - 138
Cyclopentyl CH₂ (β to C=O) 2.40 - 2.60 Multiplet (m) 4H ~38
Cyclopentyl CH₂ (γ to C=O) 1.80 - 2.00 Multiplet (m) 4H ~25
Quaternary C-Br - - - ~70

| Carbonyl C=O | - | - | - | ~198-202 |

Note: These are predicted values based on standard chemical shift tables and data for analogous structures. Actual values may vary slightly.

Mass Spectrometry (MS): Molecular Weight and Elemental Formula Confirmation

Mass spectrometry provides the molecular weight of the compound and, with high resolution, its elemental formula. The isotopic pattern is particularly informative for halogenated compounds.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination via a time-of-flight (TOF) analyzer. Causality: EI provides a classic fragmentation pattern that can be compared against libraries. ESI is a softer ionization technique that typically preserves the molecular ion, making it ideal for High-Resolution Mass Spectrometry (HRMS).

  • Data Acquisition: Acquire a full scan mass spectrum. For HRMS, calibrate the instrument immediately prior to analysis to ensure high mass accuracy (<5 ppm).

Interpreting the Data: Isotopic Patterns and Fragmentation

The presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) atom creates a highly characteristic isotopic pattern for the molecular ion [M]⁺.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₁₂H₁₂BrClO]⁺

Ion m/z (Nominal) Relative Abundance (%) Reason
[M]⁺ 286 ~77 Contains ⁷⁹Br and ³⁵Cl
[M+2]⁺ 288 100 Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl

| [M+4]⁺ | 290 | ~24 | Contains ⁸¹Br and ³⁷Cl |

Note: The most intense peak in the cluster is [M+2]⁺.

Key fragmentation pathways in EI-MS would include the loss of the bromine atom and cleavage on either side of the carbonyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and straightforward method to confirm the presence of the key ketone functional group.

Experimental Protocol: IR Analysis
  • Sample Preparation: As the compound is an oil, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4] Causality: These salt plates are transparent to infrared radiation in the analytical range.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

Interpreting the Data: Characteristic Absorptions

The most telling feature in the IR spectrum will be the strong carbonyl (C=O) stretch.

Table 3: Key IR Absorption Frequencies

Functional Group Expected Frequency (cm⁻¹) Intensity
C=O (Ketone) ~1680 Strong
C-H (Aromatic) 3050 - 3100 Medium
C-H (Aliphatic) 2850 - 2970 Medium-Strong
C=C (Aromatic) 1450 - 1600 Medium
C-Cl (Aryl) 1000 - 1100 Medium

| C-Br (Alkyl) | 600 - 700 | Medium |

The presence of a strong absorption band around 1680 cm⁻¹ is definitive proof of the ketone functional group.[1]

Comparative Summary and Conclusion

Each analytical technique provides unique and confirmatory evidence for the structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

G struct_confirm (1-Bromocyclopentyl)(2-chlorophenyl)methanone C₁₂H₁₂BrClO NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy nmr_details ¹H & ¹³C NMR C-H Framework Connectivity Isomer Differentiation struct_confirm:nmr->nmr_details Provides ms_details EI-MS & HRMS Molecular Weight Isotopic Pattern (Br, Cl) Elemental Formula struct_confirm:ms->ms_details Provides ir_details FT-IR Functional Groups C=O Stretch (~1680 cm⁻¹) struct_confirm:ir->ir_details Provides

Caption: Relationship between techniques and structural information.

While IR provides rapid functional group identification and MS confirms mass and elemental formula, only NMR spectroscopy can fully resolve the connectivity and isomeric purity of the material. Therefore, a combination of all three techniques is essential for a truly rigorous and defensible structural confirmation, meeting the high standards required in pharmaceutical research and development.

References

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  • Evolve Bio-System, "Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9", Evolve Bio-System, Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis and impurity profiling of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key intermediate in pharmaceutical synthesis. While specific validated method data for this compound is not extensively published, this document outlines a detailed approach to method validation, drawing upon established principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

The selection of an analytical method is a critical decision, contingent on factors such as the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix.[10][11][12] This guide will compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, providing a framework for their validation.

The Analyte: (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a halogenated ketone with a molecular formula of C₁₂H₁₂BrClO and a molecular weight of 287.58 g/mol .[13][14] Its structure, featuring a brominated cyclopentyl group and a chlorinated phenyl group, dictates its analytical behavior. The presence of the chromophoric phenyl ring makes it suitable for UV detection in HPLC, while its potential for thermal stability and volatility makes GC a viable alternative.[10][11][15]

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[6][8] The fundamental parameters for validation, as outlined by the ICH Q2(R2) guidelines, include:[1][3][5][6][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6][16]

  • Accuracy: The closeness of test results to the true value.[2][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for the analysis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone will depend on the specific requirements of the analysis.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of the volatilized analyte between a gaseous mobile phase and a liquid or solid stationary phase.[12]
Applicability Well-suited for non-volatile and thermally labile compounds.[10][11][15]Ideal for volatile and thermally stable compounds.[10][11][15][17]
Selectivity High, especially when coupled with photodiode array (PDA) detection.Very high, particularly when coupled with a mass spectrometer (GC-MS).[10][18]
Sensitivity Good, typically in the ng/mL range.Excellent, especially with an electron capture detector (ECD) for halogenated compounds or MS, reaching pg/mL levels.[19][20][21]
Linearity (R²) Typically > 0.999[22]Typically > 0.998
Accuracy (% Recovery) Typically 98-102%[22]Typically 97-103%
Precision (%RSD) Typically < 2%[3][22]Typically < 3%
Instrumentation Cost ModerateModerate to High (especially for GC-MS)[22]

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for the validation of HPLC and GC methods for the analysis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

High-Performance Liquid Chromatography (HPLC) Method Validation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (A Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined from the UV spectrum of the analyte (likely around 254 nm).

  • Injection Volume: 10 µL

Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Reporting prep_standards Prepare Standard and Sample Solutions system_suitability System Suitability Testing prep_standards->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Validation Report Generation data_analysis->validation_report

Figure 1: HPLC Method Validation Workflow.

1. Specificity (Forced Degradation Studies): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[23][24]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.[23]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.[23]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and cool white fluorescent light.

Analyze all stressed samples by HPLC. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks, and the peak purity can be confirmed using a PDA detector.

2. Linearity and Range:

  • Prepare a series of at least five standard solutions of (1-Bromocyclopentyl)(2-chlorophenyl)methanone covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (R²) should be ≥ 0.999.[25]

3. Accuracy:

  • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • The mean recovery should be within 98.0% to 102.0%.[26]

4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.[3]

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The %RSD should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

6. Robustness:

  • Introduce small, deliberate variations to the method parameters and assess their impact on the results.

  • Variations to consider:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • The system suitability parameters should remain within acceptable limits for all variations.

Gas Chromatography (GC) Method Validation

Instrumentation:

  • GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

Chromatographic Conditions (A Starting Point):

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID) or MS transfer line temperature of 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

Validation Workflow:

GC_Validation_Workflow cluster_prep_gc Preparation cluster_validation_gc Validation Parameters cluster_reporting_gc Reporting prep_standards_gc Prepare Standard and Sample Solutions in a Suitable Solvent system_suitability_gc System Suitability Testing prep_standards_gc->system_suitability_gc specificity_gc Specificity (Analysis of Blanks and Placebo) system_suitability_gc->specificity_gc linearity_gc Linearity & Range specificity_gc->linearity_gc accuracy_gc Accuracy linearity_gc->accuracy_gc precision_gc Precision (Repeatability & Intermediate) accuracy_gc->precision_gc lod_loq_gc LOD & LOQ precision_gc->lod_loq_gc robustness_gc Robustness lod_loq_gc->robustness_gc data_analysis_gc Data Analysis robustness_gc->data_analysis_gc validation_report_gc Validation Report Generation data_analysis_gc->validation_report_gc

Figure 2: GC Method Validation Workflow.

The validation parameters for GC are analogous to those for HPLC, with some practical differences in their execution.

1. Specificity:

  • Analyze a blank solvent and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • If using GC-MS, specificity is further demonstrated by the unique mass spectrum of the analyte.[18]

2. Linearity and Range:

  • Prepare a series of at least five standard solutions in a suitable volatile solvent.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (R²) should be ≥ 0.998.

3. Accuracy:

  • Perform recovery studies by spiking a placebo with the analyte at three concentration levels.

  • The mean recovery should be within 97.0% to 103.0%.

4. Precision:

  • Repeatability: The %RSD for six replicate injections should be ≤ 3%.

  • Intermediate Precision: The %RSD for analyses conducted under different conditions should be ≤ 3%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

  • Introduce small variations to parameters such as:

    • Injector and detector temperatures (e.g., ± 5°C)

    • Oven temperature ramp rate (e.g., ± 1°C/min)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

  • System suitability should be maintained.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. The choice between them will be dictated by the specific analytical needs. HPLC is often the method of choice for routine quality control due to its versatility and robustness for a wide range of pharmaceutical compounds.[10][17] GC, particularly GC-MS, offers superior selectivity and sensitivity, making it an excellent choice for trace-level impurity identification and quantification.[10]

A thorough and well-documented method validation, following the principles outlined in this guide and the referenced regulatory documents, is crucial to ensure the generation of high-quality, reliable, and defensible analytical data in a drug development setting.[2][7][9]

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  • Pandit, S. B., et al. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
  • Hughes, B. M., & Hanrahan, R. J. (1968). Mass spectrometric investigation of minor products in the radiolysis of liquid cyclopentane. Radiation Research, 36(2), 261–273.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds. BenchChem.
  • ResearchGate. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.
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A Comparative Guide to the Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone: Friedel-Crafts Acylation vs. Grignard Reagent Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Bromocyclopentyl)(2-chlorophenyl)methanone , a key intermediate in the synthesis of the anesthetic ketamine and its derivatives, presents a synthetic challenge that necessitates a careful evaluation of available methodologies.[1][2] This guide provides an in-depth, objective comparison of the two primary routes for its synthesis: the classic Friedel-Crafts acylation and a multi-step approach involving a Grignard reagent. By examining the underlying mechanisms, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.

At a Glance: Comparing the Two Synthetic Routes

ParameterFriedel-Crafts AcylationGrignard Reagent Synthesis
Starting Materials 2-Chlorobenzene, 1-Bromocyclopentanecarbonyl chloride, Lewis Acid (e.g., AlCl₃)Cyclopentyl halide, Magnesium, 2-Chlorobenzonitrile, Brominating agent
Number of Steps Typically one main stepTwo main steps
Reported Yield Can exceed 85%High (e.g., 89.3% for the ketone precursor)
Key Advantages Direct, potentially higher atom economy in the acylation stepMilder conditions for the initial C-C bond formation, avoids handling of potentially unstable acyl chlorides in the first step.
Key Disadvantages Requires stoichiometric amounts of Lewis acid, which can be corrosive and generate significant waste. The acyl chloride precursor can be moisture-sensitive.Multi-step process, requires careful handling of highly reactive Grignard reagents under anhydrous conditions. The final bromination step introduces a hazardous reagent.
Scalability Established for industrial scale, but waste management can be a concern.Scalable, with patents demonstrating its use in industrial processes.

Route 1: The Direct Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of a ketone moiety onto an aromatic ring.[3][4] In the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, this involves the electrophilic aromatic substitution of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[5]

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the 2-chlorobenzene ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the desired ketone. The electron-withdrawing nature of the resulting ketone deactivates the aromatic ring, which advantageously prevents polyacylation.[4]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 1-Bromocyclopentanecarbonyl chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ 2-Chlorobenzene 2-Chlorobenzene Arenium_Ion Arenium Ion Intermediate 2-Chlorobenzene->Arenium_Ion + Acylium Ion Product (1-Bromocyclopentyl)(2-chlorophenyl)methanone Arenium_Ion->Product - H⁺

Figure 1: Simplified workflow of the Friedel-Crafts acylation route.
Experimental Protocol (Generalized)
  • Preparation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (a stoichiometric amount) in a dry, inert solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. Add 2-chlorobenzene to the flask. Subsequently, add 1-bromocyclopentanecarbonyl chloride dropwise from the dropping funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.[6]

Performance and Considerations

This route is attractive due to its directness. High yields, often exceeding 85%, have been reported for analogous Friedel-Crafts acylations. However, the requirement for stoichiometric amounts of AlCl₃ presents challenges in terms of handling a corrosive and water-sensitive reagent and managing the resulting acidic waste stream. The stability of the 1-bromocyclopentanecarbonyl chloride precursor is also a consideration, as acyl halides can be susceptible to hydrolysis.

Route 2: The Grignard Reagent Pathway

An alternative and widely utilized approach involves the use of a Grignard reagent to form the core ketone structure, followed by a subsequent bromination step. This method is prominently featured in patents related to the synthesis of ketamine.[7]

Mechanistic Rationale

This two-step synthesis begins with the nucleophilic addition of a Grignard reagent, cyclopentylmagnesium halide, to the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile. This forms a magnesium salt of an imine, which upon acidic hydrolysis, yields the intermediate ketone, (2-chlorophenyl)cyclopentylmethanone.[8] The final step involves the α-bromination of this ketone to afford the target molecule.

Grignard_Synthesis cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Bromination Grignard Cyclopentylmagnesium halide Imine_Salt Imine Magnesium Salt Grignard->Imine_Salt + 2-Chlorobenzonitrile Nitrile 2-Chlorobenzonitrile Intermediate_Ketone (2-Chlorophenyl)cyclopentylmethanone Imine_Salt->Intermediate_Ketone Acidic Hydrolysis Final_Product (1-Bromocyclopentyl)(2-chlorophenyl)methanone Intermediate_Ketone->Final_Product + Brominating Agent Brominating_Agent Brominating Agent (e.g., Br₂ or NBS)

Figure 2: Workflow for the Grignard reagent-based synthesis.
Experimental Protocol (Adapted from Patent Literature)

Step 1: Synthesis of (2-Chlorophenyl)cyclopentylmethanone [7]

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting cyclopentyl chloride with magnesium turnings in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

  • Reaction with Nitrile: In a separate flask, dissolve 2-chlorobenzonitrile in an anhydrous aromatic hydrocarbon solvent such as toluene. Cool the Grignard reagent solution and slowly add the nitrile solution. The reaction temperature is then raised, and the mixture is heated for several hours.

  • Hydrolysis and Work-up: After cooling, the resulting imine complex is hydrolyzed by the careful addition of a dilute acid (e.g., hydrochloric or sulfuric acid) while maintaining a low temperature.

  • Isolation: The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and the solvent is removed. The crude product is purified by vacuum distillation. A yield of 89.3% for the ketone precursor has been reported using this method.[7]

Step 2: α-Bromination of (2-Chlorophenyl)cyclopentylmethanone

  • Bromination: The intermediate ketone is dissolved in a suitable solvent like carbon tetrachloride. A solution of bromine in the same solvent is added dropwise. The reaction may be initiated by heat or light.

  • Work-up and Purification: After the reaction is complete, the mixture is washed to remove any unreacted bromine and hydrogen bromide. The organic layer is dried and the solvent is evaporated to yield the crude (1-Bromocyclopentyl)(2-chlorophenyl)methanone. This product is often used in the next step without extensive purification due to its potential instability.[1]

Performance and Considerations

The Grignard route offers the advantage of building the carbon skeleton under relatively mild conditions in the first step. The use of a nitrile as the electrophile prevents the common side reaction of double addition that can occur with esters or acyl chlorides. The reported high yield for the ketone intermediate makes this an attractive pathway. However, this is a two-step process, which may be less efficient overall compared to a one-step synthesis. The handling of highly reactive and moisture-sensitive Grignard reagents requires stringent anhydrous conditions. The final bromination step introduces elemental bromine, a toxic and corrosive reagent, which requires special handling precautions.

Spectroscopic Validation of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Independent of the synthetic route, the identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum is expected to show a multiplet in the aromatic region (δ 7.10–7.60 ppm) corresponding to the protons of the 2-chlorophenyl group. The cyclopentyl protons will appear as a series of multiplets in the upfield region (δ 1.50–2.50 ppm).

  • ¹³C NMR: A key signal to confirm the structure is the carbonyl carbon of the ketone, which is expected to resonate at approximately δ 200 ppm.

  • IR Spectroscopy: A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone functional group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M⁺] with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard reagent-based synthesis are viable and have been utilized for the preparation of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. The choice between the two routes will depend on the specific requirements and constraints of the laboratory or production facility.

  • For a more direct, single-step synthesis where management of Lewis acid waste is not a primary concern, the Friedel-Crafts acylation offers an efficient route with potentially high yields.

  • The Grignard reagent pathway provides a robust, high-yielding method for the key C-C bond formation and may be preferred when the direct handling of a potentially unstable acyl chloride is to be avoided. However, it requires a multi-step process and the use of hazardous reagents in both steps.

For any application, particularly in drug development, careful purification and rigorous spectroscopic characterization are paramount to ensure the quality and identity of this critical intermediate.

References

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  • Synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones by Friedel–Crafts acylation of 2-chlorobenzoic acids and 2-(2-chlorophenyl)
  • ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. | Request PDF.
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A Comparative Guide to the Analysis of Imp-A in (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including ketamine, requires rigorous purity assessment to ensure the safety and efficacy of the final drug product.[1][2] Unwanted impurities, even at trace levels, can have significant pharmacological or toxicological effects, making their identification, quantification, and control a regulatory necessity.[3] This guide provides a comprehensive analysis of potential impurities in (1-Bromocyclopentyl)(2-chlorophenyl)methanone, with a focus on a comparative evaluation of analytical methodologies for their detection and quantification. We will delve into the rationale behind experimental choices, present detailed protocols, and offer data-driven comparisons to aid researchers and drug development professionals in establishing robust and reliable analytical control strategies.

Understanding the Impurity Landscape: Process-Related and Degradation Impurities

Impurities in a drug intermediate can originate from various sources, primarily the synthetic route and subsequent degradation.[3] A thorough understanding of these pathways is fundamental to developing effective analytical methods for their control.

Process-Related Impurities from Friedel-Crafts Acylation

The most common synthetic route to (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] While this method is effective, it is also a source of several potential process-related impurities.

  • Regioisomeric Impurities: The chloro group on the benzene ring is an ortho-, para-director for electrophilic aromatic substitution.[5] Although the desired product is the ortho-isomer, the formation of the para-isomer, (1-Bromocyclopentyl)(4-chlorophenyl)methanone, is a significant possibility due to steric hindrance at the ortho position.[6][7] The ratio of these isomers can be influenced by reaction conditions such as temperature and catalyst concentration.[6]

  • Starting Material and Reagent-Related Impurities:

    • Unreacted Starting Materials: Residual 2-chlorobenzene and 1-bromocyclopentanecarbonyl chloride may be present in the final product if the reaction does not go to completion or if purification is inadequate.

    • Impurities from 1-bromocyclopentanecarbonyl chloride: The synthesis of this starting material, for instance from 1-bromocyclopentane-1-carboxylic acid, can introduce its own set of impurities that can be carried through to the final product.[8][9]

    • Polysubstituted Products: Although the acyl group is deactivating, preventing extensive polysubstitution, the formation of di-acylated products is a possibility under certain conditions.[10]

Degradation-Related Impurities: A Forced Degradation Perspective

Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, acid, and base, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11] For (1-Bromocyclopentyl)(2-chlorophenyl)methanone, an α-bromo ketone, several degradation pathways can be anticipated.

  • Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding α-hydroxy ketone, (1-Hydroxycyclopentyl)(2-chlorophenyl)methanone.

  • Dehydrobromination: Under basic conditions, elimination of hydrogen bromide (HBr) can occur to form an α,β-unsaturated ketone, (Cyclopent-1-en-1-yl)(2-chlorophenyl)methanone.[12]

  • Photodegradation: Aromatic ketones are known to be photochemically active.[13][14] Exposure to light, especially UV radiation, can lead to the formation of radical species and subsequent degradation products.[3] The carbon-bromine bond can also be susceptible to photolytic cleavage.

The following diagram illustrates the potential sources of impurities in (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

G API (1-Bromocyclopentyl)(2-chlorophenyl)methanone (API Intermediate) Synthesis Friedel-Crafts Acylation Synthesis->API leads to StartingMaterials Starting Materials & Reagents Synthesis->StartingMaterials SideReactions Side Reactions Synthesis->SideReactions Degradation Degradation Pathways Degradation->API leads to StressConditions Stress Conditions (Heat, Light, pH, Oxidation) Degradation->StressConditions UnreactedSM Unreacted Starting Materials StartingMaterials->UnreactedSM Regioisomer Regioisomeric Impurity (para-isomer) SideReactions->Regioisomer Polysubstituted Polysubstituted Byproducts SideReactions->Polysubstituted HydrolysisProduct Hydrolysis Product (α-hydroxy ketone) StressConditions->HydrolysisProduct DehydrobrominationProduct Dehydrobromination Product (α,β-unsaturated ketone) StressConditions->DehydrobrominationProduct Photodegradants Photodegradation Products StressConditions->Photodegradants G Sample Sample of (1-Bromocyclopentyl)(2-chlorophenyl)methanone HPLC HPLC-UV/MS (Screening & Quantification) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS KnownImpurity Known Impurity Detected? HPLC->KnownImpurity GCMS->KnownImpurity Quantify Quantify using Reference Standard KnownImpurity->Quantify Yes UnknownImpurity Unknown Impurity Detected? KnownImpurity->UnknownImpurity No Report Final Report Quantify->Report Isolate Isolate Impurity (e.g., Prep-HPLC) UnknownImpurity->Isolate Yes UnknownImpurity->Report No NMR Structural Elucidation (NMR, HRMS) Isolate->NMR Identify Identify Impurity NMR->Identify Identify->Report

Sources

A Comparative Guide to Purity Assessment of Synthesized (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate, such as (1-Bromocyclopentyl)(2-chlorophenyl)methanone, is a critical quality attribute that directly impacts its safety, efficacy, and stability. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this synthesized compound, offering insights into the rationale behind method selection and providing detailed experimental protocols for practical implementation. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to establish a robust purity assessment workflow.

The subject of our analysis, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, is a halogenated ketone, a class of compounds often encountered as intermediates in the synthesis of more complex pharmaceutical agents. Its purity is not only a measure of the efficiency of the synthesis but also a prerequisite for its use in subsequent reactions or as a final product. This guide will navigate through the most pertinent analytical methodologies, comparing their strengths and limitations in the context of this specific molecule.

Understanding the Analyte: (1-Bromocyclopentyl)(2-chlorophenyl)methanone

A foundational step in developing a purity assessment strategy is to understand the physicochemical properties of the target molecule and the potential impurities that may arise during its synthesis.

Predicted Synthesis and Potential Impurities

A plausible synthetic route for (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation of chlorobenzene with 1-bromocyclopentanecarbonyl chloride.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products chlorobenzene Chlorobenzene reaction Friedel-Crafts Acylation (AlCl3 catalyst) chlorobenzene->reaction acyl_chloride 1-Bromocyclopentanecarbonyl chloride acyl_chloride->reaction product (1-Bromocyclopentyl)(2-chlorophenyl)methanone reaction->product byproduct HCl reaction->byproduct cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing mobile_phase Prepare Mobile Phase hplc_setup Set HPLC Conditions mobile_phase->hplc_setup standard_sol Prepare Standard Solutions injection Inject Solutions standard_sol->injection sample_sol Prepare Sample Solution sample_sol->injection hplc_setup->injection data_acq Data Acquisition injection->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Main Compound calibration->quantification purity_calc Calculate Purity quantification->purity_calc

A Comparative Guide to the Synthesis and Applications of (1-Bromocyclopentyl)(2-chlorophenyl)methanone: A Key Intermediate in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, a halogenated ketone with the molecular formula C₁₂H₁₂BrClO, serves as a critical intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural significance lies in its role as a direct precursor to ketamine and its analogs, a class of drugs that has garnered substantial interest for its therapeutic potential, particularly as rapid-acting antidepressants and analgesics.[2][3] The presence of the bromocyclopentyl and chlorophenyl moieties provides a versatile scaffold for chemical modification, enabling the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists with potentially improved efficacy and safety profiles.[1][2][3]

This guide provides a comprehensive literature review of the synthesis and applications of (1-bromocyclopentyl)(2-chlorophenyl)methanone. It is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of synthetic methodologies and a critical evaluation of the therapeutic applications of its derivatives, supported by experimental data.

Comparative Analysis of Synthetic Methodologies

The efficient synthesis of (1-bromocyclopentyl)(2-chlorophenyl)methanone is paramount for the accessible production of its downstream therapeutic derivatives. Two primary synthetic routes have been documented: Friedel-Crafts acylation and a Grignard reaction-based approach to a key precursor.

Method 1: Friedel-Crafts Acylation

The most widely reported method for the synthesis of (1-bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Mechanism: The reaction proceeds through the formation of a highly reactive acylium ion intermediate, generated from the reaction of 1-bromocyclopentanecarbonyl chloride with AlCl₃. This electrophile is then attacked by the nucleophilic 2-chlorobenzene ring, leading to the formation of the desired ketone. The electron-withdrawing nature of the chlorine atom on the benzene ring deactivates it towards electrophilic substitution, making harsh reaction conditions necessary. The choice of a potent Lewis acid like AlCl₃ is crucial for activating the acyl chloride and driving the reaction forward.

Workflow for Friedel-Crafts Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-chlorobenzene 2-chlorobenzene Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Dichloromethane) 2-chlorobenzene->Reaction_Vessel 1-bromocyclopentanecarbonyl_chloride 1-bromocyclopentanecarbonyl_chloride 1-bromocyclopentanecarbonyl_chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Catalyst Quenching Quench with Ice/HCl Reaction_Vessel->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product (1-Bromocyclopentyl)(2-chlorophenyl)methanone Purification->Product

Caption: Workflow for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials: 2-chlorobenzene, 1-bromocyclopentanecarbonyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), hydrochloric acid (HCl), ice, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1-1.2 equivalents) and anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of 1-bromocyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

    • Following the addition, add 2-chlorobenzene (1.0 equivalent) dropwise, keeping the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography.[4]

Method 2: Grignard Reaction for Precursor Synthesis and Subsequent Bromination

An alternative approach involves the synthesis of a precursor, (2-chlorophenyl)cyclopentylmethanone, via a Grignard reaction, followed by α-bromination.

Step 1: Grignard Reaction for (2-chlorophenyl)cyclopentylmethanone

This step involves the reaction of a cyclopentylmagnesium bromide Grignard reagent with 2-chlorobenzonitrile.

Mechanism: The nucleophilic carbon of the cyclopentylmagnesium bromide attacks the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the ketone, (2-chlorophenyl)cyclopentylmethanone. The success of this reaction is highly dependent on the quality of the Grignard reagent and the exclusion of moisture.

Workflow for Grignard-based Precursor Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Cyclopentyl_bromide Cyclopentyl Bromide Grignard_Formation Formation of Cyclopentylmagnesium Bromide in Anhydrous Ether/THF Cyclopentyl_bromide->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation 2-chlorobenzonitrile 2-chlorobenzonitrile Nitrile_Addition Reaction with 2-chlorobenzonitrile 2-chlorobenzonitrile->Nitrile_Addition Grignard_Formation->Nitrile_Addition Grignard Reagent Hydrolysis Acidic Hydrolysis Nitrile_Addition->Hydrolysis Imine Intermediate Extraction Solvent Extraction Hydrolysis->Extraction Purification Vacuum Distillation Extraction->Purification Precursor (2-chlorophenyl)cyclopentylmethanone Purification->Precursor Start (1-Bromocyclopentyl)(2-chlorophenyl)methanone Reaction Nucleophilic Substitution Start->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Rearrangement Thermal Rearrangement Reaction->Rearrangement Intermediate Product Ketamine Analog Rearrangement->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS No. 6740-86-9), a halogenated ketone. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting a commitment to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound containing both bromine and chlorine atoms, classifying it as a halogenated organic compound.[1] This classification is critical as it dictates the specific waste stream and disposal methods required. Improper disposal can lead to environmental contamination and may violate hazardous waste regulations.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling (1-Bromocyclopentyl)(2-chlorophenyl)methanone for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound can cause skin and eye irritation, and its toxicological properties have not been fully investigated.[2]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against accidental splashes or contact with dust particles of the compound.
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2][3]Prevents direct skin contact, which can cause irritation.[2] Always wash hands after handling.
Body Protection A lab coat or other suitable protective clothing. For larger quantities, fire/flame resistant and impervious clothing is recommended.[3]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[3] If exposure limits are exceeded, use a full-face respirator.[3]Minimizes the inhalation of any vapors or aerosols that may be generated.
II. Waste Segregation: The Cornerstone of Proper Disposal

The single most important principle in the disposal of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is segregation . As a halogenated organic compound, it must not be mixed with non-halogenated organic waste or any other waste stream.[1][4][5][6][7]

Why Segregation is Crucial:

  • Disposal Method: Halogenated organic compounds are typically disposed of via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[1] This process is different from the disposal methods for other chemical waste.

  • Cost: The cost of disposing of halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste.[6][7] Cross-contamination increases the volume of high-cost waste.

  • Regulatory Compliance: Mixing different classes of hazardous waste can be a violation of regulations set forth by bodies such as the Environmental Protection Agency (EPA).

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Designated Waste Streams Waste (1-Bromocyclopentyl) (2-chlorophenyl)methanone Waste Decision Is the waste a halogenated organic compound? Waste->Decision Halogenated Halogenated Organic Waste (e.g., Green Labeled Carboy) Decision->Halogenated  Yes   NonHalogenated Non-Halogenated Organic Waste (e.g., Black Labeled Carboy) Decision->NonHalogenated  No  

Caption: Decision workflow for segregating halogenated organic waste.

III. Step-by-Step Disposal Procedure

1. Container Selection and Labeling:

  • Select a Compatible Container: Choose a sturdy, leak-proof container with a screw-top cap that is compatible with the chemical.[8][9] High-density polyethylene (HDPE) carboys are often suitable.

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][10] This label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "(1-Bromocyclopentyl)(2-chlorophenyl)methanone". Avoid abbreviations or chemical formulas.[5]

    • An indication of the hazards (e.g., toxic, irritant).[10]

    • The date when the first drop of waste is added.[8]

2. Waste Accumulation:

  • Location: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: Liquid waste containers must be kept in secondary containment bins to prevent the spread of material in case of a leak or spill.[8]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5][8][9] This minimizes the release of vapors and prevents spills.

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion of the contents.[9]

3. Handling Contaminated Materials:

  • Empty Containers: Any container that held pure (1-Bromocyclopentyl)(2-chlorophenyl)methanone must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be disposed of down the drain if local regulations permit.

  • Contaminated PPE and Labware: Gloves, wipes, and other solid materials contaminated with this chemical should be placed in a separate, clearly labeled solid hazardous waste container.

4. Arranging for Final Disposal:

  • Request a Pickup: Once the waste container is full, or within one year of the initial accumulation date, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][9]

  • Do Not Dispose Down the Drain: Under no circumstances should (1-Bromocyclopentyl)(2-chlorophenyl)methanone or any halogenated organic compound be disposed of via the sewer system.[5][8]

  • Do Not Evaporate: The disposal of hazardous waste by evaporation, even in a fume hood, is strictly prohibited.[9]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any personal contact with the chemical, wash the affected area with copious amounts of water and seek immediate medical attention.[7][11]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are integral to the integrity of scientific research.

References

  • Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Biosafety & Biosecurity. hazardous waste segregation. Retrieved from [Link]

  • LookChem. Cas 6740-86-9,1-bromocyclopentyl-o-chlorophenyl ketone. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Directive: A Proactive Stance on Safety

This document provides essential safety protocols for handling (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS No. 6740-86-9). As a halogenated aromatic ketone used as a key intermediate in pharmaceutical research, its unique structure necessitates a cautious and informed approach to personal protection.[1][2] Contradictory safety classifications exist for this compound; some sources list it as "not classified," while others indicate it is a skin, eye, and respiratory irritant, and may be harmful if inhaled or swallowed.[3][4][5][6] In the absence of definitive toxicological data, this guide adopts the precautionary principle . We will operate under the assumption that the compound is hazardous and that exposure must be minimized to a level that is as low as reasonably practicable (ALARP). This protocol is designed for researchers, scientists, and drug development professionals to establish a robust framework for safe handling, emergency preparedness, and waste disposal.

Hazard Profile: A Structural Rationale for Caution

Understanding the chemical nature of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is fundamental to appreciating the required safety measures. The potential hazards are derived from its constituent functional groups.

  • Aromatic Ketone Core: Ketones can be irritants and may have defatting effects on the skin, leading to dryness and dermatitis.[7]

  • Halogenation (Bromine & Chlorine): The presence of both bromine and chlorine atoms increases the compound's reactivity and lipophilicity.[2][8] Halogenated organic compounds are often associated with skin and respiratory irritation and can have more complex toxicological profiles that may not be fully investigated.[9]

  • Physical State: The compound is typically an oil or liquid with a high boiling point, suggesting low volatility at standard temperature and pressure.[6] However, vapors can still be generated, especially if heated, and aerosols can form during transfer or agitation, posing an inhalation risk.

Given this profile, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of vapors or aerosols.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive system designed to provide barriers against chemical exposure. All operations must begin with a pre-work inspection of the selected PPE to ensure its integrity.

Primary Engineering Control: The Fume Hood

All handling of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.[3]

Hand Protection: Glove Selection

The choice of glove material is critical for preventing skin contact. Because this compound is a halogenated ketone, a single glove material may not offer universal protection. Double-gloving is strongly recommended to provide a secondary barrier against undetected pinholes or rapid permeation.

Glove MaterialProtection Against KetonesProtection Against Halogenated SolventsOverall Recommendation & Comments
Nitrile Fair to GoodPoor to FairSuitable as an inner glove or for incidental contact only. Nitrile provides good dexterity but can be degraded by certain chlorinated solvents.[7][10]
Neoprene GoodGoodA robust choice for single-glove use or as an outer glove. Offers good resistance to acids, bases, and many organic solvents.[10]
Butyl Rubber ExcellentPoorProvides excellent protection against ketones and esters but is not recommended for chlorinated solvents.[10]
Norfoil™ (Silver Shield®) ExcellentExcellentOffers the highest level of chemical resistance but is stiff and reduces dexterity. Recommended for high-risk operations or spill cleanup.[7]

Operational Directive: For routine handling, a double-gloving strategy using a nitrile inner glove and a neoprene outer glove provides a balance of dexterity and chemical resistance. Always inspect gloves for tears or pinholes before use.[9]

Eye and Face Protection
  • Chemical Splash Goggles: Must be worn at all times when the chemical is being handled. They must conform to EN 166 (EU) or ANSI Z87.1 (US) standards and provide a complete seal around the eyes.[3]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers or reactions under pressure.

Body and Respiratory Protection
  • Protective Clothing: A flame-resistant laboratory coat is mandatory. For larger-scale operations (>50g) or tasks with a significant splash risk, a chemically resistant apron worn over the lab coat is required.[3]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, a full-face respirator with organic vapor cartridges should be available for emergency situations, such as a large spill outside of containment.[3] All users of respirators must be properly fit-tested and trained.[11]

Procedural Workflow for Safe Handling

The following workflow diagram illustrates the critical steps and corresponding PPE requirements from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don PPE - Lab Coat - Double Gloves (Nitrile/Neoprene) - Splash Goggles prep_fume 2. Verify Fume Hood - Check certification - Ensure proper airflow prep_ppe->prep_fume prep_materials 3. Gather Materials - Place all items in hood prep_fume->prep_materials handling_ops 4. Perform Chemical Work - Weighing, transfers, reactions - Add Face Shield for splash risk prep_materials->handling_ops cleanup_decon 5. Decontaminate Surfaces - Wipe down work area handling_ops->cleanup_decon cleanup_waste 6. Segregate Waste - Halogenated Organic Waste - Contaminated Solids cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE Correctly - Outer gloves first - Avoid self-contamination cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.